molecular formula C12H22N2O2 B1334222 1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid CAS No. 349534-98-1

1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid

Cat. No.: B1334222
CAS No.: 349534-98-1
M. Wt: 226.32 g/mol
InChI Key: MVVCBMNRXWHOBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid is a useful research compound. Its molecular formula is C12H22N2O2 and its molecular weight is 226.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(1-methylpiperidin-4-yl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-13-6-4-11(5-7-13)14-8-2-10(3-9-14)12(15)16/h10-11H,2-9H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVVCBMNRXWHOBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N2CCC(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801249293
Record name 1′-Methyl[1,4′-bipiperidine]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801249293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

349534-98-1
Record name 1′-Methyl[1,4′-bipiperidine]-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=349534-98-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1′-Methyl[1,4′-bipiperidine]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801249293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid synthesis protocol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid

Introduction and Strategic Overview

This compound is a unique bifunctional molecule featuring two distinct piperidine rings linked by a tertiary amine bridge. This structure presents it as a valuable scaffold and building block in medicinal chemistry and drug development, particularly in the design of novel ligands for various biological targets. Its synthesis, while seemingly straightforward, requires a nuanced understanding of reaction mechanisms to ensure high yield and purity.

This guide provides a comprehensive protocol for the synthesis of this target compound, grounded in the principles of modern organic chemistry. We will focus on the most efficient and reliable synthetic route: a direct one-pot reductive amination reaction. This strategy is selected for its high atom economy, operational simplicity, and the ready availability of the starting materials. As Senior Application Scientists, our focus is not merely on the procedural steps but on the underlying rationale, enabling researchers to adapt and troubleshoot the protocol effectively.

Pillar 1: Mechanistic Rationale and Causality

The core of this synthesis is the formation of a carbon-nitrogen bond between two piperidine-based precursors: 1-methyl-4-piperidone and piperidine-4-carboxylic acid (also known as isonipecotic acid)[1][2]. The reductive amination pathway is the most logical choice for this transformation.

The reaction proceeds in two discrete, yet concurrent, mechanistic stages within a single pot:

  • Iminium Ion Formation: The synthesis is initiated by the nucleophilic attack of the secondary amine of piperidine-4-carboxylic acid on the carbonyl carbon of 1-methyl-4-piperidone. This is typically catalyzed by a mild acid (e.g., acetic acid), which protonates the carbonyl oxygen, rendering the carbon more electrophilic. The resulting hemiaminal intermediate rapidly dehydrates to form a tertiary iminium ion. This electrophilic intermediate is the key species that will be reduced.

  • Hydride Reduction: A selective reducing agent is introduced to deliver a hydride (H⁻) to the electrophilic carbon of the iminium ion. This step quenches the intermediate and forms the desired stable C-N bond, yielding the final tertiary amine product.

Critical Experimental Choice: The Reducing Agent

The success of a one-pot reductive amination hinges on the choice of reducing agent. The ideal reagent must be powerful enough to reduce the iminium ion but mild enough to avoid significant reduction of the starting ketone (1-methyl-4-piperidone).

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is the reagent of choice for this protocol.[3] Its reduced reactivity compared to other borohydrides (like NaBH₄) stems from the electron-withdrawing effect of the three acetate groups. This steric bulk and electronic profile make it highly selective for the reduction of protonated imines (iminium ions) over ketones or aldehydes.[3] It performs optimally in slightly acidic conditions, which conveniently also favors the formation of the iminium ion intermediate.

  • Alternative Reagents: While other agents like sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation (H₂/Pd/C) can be used, they present challenges.[3] NaBH₃CN is highly toxic, and catalytic hydrogenation may require specialized high-pressure equipment and can be sensitive to catalyst poisoning.

The overall synthetic transformation is depicted below.

G r1 Piperidine-4-carboxylic acid plus + r1->plus r2 1-Methyl-4-piperidone mid_point r2->mid_point plus->r2 reductant NaBH(OAc)₃ Acetic Acid (cat.) DCM, rt reductant->mid_point p1 This compound mid_point->p1

Figure 1: Overall reaction scheme for the synthesis.

Pillar 2: Self-Validating Experimental Protocol

This protocol is designed to be self-validating through in-process monitoring and definitive final characterization.

Reagents and Materials
ReagentM.W. ( g/mol )AmountMoles (mmol)Notes
Piperidine-4-carboxylic acid129.161.29 g10.0Starting Material
1-Methyl-4-piperidone113.161.24 g11.0Starting Material (1.1 eq)
Sodium Triacetoxyborohydride211.943.18 g15.0Reducing Agent (1.5 eq)
Glacial Acetic Acid60.05~0.1 mL~1.7Catalyst
Dichloromethane (DCM)84.9350 mL-Anhydrous Solvent
Saturated NaHCO₃ solution-~50 mL-For work-up
Brine-~30 mL-For work-up
Anhydrous MgSO₄-As needed-Drying agent
Step-by-Step Methodology
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add piperidine-4-carboxylic acid (1.29 g, 10.0 mmol) and anhydrous dichloromethane (50 mL). Stir to suspend the solid.

  • Addition of Reactants: Add 1-methyl-4-piperidone (1.24 g, 11.0 mmol, 1.1 eq) followed by glacial acetic acid (~0.1 mL) to the suspension. Stir the mixture at room temperature for 30 minutes. The suspension may not fully dissolve at this stage.

  • Reduction: In a single portion, add sodium triacetoxyborohydride (3.18 g, 15.0 mmol, 1.5 eq) to the flask. Note: This may cause some effervescence. Ensure the flask is vented.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For TLC, a mobile phase of 10% Methanol in DCM with 1% triethylamine is effective. The product should be a new, more polar spot. For LC-MS, monitor for the disappearance of starting materials and the appearance of a new peak with the expected mass (m/z = 227.17 [M+H]⁺).

  • Work-up and Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 20 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. The product is zwitterionic and may have significant water solubility. Extract the aqueous layer with dichloromethane (3 x 50 mL). To improve recovery, the pH of the aqueous layer can be adjusted to ~7 before extraction.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product, often an off-white solid or viscous oil, can be purified by precipitation. Dissolve the crude material in a minimal amount of hot methanol or isopropanol and allow it to cool slowly. Alternatively, adding a less polar solvent like diethyl ether or ethyl acetate can induce precipitation. Collect the resulting solid by vacuum filtration and dry under high vacuum.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purify Purification prep1 Combine Piperidine-4-carboxylic acid and DCM in flask prep2 Add 1-Methyl-4-piperidone and Acetic Acid prep1->prep2 Stir 30 min react1 Add NaBH(OAc)₃ prep2->react1 react2 Stir at RT for 12-18h react1->react2 react3 Monitor by TLC/LC-MS react2->react3 workup1 Quench with sat. NaHCO₃ react3->workup1 Upon completion workup2 Extract with DCM (3x) workup1->workup2 workup3 Dry organic layers (MgSO₄) workup2->workup3 workup4 Concentrate in vacuo workup3->workup4 purify1 Precipitate/Crystallize from Alcohol/Ether workup4->purify1 purify2 Vacuum Filtration purify1->purify2 purify3 Dry under high vacuum purify2->purify3 end Characterization (NMR, MS, Purity) purify3->end Final Product

Figure 2: Experimental workflow diagram.

Pillar 3: Authoritative Grounding and Characterization

The identity and purity of the synthesized this compound must be unequivocally confirmed by standard analytical techniques.

Expected Analytical Data
  • Mass Spectrometry (ESI+): Calculated for C₁₂H₂₂N₂O₂: 226.17. Found: m/z = 227.17 [M+H]⁺.

  • ¹H NMR (400 MHz, D₂O): Chemical shifts (δ) are approximate. Protons on the two piperidine rings will appear as complex multiplets.

    • δ 3.5-3.7 (m, ~4H, axial/equatorial CH₂ adjacent to N)

    • δ 2.9-3.2 (m, ~5H, includes N-CH₃ singlet and other CH/CH₂)

    • δ 2.2-2.5 (m, ~4H)

    • δ 1.8-2.1 (m, ~4H)

    • The carboxylic acid proton may not be visible in D₂O.

  • ¹³C NMR (100 MHz, D₂O):

    • δ ~180.0 (C=O, carboxylic acid)

    • δ ~60-65 (CH carbon at the junction)

    • δ ~50-55 (CH₂ carbons adjacent to N)

    • δ ~42.5 (N-CH₃)

    • δ ~25-40 (Remaining CH₂ carbons)

Spectroscopic data for the final compound can be compared against reference spectra available in databases like SpectraBase to confirm its identity.[4][5]

Safety and Handling Considerations

  • Dichloromethane (DCM): Is a volatile and potentially carcinogenic solvent. All operations should be performed in a well-ventilated fume hood.

  • Sodium Triacetoxyborohydride (STAB): Is a moisture-sensitive reagent. It will react with water to release hydrogen gas. Handle in a dry environment and quench carefully.

  • 1-Methyl-4-piperidone: Is a corrosive liquid. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

This comprehensive guide provides a robust and well-rationalized protocol for the synthesis of this compound. By understanding the causality behind each step, researchers are well-equipped to execute this synthesis successfully and adapt it for related molecular targets.

References

  • PrepChem. (n.d.). Synthesis of methyl 1-methylpiperidine-4-carboxylate. Retrieved from PrepChem.com. URL: [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Methylpiperidine-4-carboxylic acid. PubChem Compound Database. Retrieved from PubChem. URL: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Piperidinecarboxylic acid, 1-methyl-, hydrochloride (1:1). PubChem Compound Database. Retrieved from PubChem. URL: [Link]

  • Hammarström, L. G. J., Fu, Y., Vail, S., Hammer, R. P., & McLaughlin, M. L. (2002). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. Organic Syntheses, 79, 213.
  • ResearchGate. (n.d.). Alkylation Strategy on piperidine-4-carboxylate. Retrieved from ResearchGate. URL: [Link]

  • Wiley. (n.d.). This compound. SpectraBase. Retrieved from SpectraBase. URL: [Link]

  • Wiley. (n.d.). This compound - Optional[13C NMR] - Chemical Shifts. SpectraBase. Retrieved from SpectraBase. URL: [Link]

  • Google Patents. (n.d.). CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof. Retrieved from Google Patents.
  • National Center for Biotechnology Information. (2020). Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 25(15), 3485. URL: [Link]

  • ResearchGate. (n.d.). Preparation of 4-phenylamino-1-substituted-4-piperidine carboxylic acid derivatives. Retrieved from ResearchGate. URL: [Link]

  • Matassini, C., Clemente, F., & Wrodnigg, T. M. (2014). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc, 2014(3), 283-305.
  • ResearchGate. (n.d.). Scheme 1: Synthesis of Isonipecotic acid methyl ester 1 Methyl.... Retrieved from ResearchGate. URL: [Link]

  • PrepChem. (n.d.). Synthesis of 4-piperidinecarboxylic acid. Retrieved from PrepChem.com. URL: [Link]

  • Wikipedia. (n.d.). Isonipecotic acid. Retrieved from Wikipedia. URL: [Link]

  • Lirias. (n.d.). One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis. Retrieved from Lirias. URL: [Link]

  • Sciencemadness Discussion Board. (2012). N-alkylation of 4-piperidone. Retrieved from Sciencemadness.org. URL: [Link]

  • Total Organic Synthesis. (2022, April 29). Reductive Amination & Amide Synthesis (IOC 40) [Video]. YouTube. URL: [Link]

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine? Retrieved from ResearchGate. URL: [Link]

  • Royal Society of Chemistry. (2024). TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. Retrieved from ResearchGate. URL: [Link]

  • ResearchGate. (2025). One-Pot Reductive Amination of Aldehydes and Ketones Using N- Methylpiperidine Zinc Borohydride (ZBNMPP) as a New Reducing Agent. Retrieved from ResearchGate. URL: [Link]

  • LSU Scholarly Repository. (1997). Synthesis of 1-Alloc-piperidine-4-Fmoc-amino-4-carboxylic Acid. Retrieved from LSU. URL: [Link]

  • Royal Society of Chemistry. (1969). Alkylation of 4-piperidones; intermediates in the synthesis of reduced 2-pyrindin-6-ones. Journal of the Chemical Society C: Organic. URL: [Link]

  • Google Patents. (n.d.). US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal. Retrieved from Google Patents.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Research Professional

In the landscape of drug discovery and development, a thorough understanding of a molecule's physicochemical properties is the bedrock upon which successful therapeutic candidates are built. These intrinsic characteristics govern a compound's behavior from formulation to its interaction with biological systems, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comprehensive technical overview of the essential physicochemical properties of 1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid, a molecule of interest within contemporary medicinal chemistry.

This document is structured not as a rigid report, but as a practical guide for the discerning researcher. It moves beyond a simple recitation of data, delving into the causality behind experimental choices and providing detailed, field-proven protocols for the determination of key parameters. The methodologies described herein are designed to be self-validating, ensuring the generation of robust and reliable data. Every claim and protocol is grounded in authoritative scientific principles, supported by in-text citations and a comprehensive reference list for further exploration.

Molecular Identity and Structural Elucidation

Before delving into its physicochemical properties, it is imperative to establish the unequivocal identity of this compound.

Table 1: Compound Identification

IdentifierValueSource
IUPAC Name This compound
Molecular Formula C12H22N2O2[1]
Molecular Weight 226.32 g/mol [1]
Exact Mass 226.168128 g/mol [1]
CAS Number Not available for the free acid. The hydrochloride salt is 71985-80-3.
SMILES C1(CCN(CC1)C)N1CCC(C(O)=O)CC1[1]
InChIKey MVVCBMNRXWHOBD-UHFFFAOYSA-N[1]

While spectral data for the parent compound is not extensively published, a computed 13C NMR spectrum is available, which can serve as a preliminary reference.[1][2] For unambiguous structural confirmation, a full suite of spectroscopic analyses, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, is recommended upon synthesis or acquisition of the compound.

Ionization Constant (pKa): The Key to pH-Dependent Behavior

The pKa, the negative logarithm of the acid dissociation constant, is a critical parameter that dictates the extent of ionization of a molecule at a given pH.[3] For this compound, the presence of both a carboxylic acid (acidic) and two tertiary amines (basic) suggests it is a zwitterionic compound with multiple pKa values. Understanding these values is paramount for predicting its solubility, absorption, and interaction with biological targets.[3]

Experimental Determination of pKa: A Potentiometric Titration Protocol

Potentiometric titration remains a precise and straightforward method for pKa determination.[4][5][6][7] The protocol involves monitoring the pH of a solution of the compound as a titrant of known concentration is incrementally added.

Experimental Workflow for pKa Determination

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Methodology:

  • Preparation of Solutions:

    • Prepare a standardized 0.1 M solution of hydrochloric acid (HCl) and a standardized 0.1 M solution of sodium hydroxide (NaOH).

    • Prepare a 0.15 M potassium chloride (KCl) solution to maintain a constant ionic strength.

    • Accurately weigh approximately 5-10 mg of this compound and dissolve it in a suitable volume (e.g., 50 mL) of deionized water containing 0.15 M KCl. A co-solvent like methanol may be used if aqueous solubility is limited.

  • Titration Procedure:

    • Calibrate a pH meter using standard buffers (e.g., pH 4.0, 7.0, and 10.0).

    • Immerse the calibrated pH electrode and a temperature probe into the sample solution.

    • To determine the pKa of the tertiary amine groups, titrate the solution with the standardized 0.1 M HCl. Add the titrant in small, precise increments (e.g., 0.05-0.1 mL) and record the pH after each addition, allowing the reading to stabilize.

    • To determine the pKa of the carboxylic acid group, subsequently titrate the solution with the standardized 0.1 M NaOH, again recording the pH after each incremental addition.

  • Data Analysis:

    • Plot the recorded pH values against the volume of titrant added.

    • The equivalence points can be identified as the points of maximum slope on the titration curve (or the peaks in the first derivative plot).

    • The pKa values correspond to the pH at the half-equivalence points.[7] For a diprotic base titration with a strong acid, the pKa values of the conjugate acids are determined at the half-equivalence points. Similarly, for the titration of the carboxylic acid with a strong base, the pKa is the pH at the half-equivalence point.

Lipophilicity (LogP and LogD): Gauging Membrane Permeability

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial determinant of its ability to cross biological membranes.[8] It is commonly expressed as the logarithm of the partition coefficient (LogP) for the neutral species and the logarithm of the distribution coefficient (LogD) at a specific pH for all species (neutral and ionized).[9][10]

Computational Prediction of LogP

In the early stages of drug discovery, computational models provide a rapid assessment of lipophilicity. For this compound, a predicted XLogP3 value is available, though it should be noted that this is a theoretical calculation.

Table 2: Predicted Lipophilicity

ParameterPredicted ValueMethodSource
XLogP3 -2.0Computational[11]

A negative LogP value suggests that the compound is predominantly hydrophilic.[12]

Experimental Determination of LogD: The Shake-Flask Method

The shake-flask method is the gold standard for experimentally determining LogP and LogD.[9] It involves partitioning the compound between two immiscible liquids, typically n-octanol and an aqueous buffer, and then measuring the concentration of the compound in each phase.

Experimental Workflow for LogD Determination

LogD_Workflow cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis prep1 Pre-saturate n-octanol with aqueous buffer and vice versa prep2 Prepare a stock solution of the compound in the aqueous buffer prep1->prep2 part1 Mix known volumes of the stock solution and pre-saturated n-octanol prep2->part1 part2 Shake at a constant temperature until equilibrium is reached (e.g., 24 hours) part1->part2 part3 Centrifuge to ensure complete phase separation part2->part3 analysis1 Carefully sample both the aqueous and organic phases part3->analysis1 analysis2 Determine the concentration in each phase using a suitable analytical method (e.g., HPLC-UV) analysis1->analysis2 analysis3 Calculate LogD = log([Compound]octanol / [Compound]aqueous) analysis2->analysis3

Caption: Workflow for LogD determination by the shake-flask method.

Step-by-Step Methodology:

  • Preparation:

    • Prepare an aqueous buffer at the desired pH (e.g., pH 7.4 for physiological relevance).

    • Pre-saturate n-octanol with the aqueous buffer and the aqueous buffer with n-octanol by shaking them together overnight and then allowing the phases to separate.

    • Prepare a stock solution of this compound in the pre-saturated aqueous buffer.

  • Partitioning:

    • In a suitable vessel, combine a known volume of the stock solution with a known volume of pre-saturated n-octanol.

    • Shake the mixture at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24 hours).

    • Centrifuge the mixture to ensure complete separation of the two phases.

  • Analysis:

    • Carefully withdraw a sample from both the aqueous and the n-octanol layers.

    • Determine the concentration of the compound in each sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

    • Calculate the LogD value using the formula: LogD = log (Concentration in n-octanol / Concentration in aqueous buffer).

Aqueous Solubility: A Critical Factor for Bioavailability

Aqueous solubility is a key determinant of a drug's dissolution rate and, consequently, its oral bioavailability.[13][14] It is essential to distinguish between kinetic and thermodynamic solubility.[15][16] Kinetic solubility measures the concentration at which a compound, dissolved in an organic solvent and then diluted into an aqueous buffer, begins to precipitate. Thermodynamic solubility, on the other hand, is the true equilibrium concentration of a compound in a saturated aqueous solution.[15]

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is also the definitive technique for determining thermodynamic solubility.[13]

Experimental Workflow for Thermodynamic Solubility

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Add an excess amount of the solid compound to an aqueous buffer of known pH equil1 Shake the suspension at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium prep1->equil1 equil2 Visually confirm the presence of undissolved solid equil1->equil2 analysis1 Separate the solid and liquid phases by filtration or centrifugation equil2->analysis1 analysis2 Determine the concentration of the dissolved compound in the supernatant/filtrate by a suitable analytical method (e.g., HPLC-UV) analysis1->analysis2 analysis3 Express solubility in units such as mg/mL or µM analysis2->analysis3

Sources

A Comprehensive Technical Guide to 1-Methylpiperidine-4-carboxylic Acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of 1-methylpiperidine-4-carboxylic acid, a pivotal building block in medicinal chemistry and pharmaceutical development. While the initial query referenced a more complex derivative, 1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid, publicly available scientific literature and chemical databases do not readily provide information on this specific molecule, suggesting it may be a novel or less-characterized compound. This guide, therefore, focuses on the core, well-documented molecule, 1-methylpiperidine-4-carboxylic acid, to provide a robust and scientifically grounded resource.

Introduction and Chemical Identity

1-Methylpiperidine-4-carboxylic acid, also known as N-methylisonipecotic acid, is a derivative of piperidine, a ubiquitous saturated heterocycle in numerous natural products and synthetic pharmaceuticals.[1][2] Its structure, featuring a carboxylic acid group at the 4-position and a methyl group on the piperidine nitrogen, makes it a valuable synthon for introducing the N-methylpiperidine moiety into larger molecules.

The hydrochloride salt of this compound is also commonly used in synthesis due to its enhanced stability and solubility.[3]

Table 1: Chemical Identifiers and Properties

Property1-Methylpiperidine-4-carboxylic acid1-Methylpiperidine-4-carboxylic acid hydrochloride
CAS Number 68947-43-3[1][2]71985-80-3, 71235-92-2[4][5][6]
Molecular Formula C7H13NO2[1][2]C7H14ClNO2[4][5][6]
Molecular Weight 143.19 g/mol [1]179.65 g/mol [4]
Synonyms N-Methylisonipecotic acid, 4-Carboxy-N-methylpiperidine[1][2]1-methylisonipecotic acid hydrochloride[6]
Storage 2-8°C Refrigerator[1]Room Temperature

Synthesis of 1-Methylpiperidine-4-carboxylic Acid and its Hydrochloride Salt

The primary synthetic route to 1-methylpiperidine-4-carboxylic acid involves the N-methylation of isonipecotic acid (piperidine-4-carboxylic acid). A common and efficient method is the Eschweiler-Clarke reaction, which utilizes formic acid and formaldehyde.

Synthesis of 1-Methylpiperidine-4-carboxylic Acid Hydrochloride

A representative procedure for the synthesis of the hydrochloride salt is as follows:[7]

Experimental Protocol:

  • Reaction Setup: Charge a reaction vessel with isonipecotic acid, a palladium catalyst, and purified water.

  • Heating: Heat the mixture to 90-95 °C.

  • Reagent Addition: Add formic acid and formaldehyde to the heated mixture.

  • Cooling and Filtration: Cool the reaction mixture to 20-30 °C and filter to remove the catalyst.

  • Workup: Wash the filter cake with purified water and combine the filtrates.

  • Concentration: Concentrate the combined filtrates.

  • Crystallization and Isolation: Adjust the temperature to 65-75 °C, check the water content, and then cool to 20-25 °C to induce crystallization. Stir for 1-2 hours.

  • Final Product: Filter the reaction mixture, wash the filter cake with acetonitrile, and dry the product.

Causality of Experimental Choices:

  • Eschweiler-Clarke Reaction: This method is chosen for its high yield and the use of readily available and inexpensive reagents. The reaction proceeds through the formation of an iminium ion, which is then reduced by formic acid.

  • Palladium Catalyst: While not explicitly detailed in the provided source for this specific synthesis, palladium on carbon is often used in reductive amination reactions to facilitate the reduction step.

  • Temperature Control: The initial heating is necessary to drive the reaction to completion, while the subsequent cooling steps are crucial for controlled crystallization and isolation of the product.

  • Solvent Choice: Acetonitrile is used for washing the final product as it is a good solvent for impurities but has lower solubility for the desired hydrochloride salt, thus minimizing product loss.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Isolation Isonipecotic_Acid Isonipecotic Acid Reaction_Vessel Reaction at 90-95°C Isonipecotic_Acid->Reaction_Vessel Formaldehyde Formaldehyde Formaldehyde->Reaction_Vessel Formic_Acid Formic Acid Formic_Acid->Reaction_Vessel Filtration Filtration Reaction_Vessel->Filtration Concentration Concentration Filtration->Concentration Crystallization Crystallization Concentration->Crystallization Final_Product 1-Methylpiperidine-4-carboxylic acid hydrochloride Crystallization->Final_Product

Caption: Synthesis workflow for 1-methylpiperidine-4-carboxylic acid hydrochloride.

Applications in Research and Drug Development

1-Methylpiperidine-4-carboxylic acid and its derivatives are valuable building blocks in the synthesis of more complex molecules with potential therapeutic applications. The piperidine scaffold is a common feature in many biologically active compounds.

Intermediate in Pharmaceutical Synthesis

This compound serves as a key intermediate in the synthesis of various pharmaceuticals. Its structure is often incorporated into larger molecules to modulate their physicochemical properties, such as solubility and basicity, which can in turn affect their pharmacokinetic and pharmacodynamic profiles. While specific examples for 1-methylpiperidine-4-carboxylic acid are not detailed in the provided search results, related piperidine carboxylic acid derivatives are known precursors for analgesics, anti-inflammatory drugs, and psychoactive agents.[3][8]

Role in Neuroscience Research

Piperidine-based structures are of significant interest in neuroscience. The parent compound, isonipecotic acid, is a GABA-A receptor partial agonist.[9] While the pharmacological activity of 1-methylpiperidine-4-carboxylic acid itself is not well-documented in the provided results, its structural similarity suggests that its derivatives could be explored for their potential effects on neurotransmitter systems.[3]

Use in the Development of Novel Therapeutics

The versatility of the piperidine ring allows for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) in drug discovery campaigns. For instance, piperidine derivatives have been investigated as inhibitors of enzymes like 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis, a target for new tuberculosis therapies.[10]

Analytical Characterization

The identity and purity of 1-methylpiperidine-4-carboxylic acid and its salts are typically confirmed using a combination of analytical techniques.

Table 2: Analytical Methods for Characterization

MethodPurposeTypical Observations
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation and confirmation.1H and 13C NMR spectra would show characteristic peaks for the methyl group, the piperidine ring protons, and the carboxylic acid proton.[10]
Mass Spectrometry (MS) Determination of molecular weight and confirmation of molecular formula.High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule.[10]
High-Performance Liquid Chromatography (HPLC) Purity assessment.A single major peak indicates a high degree of purity. Different column and mobile phase combinations can be used for optimal separation.[10]
Infrared (IR) Spectroscopy Identification of functional groups.Characteristic absorption bands for the carboxylic acid O-H and C=O stretches, and C-N bonds would be expected.
Melting Point (Mp) Purity assessment and identification.A sharp melting point range is indicative of a pure compound. For the hydrochloride salt, a melting point of 234-235 °C has been reported.[4]

Self-Validating System in Protocols:

The combination of these analytical methods provides a self-validating system for the identity and purity of the synthesized compound. For instance, the molecular weight determined by MS should be consistent with the structure elucidated by NMR. Any significant impurities would be detected by HPLC and would also likely be visible in the NMR spectrum.

Safety and Handling

1-Methylpiperidine-4-carboxylic acid and its hydrochloride salt should be handled with appropriate safety precautions in a laboratory setting.

  • Hazard Statements: The compound is harmful if swallowed and may cause skin and serious eye irritation. It may also cause respiratory irritation.[2]

  • Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection. In case of contact with skin or eyes, rinse immediately with plenty of water.[4]

Always consult the Safety Data Sheet (SDS) for the specific compound before handling.

Conclusion

1-Methylpiperidine-4-carboxylic acid is a versatile and valuable building block in organic synthesis and medicinal chemistry. Its straightforward synthesis and the presence of reactive functional groups make it an attractive starting material for the development of novel therapeutic agents. While the initially queried, more complex derivative remains uncharacterized in the public domain, the foundational knowledge of 1-methylpiperidine-4-carboxylic acid provides a strong basis for future research and development in this area.

References

  • 1-Methylpiperidine-4-carboxylic acid hydrochloride. Oakwood Chemical. [Link]

  • CAS No : 68947-43-3 | Product Name : 1-Methylpiperidine-4-carboxylic Acid. Pharmaffiliates. [Link]

  • 1-Methylpiperidine-4-carboxylic acid | C7H13NO2 | CID 2736939. PubChem - NIH. [Link]

  • 4-Piperidinecarboxylic acid, 1-methyl-, hydrochloride (1:1) | C7H14ClNO2 | CID 2760043. PubChem - NIH. [Link]

  • SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PubMed Central - NIH. [Link]

  • Isonipecotic acid. Wikipedia. [Link]

  • 1-Pyridine-4-yl-piperidine-4-carboxylic acid. CD Bioparticles. [Link]

  • CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.
  • Synthesis of methyl 1-methylpiperidine-4-carboxylate. PrepChem.com. [Link]

Sources

An In-depth Technical Guide to the Anticipated Biological Activity of 1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Foreword: Charting Unexplored Chemical Space

In the landscape of modern drug discovery, the exploration of novel chemical entities is paramount. The compound 1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid represents a unique, yet currently uncharacterized, amalgamation of two well-established pharmacophoric motifs: the 1-methylpiperidine moiety and the piperidine-4-carboxylic acid scaffold. While direct biological data for this specific molecule is not present in the public domain, a comprehensive analysis of its structural components and related analogs allows for the formulation of a robust hypothesis regarding its potential biological activities and therapeutic applications. This guide is intended to serve as a foundational document for researchers, providing a scientifically-grounded rationale for the synthesis and investigation of this promising compound. We will delve into a proposed synthetic pathway, predict its pharmacological profile based on structure-activity relationships of similar molecules, and outline a detailed experimental workflow to elucidate its biological function.

Proposed Synthesis: A Rational Approach to Novelty

The synthesis of this compound can be logically approached through a reductive amination strategy, a versatile and widely employed method for the formation of carbon-nitrogen bonds.[1] This approach leverages commercially available or readily synthesizable starting materials.

Synthetic Scheme

A plausible and efficient synthetic route is outlined below:

Synthetic_Pathway start1 1-Methyl-4-piperidone intermediate Ethyl 1-(1-methylpiperidin-4-yl)piperidine-4-carboxylate start1->intermediate Reductive Amination (e.g., NaBH(OAc)3) start2 Ethyl isonipecotate (Piperidine-4-carboxylic acid ethyl ester) start2->intermediate product This compound intermediate->product Hydrolysis (e.g., LiOH, H2O)

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol
  • Reductive Amination:

    • To a solution of 1-methyl-4-piperidone (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add ethyl isonipecotate (1.0-1.2 eq).

    • The reaction mixture is stirred at room temperature for 1-2 hours to facilitate imine formation.

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq) is then added portion-wise. The choice of a mild reducing agent like NaBH(OAc)₃ is crucial to prevent the reduction of the ester functionality.

    • The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) for the disappearance of the starting materials.

    • Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure to yield the crude ester intermediate. Purification can be achieved via column chromatography.

  • Hydrolysis:

    • The purified ethyl 1-(1-methylpiperidin-4-yl)piperidine-4-carboxylate is dissolved in a mixture of tetrahydrofuran (THF) and water.

    • An excess of lithium hydroxide (LiOH) (2-3 eq) is added, and the mixture is stirred at room temperature or gently heated to facilitate the saponification of the ester.

    • The progress of the reaction is monitored by TLC or LC-MS.

    • Once the hydrolysis is complete, the reaction mixture is acidified to a pH of approximately 6-7 with a dilute acid (e.g., 1N HCl). This will protonate the carboxylate to form the desired carboxylic acid.

    • The product can then be extracted with a suitable organic solvent, or if it precipitates, it can be collected by filtration. The final product should be thoroughly dried and characterized by NMR and mass spectrometry.

Predicted Pharmacological Profile: An Evidence-Based Hypothesis

The biological activity of this compound can be inferred by examining the known pharmacology of its constituent fragments and the broader class of 1,4'-bipiperidine derivatives.

The Significance of the Piperidine Scaffold

The piperidine ring is a ubiquitous structural motif in a vast number of pharmaceuticals and biologically active natural products.[2] Its derivatives are known to exhibit a wide array of pharmacological activities, including but not limited to:

  • Antimicrobial and Antifungal Activity: Certain piperidine derivatives have shown efficacy against various bacterial and fungal strains.[3]

  • Antineoplastic Properties: Some compounds containing the piperidine moiety have demonstrated cytotoxic effects against cancer cell lines.[3]

  • Antiviral Activity: The 1,4-disubstituted piperidine scaffold has been a key feature in the development of HIV-1 entry inhibitors targeting the CCR5 receptor.[4]

  • Antimalarial Effects: Derivatives of 4-aminopiperidine have shown potent activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum.[5]

The Role of the N-Substituted Piperidine-4-carboxylic Acid Moiety

The presence of a carboxylic acid group on the piperidine ring is a key feature that can influence the pharmacokinetic and pharmacodynamic properties of a molecule. N-substituted piperidine-4-carboxylic acid derivatives have been specifically investigated as inhibitors of steroid-5alpha-reductase, an enzyme implicated in benign prostatic hyperplasia and other androgen-dependent conditions.[6] The nature of the N-substituent plays a critical role in determining the inhibitory potency and selectivity.[6]

The 1,4'-Bipiperidine Core and Potential Therapeutic Targets

The 1,4'-bipiperidine scaffold is a known structural element in medicinal chemistry.[7] Its presence suggests potential interactions with specific biological targets. For instance, analogs of 1,4'-bipiperidine have been explored as CCR5 antagonists, highlighting the potential for this core to be involved in protein-protein interactions.[4]

Hypothesized Biological Activities

Based on the aforementioned evidence, we can hypothesize that this compound may exhibit one or more of the following biological activities:

  • Enzyme Inhibition: Given the precedent of N-substituted piperidine-4-carboxylic acids as enzyme inhibitors, the target molecule could potentially inhibit enzymes such as steroid-5alpha-reductase or other enzymes where a carboxylic acid moiety can interact with the active site.

  • Receptor Modulation: The 1,4'-bipiperidine core suggests a potential for interaction with G-protein coupled receptors (GPCRs), such as chemokine receptors (e.g., CCR5).

  • Antimicrobial Activity: The piperidine framework is a common feature in antimicrobial agents, and the novel combination of the two piperidine rings may confer activity against various pathogens.

Proposed In Vitro and In Vivo Evaluation: A Roadmap to Discovery

To validate the hypothesized biological activities, a systematic experimental approach is necessary. The following sections outline a series of in vitro and in vivo studies.

In Vitro Screening and Mechanistic Studies

A tiered approach to in vitro screening is recommended to efficiently identify the primary biological activity of the compound.

Initial Broad-Spectrum Screening:

Assay TypeRationale
Enzyme Inhibition Panel To identify potential enzymatic targets. This should include enzymes like steroid-5alpha-reductase, as well as a broader panel of proteases, kinases, and other therapeutically relevant enzymes.
GPCR Binding Panel To determine if the compound interacts with a range of common GPCRs, with a particular focus on chemokine receptors like CCR5.
Antimicrobial Susceptibility Testing To assess activity against a panel of clinically relevant Gram-positive and Gram-negative bacteria and fungi.
Cytotoxicity Assay To evaluate the general toxicity of the compound against various human cell lines (e.g., HepG2, HEK293) to establish a therapeutic window.

Workflow for Initial In Vitro Screening:

In_Vitro_Workflow cluster_0 Primary Screening cluster_1 Hit Identification and Validation start Synthesized Compound enzyme Enzyme Inhibition Panel start->enzyme gpcr GPCR Binding Panel start->gpcr antimicrobial Antimicrobial Assays start->antimicrobial cytotoxicity Cytotoxicity Assays start->cytotoxicity hit Identification of Primary 'Hit(s)' enzyme->hit gpcr->hit antimicrobial->hit dose_response Dose-Response and IC50/EC50 Determination hit->dose_response selectivity Selectivity Profiling dose_response->selectivity mechanism Mechanism of Action Studies selectivity->mechanism

Caption: A tiered workflow for the initial in vitro evaluation of the target compound.

Secondary Mechanistic Studies (Based on Primary Hits):

  • If Enzyme Inhibition is Observed:

    • Determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) through kinetic studies.

    • Assess the selectivity of the inhibitor against related enzymes.

  • If GPCR Binding is Detected:

    • Perform functional assays (e.g., calcium mobilization, cAMP accumulation) to determine if the compound is an agonist, antagonist, or allosteric modulator.

    • Evaluate binding affinity (Kᵢ) through radioligand binding assays.

  • If Antimicrobial Activity is Confirmed:

    • Determine the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC).

    • Investigate the mechanism of action (e.g., cell wall synthesis inhibition, protein synthesis inhibition).

In Vivo Pharmacokinetic and Efficacy Studies

Should promising in vitro activity be identified, the next logical step is to assess the compound's properties in a living system.

Pharmacokinetic (PK) Profiling:

  • Administration: The compound would be administered to a suitable animal model (e.g., mice or rats) via relevant routes (e.g., intravenous, oral).

  • Sample Collection: Blood samples would be collected at various time points.

  • Analysis: The concentration of the compound in plasma would be determined using LC-MS/MS.

  • Key Parameters to Determine:

    • Clearance (CL)

    • Volume of distribution (Vd)

    • Half-life (t₁/₂)

    • Oral bioavailability (%F)

In Vivo Efficacy Models:

The choice of the in vivo model will be dictated by the confirmed in vitro activity.

  • For Enzyme Inhibitors (e.g., 5α-reductase): A testosterone-induced benign prostatic hyperplasia model in rats could be employed to assess the compound's ability to reduce prostate size.[6]

  • For GPCR Modulators (e.g., CCR5 antagonists): An HIV-1 infection model in humanized mice could be utilized to evaluate the compound's ability to prevent viral entry.

  • For Antimicrobial Agents: A murine infection model (e.g., sepsis, thigh infection) with the relevant pathogen would be used to assess the compound's ability to reduce bacterial/fungal burden and improve survival.

Potential Therapeutic Applications and Future Directions

The unique structure of this compound positions it as a candidate for several therapeutic areas. Based on the analysis of its structural analogs, potential applications could include:

  • Oncology: As a potential enzyme inhibitor, it could be explored for the treatment of hormone-dependent cancers.

  • Infectious Diseases: Its potential antimicrobial or antiviral properties make it a candidate for the development of new anti-infective agents.

  • Inflammatory Diseases: Modulation of chemokine receptors could have implications for the treatment of inflammatory and autoimmune disorders.

The future research direction for this molecule is clear: synthesis followed by a systematic and rigorous biological evaluation as outlined in this guide. The data generated from these studies will be crucial in determining the true therapeutic potential of this novel chemical entity.

Conclusion

While this compound remains a molecule without a documented biological profile, a thorough examination of its constituent parts and related compounds provides a strong rationale for its investigation. The proposed synthetic route is feasible, and the outlined experimental cascade offers a clear path to elucidating its pharmacological properties. The exploration of such novel chemical matter is the cornerstone of innovation in drug discovery, and this compound represents an intriguing and worthy candidate for further research.

References

  • Google Patents. Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • PubMed. Biological activity of 1,4-dihydropyridine derivatives. [Link]

  • MDPI. Recent Approaches to Chiral 1,4-Dihydropyridines and their Fused Analogues. [Link]

  • Asian Journal of Chemistry. Synthesis and Characterization of Piperidin-4-one Derivatives Using Green Solvent. [Link]

  • DTIC. Piperidine Synthesis. [Link]

  • PubMed Central. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. [Link]

  • PubChem. 1,4'-Bipiperidine. [Link]

  • PubMed Central. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • PubMed. Design, synthesis, and biological activity of novel 1,4-disubstituted piperidine/piperazine derivatives as CCR5 antagonist-based HIV-1 entry inhibitors. [Link]

  • PubMed. Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. [Link]

  • PubMed. Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2. [Link]

  • ResearchGate. Structure-Activity Relationships of Receptor Binding of 1,4-Dihydropyridine Derivatives. [Link]

  • IJNRD. Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]

  • MDPI. Synthesis and Antimalarial Activity of 1,4-Disubstituted Piperidine Derivatives. [Link]

  • ResearchGate. Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3. [Link]

  • MDPI. Structure–Activity Relationship and Molecular Docking of Natural Product Library Reveal Chrysin as a Novel Dipeptidyl Peptidase-4 (DPP-4) Inhibitor: An Integrated In Silico and In Vitro Study. [Link]

  • MDPI. On–DNA Platform Molecules Based on a Diazide Scaffold II: A Compact Diazide Platform Designed for Small–Molecule Drug Discovery. [Link]

  • ACS Publications. Direct Amidation of Tertiary N-Benzylamines. [Link]

Sources

An In-Depth Technical Guide to the Discovery of 1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1-(1-methylpiperidin-4-yl)piperidine-4-carboxylic acid scaffold represents a privileged structure in modern medicinal chemistry, demonstrating significant potential for the development of novel therapeutics targeting the central nervous system (CNS). This guide provides a comprehensive overview of the discovery process for derivatives of this core, intended for researchers, scientists, and drug development professionals. We will delve into the strategic design, synthesis, and biological evaluation of these compounds, with a particular focus on their modulation of opioid receptors and their potential in the treatment of neurodegenerative diseases. This document is structured to provide not only procedural details but also the scientific rationale behind the experimental choices, ensuring a thorough understanding of the drug discovery cascade for this promising class of molecules.

Introduction: The Significance of the Piperidine Scaffold in CNS Drug Discovery

The piperidine ring is a ubiquitous motif in a vast array of natural products and synthetic pharmaceuticals, particularly those active in the central nervous system. Its prevalence can be attributed to its favorable physicochemical properties, including its ability to exist in a protonated state at physiological pH, which facilitates interactions with biological targets, and its conformational flexibility, which allows for optimal binding to receptor pockets. The specific scaffold of this compound combines several key features: the N-methylpiperidine moiety, which can influence basicity and receptor interactions, and the piperidine-4-carboxylic acid core, which provides a versatile handle for chemical modification to explore structure-activity relationships (SAR).

Derivatives of this scaffold have been investigated for a range of biological activities, with notable attention on their potential as modulators of opioid receptors for pain management and their neuroprotective properties in the context of neurodegenerative disorders like Alzheimer's and Parkinson's disease. This guide will explore the journey from initial scaffold design to the identification of lead compounds with therapeutic potential.

Synthetic Strategies for this compound Derivatives

The synthesis of a library of derivatives is a cornerstone of any drug discovery campaign. The following sections outline a robust and adaptable synthetic workflow for the preparation of this compound amides.

Synthesis of the Core Scaffold: this compound

The initial step involves the synthesis of the core carboxylic acid. A common and efficient method is the reductive amination of N-Boc-piperidin-4-one with 1-methyl-4-aminopiperidine, followed by deprotection and subsequent carboxylation. A detailed protocol is provided below.

Experimental Protocol: Synthesis of this compound

  • Reductive Amination:

    • To a solution of N-Boc-piperidin-4-one (1.0 eq) and 1-methyl-4-aminopiperidine (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE), add a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) in portions at room temperature.

    • Stir the reaction mixture for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the Boc-protected intermediate.

  • Boc Deprotection:

    • Dissolve the crude Boc-protected intermediate in a solution of hydrochloric acid (HCl) in a solvent like methanol or dioxane (e.g., 4M HCl in dioxane).

    • Stir the mixture at room temperature for 2-4 hours.

    • Evaporate the solvent under reduced pressure to obtain the crude diamine hydrochloride salt.

  • Carboxylation:

    • The synthesis of the carboxylic acid from the corresponding piperidine can be achieved through various methods, including Grignard reaction with carbon dioxide or through a nitrile intermediate followed by hydrolysis. For the purpose of this guide, we will focus on the amide derivatives, which are more commonly explored in early drug discovery. The carboxylic acid can be generated from a corresponding ester precursor. A synthetic route to a related ester, methyl 1-methylpiperidine-4-carboxylate, involves the reaction of 1-methylisonipecotic acid hydrochloride with thionyl chloride in methanol[1][2].

Amide Library Synthesis

With the core amine in hand, a diverse library of amide derivatives can be readily synthesized via standard amide coupling reactions.

Experimental Protocol: General Procedure for Amide Coupling

  • To a solution of the crude 1-(1-methylpiperidin-4-yl)piperidine hydrochloride salt (1.0 eq) and a carboxylic acid of interest (1.1 eq) in a polar aprotic solvent like dimethylformamide (DMF) or DCM, add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (3.0 eq).

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide derivative.

Diagram: Synthetic Workflow for Amide Derivatives

Synthetic_Workflow cluster_synthesis Synthesis of 1-(1-Methylpiperidin-4-yl)piperidine-4-carboxamides start N-Boc-piperidin-4-one + 1-Methyl-4-aminopiperidine reductive_amination Reductive Amination (NaBH(OAc)₃, DCM) start->reductive_amination boc_protected Boc-protected Intermediate reductive_amination->boc_protected deprotection Boc Deprotection (HCl/Dioxane) boc_protected->deprotection diamine_salt Diamine Hydrochloride Salt deprotection->diamine_salt amide_coupling Amide Coupling (R-COOH, HATU, DIPEA) diamine_salt->amide_coupling purification Purification (Column Chromatography) amide_coupling->purification final_product Target Amide Derivatives purification->final_product SAR_Diagram cluster_sar Pharmacophoric Elements for Optimization Core This compound Scaffold Amide_R Amide Substituent (R-group) - Aromatic/Heteroaromatic groups - Modulates potency and selectivity Core->Amide_R Key modification site Stereocenter Stereocenter at C4 - Influences binding orientation Core->Stereocenter Critical for activity N_Methyl N-Methyl Group - Affects pKa and BBB penetration Core->N_Methyl Influences ADME properties

Caption: Key structural features for SAR exploration.

Signaling Pathways and Mechanism of Action

Understanding the downstream signaling pathways modulated by these compounds is essential for elucidating their mechanism of action.

Opioid Receptor Signaling:

Activation of the µ-opioid receptor, a G-protein coupled receptor (GPCR), by an agonist leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and downstream effectors. Additionally, µ-opioid receptor activation leads to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the closing of voltage-gated calcium channels, leading to neuronal hyperpolarization and reduced neurotransmitter release.

Diagram: µ-Opioid Receptor Signaling Cascade

Opioid_Signaling cluster_pathway µ-Opioid Receptor Signaling Pathway Ligand 1-(1-Methylpiperidin-4-yl)piperidine -4-carboxamide Derivative MOR µ-Opioid Receptor (GPCR) Ligand->MOR binds and activates G_protein Gi/o Protein MOR->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits Ca_channel Voltage-gated Ca²⁺ Channel G_protein->Ca_channel inhibits K_channel GIRK K⁺ Channel G_protein->K_channel activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Neuronal_Activity Reduced Neuronal Excitability & Neurotransmitter Release Ca_channel->Neuronal_Activity leads to K_channel->Neuronal_Activity leads to

Caption: Simplified µ-opioid receptor signaling cascade.

Conclusion and Future Directions

The this compound scaffold provides a fertile ground for the discovery of novel CNS-active agents. The synthetic routes outlined in this guide are amenable to the generation of large, diverse libraries for high-throughput screening. The biological evaluation protocols provide a clear path to characterizing the pharmacological profile of these derivatives.

Future work in this area should focus on:

  • Optimization of ADME Properties: Fine-tuning the scaffold to improve metabolic stability, bioavailability, and blood-brain barrier penetration.

  • In Vivo Efficacy Studies: Progressing lead compounds into animal models of pain and neurodegenerative diseases to establish in vivo efficacy.

  • Elucidation of Off-Target Effects: Comprehensive profiling to identify and mitigate potential off-target activities.

By systematically applying the principles and protocols detailed in this guide, researchers can effectively explore the therapeutic potential of this promising class of compounds and contribute to the development of next-generation CNS therapies.

References

  • PubMed. (n.d.). In vitro opioid receptor assays. [Link]

  • DTIC. (2017). In Vitro Approach to Evaluating Opioid Receptor Subtype Specificity. [Link]

  • National Center for Biotechnology Information. (n.d.). Recommended Opioid Receptor Tool Compounds: Comparative In Vitro for Receptor Selectivity Profiles and In Vivo for Pharmacological Antinociceptive Profiles. [Link]

  • ACS Publications. (n.d.). Recommended Opioid Receptor Tool Compounds: Comparative In Vitro for Receptor Selectivity Profiles and In Vivo for Pharmacological Antinociceptive Profiles. [Link]

  • Thieme. (2025). Design and Synthesis of Novel Piperidine Urea Derivatives with Neuroprotective Properties. [Link]

  • Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl 1-methylpiperidine-4-carboxylate. [Link]

  • PubMed. (n.d.). Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model. [Link]

  • National Center for Biotechnology Information. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-methyl-4-piperidinecarboxylic acid, methyl ester. [Link]

  • Google Patents. (n.d.). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

  • STOP HIV/AIDS. (2011). Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. [Link]

  • Pain Physician. (n.d.). Opioid Pharmacology. [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the spectroscopic data for 1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid, a molecule of interest in medicinal chemistry and drug development. The guide is intended for researchers, scientists, and professionals in the field who require a deep understanding of the structural elucidation of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We will delve into the theoretical underpinnings, practical experimental protocols, and detailed interpretation of the spectral data.

Introduction: The Structural Significance of this compound

The molecule this compound features a scaffold of two interconnected piperidine rings, a common motif in many biologically active compounds.[1] The presence of a tertiary amine (the N-methyl group) and a carboxylic acid functionality adds to its chemical complexity and potential for diverse biological interactions. Accurate structural confirmation and purity assessment are paramount in any research or development context, making proficiency in interpreting its spectroscopic data essential.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are indispensable for unambiguous structure verification.

Predicted ¹H NMR Spectral Analysis

The proton NMR spectrum of this molecule is expected to be complex due to the presence of multiple, often overlapping, signals from the two piperidine rings. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen atoms and the carboxylic acid group.

Key Expected Resonances:

  • N-CH₃ Protons: A singlet corresponding to the three protons of the methyl group on the nitrogen of the first piperidine ring. This signal is typically found in the upfield region, around 2.2-2.5 ppm.[2]

  • Piperidine Ring Protons: A series of multiplets in the range of 1.5-3.5 ppm. The protons adjacent to the nitrogen atoms (axial and equatorial) will be deshielded and appear further downfield. Protons on the carbon bearing the carboxylic acid will also be shifted downfield.

  • CH-N and CH-COOH Protons: The methine protons at the junction of the two rings and on the carbon bearing the carboxylic acid will likely appear as complex multiplets due to coupling with neighboring protons.

  • COOH Proton: A broad singlet that can appear over a wide chemical shift range (typically >10 ppm) and may exchange with deuterium in deuterated solvents like D₂O.

Table 1: Predicted ¹H NMR Chemical Shifts

AssignmentPredicted Chemical Shift (ppm)MultiplicityIntegration
N-CH₃~2.3s3H
Piperidine CH₂ (adjacent to N)~2.8 - 3.2m8H
Piperidine CH~2.5 - 2.9m2H
Piperidine CH₂~1.6 - 2.2m8H
COOH>10br s1H

Note: These are predicted values and can vary based on solvent and experimental conditions.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Given the molecule's structure, several distinct carbon signals are expected.

Key Expected Resonances:

  • Carboxylic Acid Carbonyl (C=O): This will be the most downfield signal, typically appearing above 170 ppm.

  • Piperidine Carbons: The carbons of the piperidine rings will resonate in the range of 25-60 ppm. Carbons directly attached to nitrogen will be in the lower field portion of this range.[3][4]

  • N-CH₃ Carbon: The carbon of the N-methyl group will appear in the upfield region, typically around 45-50 ppm.[3]

Table 2: Predicted ¹³C NMR Chemical Shifts

AssignmentPredicted Chemical Shift (ppm)
C=O~175
C-N (Piperidine)~50 - 60
C-COOH (Piperidine)~40 - 45
Piperidine CH₂~25 - 35
N-CH₃~47

Note: A ¹³C NMR spectrum for this compound is noted as available in SpectraBase, which can be consulted for experimental data.[5]

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts.

  • Instrument Setup:

    • Place the NMR tube in the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, well-resolved peaks.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).

    • Use a standard 90° pulse sequence.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to encompass the expected carbon signals (typically 0-200 ppm).

    • Employ a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain a flat baseline.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Section 2: Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, and for gaining structural information through fragmentation analysis.[6]

Expected Mass and Fragmentation Patterns

For this compound (Molecular Formula: C₁₂H₂₂N₂O₂), the expected exact mass can be calculated. Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, which is expected to readily form a protonated molecule [M+H]⁺ in positive ion mode.

Molecular Weight: 226.32 g/mol

Expected [M+H]⁺: m/z 227.1754

Fragmentation Analysis:

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ precursor ion would reveal characteristic fragmentation patterns. The fragmentation of piperidine derivatives is well-documented and often involves cleavages of the piperidine ring and reactions of its substituents.[7][8]

Key Fragmentation Pathways:

  • α-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a dominant pathway, leading to the formation of a stable iminium ion.[7] The loss of the largest substituent at the α-carbon is often preferred.

  • Ring Fission: The piperidine ring can undergo cleavage, resulting in various acyclic fragment ions.[9]

  • Loss of CO₂: From the carboxylic acid moiety, a loss of 44 Da can be expected.

  • Loss of H₂O: Neutral loss of water (18 Da) is also a common fragmentation pathway for molecules containing carboxylic acids.[6]

fragmentation_workflow M [M+H]⁺ m/z 227.1754 F1 Loss of H₂O [M+H-18]⁺ M->F1 - H₂O F2 Loss of CO₂ [M+H-44]⁺ M->F2 - CO₂ F3 α-Cleavage Product (Iminium Ion) M->F3 α-cleavage F4 Ring Fission Products M->F4 ring opening

Experimental Protocol for MS Data Acquisition

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

  • Infusion and Ionization: Introduce the sample into the mass spectrometer via direct infusion or coupled to a liquid chromatography (LC) system. Use an electrospray ionization (ESI) source in positive ion mode.

  • Full Scan MS: Acquire a full scan mass spectrum to identify the protonated molecular ion [M+H]⁺.

  • Tandem MS (MS/MS):

    • Select the [M+H]⁺ ion as the precursor ion.

    • Subject the precursor ion to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).

    • Acquire the product ion spectrum to observe the characteristic fragment ions.

  • Data Analysis:

    • Determine the accurate mass of the parent and fragment ions.

    • Propose fragmentation pathways consistent with the observed product ions and known fragmentation mechanisms of piperidine derivatives.

ms_protocol cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep Dissolve in Methanol/Acetonitrile + Formic Acid ESI Electrospray Ionization (Positive Mode) Prep->ESI FullScan Full Scan MS ESI->FullScan TandemMS Tandem MS (MS/MS) on [M+H]⁺ FullScan->TandemMS Analysis Identify Fragments & Propose Pathways TandemMS->Analysis

Conclusion

The structural elucidation of this compound relies on the synergistic application of NMR and MS techniques. This guide has provided a framework for understanding and predicting the spectroscopic data for this compound, along with detailed, field-proven protocols for data acquisition. By combining the insights from both ¹H and ¹³C NMR with the molecular weight and fragmentation data from mass spectrometry, researchers can confidently confirm the structure and purity of this important chemical entity.

References

  • Çavuş, M. S., et al. (2021). Synthesis, Spectroscopic Analysis, and in Vitro/in Silico Biological Studies of Novel Piperidine Derivatives Heterocyclic Schiff-Mannich Base Compounds. Chemistry & Biodiversity, 18(12), e2100433. [Link]

  • Dias, H. J., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Journal of Mass Spectrometry, 53(10), 967-975. [Link]

  • SpectraBase. This compound. [Link]

  • University of Arizona. Mass Spectrometry: Fragmentation. [Link]

  • ResearchGate. Relevant portion of the experimental 1H NMR spectrum of 0.1 M.... [Link]

  • ProQuest. An Examination of Factors Influencing Small Proton Chemical Shift Differences in Nitrogen-Substituted Monodeuterated Methyl Groups. [Link]

  • ResearchGate. Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS.. [Link]

  • SpectraBase. N-Methylpiperidine - Optional[13C NMR] - Chemical Shifts. [Link]

  • ResearchGate. Exploration of Piperidine 3D Fragment Chemical Space: Synthesis and 3D Shape Analysis of Fragments Derived from 20 Regio- and Diastereoisomers of Methyl Substituted Pipecolinates. [Link]

  • SpectraBase. This compound - Optional[13C NMR] - Chemical Shifts. [Link]

  • Eliel, E. L., et al. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 98(12), 3583-3586. [Link]

Sources

An In-Depth Technical Guide to Identifying and Validating Therapeutic Targets for 1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

The novel chemical entity 1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid presents a unique scaffold derived from the well-established piperidine core, a privileged structure in medicinal chemistry. While direct biological data for this specific molecule is not yet publicly available, its structural motifs suggest a high probability of interaction with multiple, therapeutically relevant protein classes. This guide abandons a speculative approach, instead providing a rigorous, multi-stage framework for the systematic identification, validation, and characterization of its potential molecular targets. We outline a comprehensive workflow that begins with robust in silico hypothesis generation and progresses through a hierarchical series of biochemical and cell-based assays. This document serves as a strategic and practical manual for research teams seeking to elucidate the mechanism of action and unlock the therapeutic potential of this promising compound.

The Strategic Imperative: From Novel Compound to Validated Target

In modern drug discovery, the journey of a new chemical entity (NCE) is one of progressive de-risking. For a compound like this compound, which lacks an established biological profile, the primary and most critical task is the identification of its molecular target(s). An unguided, purely phenotypic screening approach can be resource-intensive and may fail to uncover the precise mechanism of action (MoA), which is essential for regulatory approval and clinical success.

The strategy detailed herein is built on a foundation of predictive science coupled with empirical validation.[1][2][3] We will first leverage the compound's structure to build a set of high-probability hypotheses, then systematically test these hypotheses with a suite of industry-standard experimental protocols. This self-validating workflow ensures that resources are directed efficiently toward the most promising biological pathways.

G cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: Initial Validation cluster_2 Phase 3: Functional Characterization & MoA cluster_3 Phase 4: Final Output in_silico In Silico Target Prediction (Ligand- & Structure-Based) hypothesis Generate High-Probability Target Class Hypotheses in_silico->hypothesis binding Primary Screening: Biochemical Binding Assays hypothesis->binding Test direct interaction phenotypic Phenotypic Screening: Cell Viability / Cytotoxicity hypothesis->phenotypic Observe cellular effect functional Secondary Screening: Cell-Based Functional Assays binding->functional Confirm functional activity pathway Mechanism of Action Studies: Pathway Analysis (e.g., Western Blot) phenotypic->pathway Elucidate mechanism functional->pathway validated_target Validated Therapeutic Target(s) & Lead Optimization pathway->validated_target

Figure 1: Overall Target Identification and Validation Workflow.

Phase 1: In Silico Target Prediction - The Hypothesis Generation Engine

Without prior experimental data, computational modeling is the most logical and cost-effective first step.[4][5] These methods analyze the compound's 2D and 3D structures to predict its likely biological targets, guiding the subsequent experimental design.[6][7]

2.1 Ligand-Based Virtual Screening

This approach leverages the principle that structurally similar molecules often have similar biological activities. We will compare our compound to vast databases of molecules with known targets.

  • 2.1.1 Chemical Similarity Searching: The compound's structure (represented as a chemical fingerprint) is used to query databases like ChEMBL. Hits with high similarity scores provide an initial list of potential targets.

  • 2.1.2 Pharmacophore Modeling: This method identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for binding to a specific target.[8][9][10][11][12] By building a pharmacophore model from our compound, we can screen for proteins that are known to bind ligands with a similar 3D-feature arrangement.

2.2 Structure-Based Virtual Screening

Here, we use the 3D structure of the compound to simulate its binding to a library of known protein structures.

  • 2.2.1 Molecular Docking: This is a powerful technique that predicts the preferred orientation and binding affinity of our compound when docked into the binding site of a protein.[13][14] We will perform "reverse docking," where the compound is screened against a large panel of protein crystal structures representing diverse target classes.[7][15]

Methodology Principle Recommended Tools/Databases Expected Output
Ligand-Based Structurally similar compounds have similar biological profiles.ChEMBL, PubChem, LigandScout, MOERanked list of potential targets based on ligand similarity.
Structure-Based Compound's 3D structure is docked into protein binding sites.AutoDock, Glide (Schrödinger), PDBRanked list of potential targets based on predicted binding energy.
Phase 2 & 3: Hypothesized Target Classes & Experimental Validation

Based on the piperidine scaffold's prevalence in known drugs, our in silico analysis is likely to flag several key protein families. Below are the highest-probability target classes and a detailed, tiered validation workflow for each.

3.1 Target Class I: G-Protein Coupled Receptors (GPCRs)

Rationale: The piperidine moiety is a cornerstone of ligands for numerous GPCRs, including opioid, dopamine, serotonin, and sigma receptors. The specific bicyclic structure of our compound suggests potential interactions with these CNS-active targets.

This is the gold-standard method to confirm direct, physical interaction between a compound and a receptor.[16][17][18][19]

Protocol: Competitive Radioligand Binding Assay

  • Reagent Preparation: Prepare membrane fractions from cells recombinantly expressing the target receptor (e.g., µ-opioid, D2-dopamine, 5-HT2A, Sigma-1).[20][21]

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a known radioligand for the target (e.g., [³H]-DAMGO for µ-opioid) at a concentration near its Kd, and varying concentrations of the test compound (this compound).

  • Incubation: Incubate the plate to allow binding to reach equilibrium (e.g., 60 minutes at 30°C).[22]

  • Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand. Wash filters with ice-cold buffer.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50, from which the inhibition constant (Ki) can be calculated.

G prep Prepare Receptor Membranes & Reagents plate Plate Membranes, Radioligand, & Test Compound prep->plate incubate Incubate to Equilibrium plate->incubate filter Vacuum Filtration (Separate Bound/Unbound) incubate->filter count Scintillation Counting filter->count analyze Calculate IC50 / Ki count->analyze result Binding Affinity Determined analyze->result

Figure 2: Experimental Workflow for Radioligand Binding Assay.

A binding event does not reveal function (agonist, antagonist, inverse agonist). Functional assays measure the downstream consequences of receptor binding.[23][24][25][26]

  • For Gs/Gi-coupled receptors (e.g., Dopamine D2, µ-Opioid): Measure changes in cyclic AMP (cAMP) levels using a commercial ELISA or HTRF assay kit. A decrease in forskolin-stimulated cAMP suggests Gi agonism, while an increase suggests Gs agonism.

  • For Gq-coupled receptors (e.g., Serotonin 5-HT2A): Measure the release of intracellular calcium (Ca²⁺) using a fluorescent dye (e.g., Fluo-4 AM) or quantify inositol monophosphate (IP1) accumulation, a stable downstream metabolite.[23]

3.2 Target Class II: Cancer-Related Signaling Pathways

Rationale: Numerous piperidine derivatives have demonstrated cytotoxic effects on cancer cells.[27] Potential mechanisms include the modulation of key survival pathways like PI3K/Akt and the inflammatory pathway NF-κB.

The initial screen determines if the compound has any effect on the proliferation or viability of cancer cells. The MTT assay is a robust, colorimetric method for this purpose.[28][29][30]

Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Plate cancer cell lines (e.g., MCF-7 breast cancer, PC-3 prostate cancer) in 96-well plates and allow them to adhere overnight.[31][32]

  • Treatment: Treat cells with a range of concentrations of the test compound for a set duration (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[28]

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Detection: Measure the absorbance of the solution on a microplate reader (typically at 570 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).

If cytotoxicity is confirmed, the next step is to investigate how the compound is killing the cells.

A. PI3K/Akt Pathway Analysis via Western Blot Rationale: The PI3K/Akt pathway is a critical pro-survival pathway often dysregulated in cancer. Inhibition of this pathway can lead to apoptosis.[33][34]

Protocol:

  • Treatment & Lysis: Treat cancer cells with the test compound at its IC50 concentration for various time points. Lyse the cells to extract total protein.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis & Transfer: Separate protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Probe the membranes with primary antibodies specific for phosphorylated Akt (p-Akt, the active form) and total Akt (as a loading control).[35][36]

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an ECL substrate to visualize the protein bands.

  • Analysis: A decrease in the p-Akt/total Akt ratio indicates inhibition of the pathway.

G RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT Akt PIP3->AKT recruits to membrane PDK1->AKT phosphorylates (Thr308) Downstream Downstream Effectors (Cell Survival, Proliferation) AKT->Downstream inhibits/activates mTORC2 mTORC2 mTORC2->AKT phosphorylates (Ser473)

Figure 3: Simplified PI3K/Akt Signaling Pathway.

B. NF-κB Pathway Analysis via Luciferase Reporter Assay Rationale: The NF-κB transcription factor is a key regulator of inflammation and cell survival. Its inhibition is a valid anticancer strategy.

Protocol:

  • Transfection: Transfect cells (e.g., HEK293T) with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element.[27][37] A control plasmid (e.g., expressing Renilla luciferase) is co-transfected for normalization.

  • Treatment: Treat the transfected cells with an NF-κB activator (e.g., TNF-α) in the presence or absence of the test compound.

  • Lysis & Assay: Lyse the cells and add luciferase substrate.

  • Detection: Measure the luminescence produced by both firefly (NF-κB-driven) and Renilla (control) luciferases using a luminometer.[38][39][40]

  • Analysis: A decrease in the normalized firefly/Renilla luminescence ratio in the presence of the test compound indicates inhibition of NF-κB activation.[27]

Conclusion and Forward Outlook

The compound this compound stands at the precipice of biological characterization. While its exact therapeutic target remains to be discovered, its chemical architecture provides a strong, rational basis for investigation. The multi-phase workflow presented in this guide—from predictive in silico modeling to rigorous biochemical and cell-based validation—offers a clear and efficient path forward.[41] By systematically evaluating its interaction with high-probability target classes such as GPCRs and cancer-related signaling pathways, research teams can effectively decode its mechanism of action. This foundational knowledge is the indispensable first step in transforming a novel chemical entity into a potential therapeutic agent.

References
  • Ziegler, S., Pries, V., Hedberg, C., & Waldmann, H. (2013). Target Identification for Small Bioactive Molecules: Finding the Needle in the Haystack. Angewandte Chemie International Edition, 52(10), 2744–2792. [Link]

  • Mestres, J., Bender, A., & Ochoa, R. (2012). Experimental validation of in silico target predictions on synergistic protein targets. MedChemComm, 3(8), 949-951. [Link]

  • Schrödinger, LLC. (2023). Ligand-Based Virtual Screening Using Phase. Schrödinger Notes. [Link]

  • In Silico Docking: Protocols for Computational Exploration of Molecular Interactions. (2023). ResearchGate. [Link]

  • Bowdish Lab. (n.d.). MARCO TRANSFECTION AND LUCIFERASE ASSAY. McMaster University. [Link]

  • van Meerloo, J., Kaspers, G. J. L., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology, 731, 237–245. [Link]

  • Perez-Perez, M., et al. (2020). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. Journal of Visualized Experiments, (155). [Link]

  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Multispan, Inc. [Link]

  • Matchett, M., et al. (2015). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 71(1), 1.2.1–1.2.16. [Link]

  • Gns, J., & Degterev, A. (2024). Validation guidelines for drug-target prediction methods. Expert Opinion on Drug Discovery. [Link]

  • Flanagan, C. (2016). GPCR-radioligand binding assays. Methods in Cell Biology, 132, 241–262. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. [Link]

  • Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology, 72, 1.2.1–1.2.16. [Link]

  • AMSBIO. (n.d.). Data Sheet NF-KB Reporter Kit NF-KB Signaling Pathway. AMSBIO. [Link]

  • Pharmacophore Modelling and Molecular Docking Simulation Tutorial. (2018). ResearchGate. [Link]

  • Murtuda, A. (2023). MTT (Assay protocol). Protocols.io. [Link]

  • INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. INDIGO Biosciences. [Link]

  • Al-Juboori, S. I., et al. (2019). Functional assays to define agonists and antagonists of the sigma-2 receptor. Journal of visualized experiments : JoVE, (144). [Link]

  • Inte:Ligand. (n.d.). Creating a pharmacophore from a single protein-ligand complex. LigandScout Tutorial. [Link]

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. [Link]

  • Sydow, D., et al. (2019). T009 · Ligand-based pharmacophores. TeachOpenCADD. [Link]

  • Drugsniffer: An Open Source Workflow for Virtually Screening Billions of Molecules for Binding Affinity to Protein Targets. (2022). Frontiers in Molecular Biosciences. [Link]

  • ResearchGate. (2012). How to experimentally validate drug-target interactions?. ResearchGate. [Link]

  • Molecular Devices. (n.d.). Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. Molecular Devices. [Link]

  • Kumar, A., & Roy, K. (2018). Molecular Docking: In Silico Approach For Structure-Based Drug Designing Discovery. International Journal of Pharmaceutical Sciences and Research, 9(12), 4987-4997. [Link]

  • Zhang, M., et al. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. International Journal of Molecular Sciences, 23(24), 15998. [Link]

  • Smalley, K. S. M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in molecular biology (Clifton, N.J.), 1170, 239–251. [Link]

  • Cheng, F., et al. (2019). Network-based approach to prediction and population-based validation of in silico drug repurposing. Nature Communications, 10(1), 2691. [Link]

  • Sharma, S., & Checco, J. W. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in cell biology, 166, 15–42. [Link]

  • Sharma, S., & Checco, J. W. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Cell Biology, 166, 15-42. [Link]

  • A workflow for drug discovery: from target identification to drug approval. (2023). ResearchGate. [Link]

  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery. [Link]

  • Ferreira, L. G., et al. (2020). A Guide to In Silico Drug Design. Pharmaceuticals (Basel, Switzerland), 13(9), 247. [Link]

  • Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Broad Institute. [Link]

  • Gadaleta, D., et al. (2019). Computational/in silico methods in drug target and lead prediction. Briefings in Bioinformatics, 20(5), 1649–1661. [Link]

  • Chen, X., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. RSC medicinal chemistry, 14(10), 1845–1866. [Link]

  • Eurofins Discovery. (n.d.). GPCR Radioligand Binding - Robust Assays, Fast Results. Eurofins Discovery. [Link]

  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based GPCR Functional Assay Services. Creative Biolabs. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer. (2022). Cancers, 14(19), 4758. [Link]

  • Meng, X. Y., et al. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157. [Link]

  • Bio-Rad. (n.d.). PI3K/AKT Cell Signaling Pathway. Bio-Rad. [Link]

  • A Review on In Silico molecular docking Studies. (2024). International Journal of Advanced Research in Innovation, Ideas and Education. [Link]

  • Prather, P. L., et al. (2015). Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment. Methods in molecular biology (Clifton, N.J.), 1335, 147–164. [Link]

Sources

1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid in neuroscience research

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Neuroscience Research Potential of the 1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic Acid Scaffold

Authored by a Senior Application Scientist

For distribution to researchers, scientists, and drug development professionals.

Abstract

The piperidine-4-carboxylic acid moiety is a privileged scaffold in modern medicinal chemistry, serving as a foundational structure for a multitude of neurologically active agents. This technical guide delves into the research potential of a specific derivative, this compound. While direct research on this particular molecule is nascent, its structural components suggest significant opportunities for exploration in neuroscience. This document will provide a comprehensive overview of the parent scaffold's relevance, extrapolate potential therapeutic applications, and present detailed, field-proven experimental protocols for its characterization. By synthesizing data from structurally related compounds, we aim to equip researchers with the necessary framework to investigate this promising chemical entity.

Introduction: The Significance of the Piperidine-4-Carboxylic Acid Scaffold in Neuroscience

The piperidine ring is a cornerstone of many central nervous system (CNS) active drugs due to its ability to impart favorable pharmacokinetic properties, such as improved solubility and the ability to cross the blood-brain barrier. When functionalized with a carboxylic acid at the 4-position, it becomes a versatile building block for creating ligands that can interact with a variety of neuronal targets.

Derivatives of piperidine-4-carboxylic acid have been instrumental in the development of pharmaceuticals for a range of neurological and psychiatric disorders. For instance, the related compound 4-phenylpiperidine-4-carboxylic acid hydrochloride is a key intermediate in the synthesis of analgesics and is used in neuroscience research to probe neurotransmitter systems[1]. Furthermore, the core structure is related to isonipecotic acid (piperidine-4-carboxylic acid), a known partial agonist of the GABA-A receptor, highlighting the scaffold's potential for modulating inhibitory neurotransmission[2].

The subject of this guide, this compound, presents an intriguing elaboration on this core theme. The addition of a 1-methylpiperidin-4-yl group introduces a second basic nitrogen atom and increases the molecule's complexity and potential for engaging with specific biological targets. While this compound is cataloged as a research chemical, extensive public-domain research on its specific biological activity is limited[3]. However, by examining its structural relatives, we can infer a rich potential for novel discoveries.

Physicochemical Properties and Synthesis Overview

A foundational understanding of a compound's chemical properties is critical for any experimental design.

Physicochemical Data

The following table summarizes the computed properties for the parent compound, 1-methylpiperidine-4-carboxylic acid, which provides a baseline for understanding the subject molecule.

PropertyValueSource
Molecular FormulaC7H13NO2PubChem
Molecular Weight143.18 g/mol PubChem[4]
XLogP3-AA-2PubChem[4]
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count3PubChem
Rotatable Bond Count1PubChem
Synthesis Outline

The synthesis of piperidine-4-carboxylic acid derivatives is well-established. A common route to the core, 1-methylpiperidine-4-carboxylic acid hydrochloride, involves the methylation of isonipecotic acid. One documented method utilizes formic acid and formaldehyde in the presence of a palladium catalyst[5].

A generalized synthetic workflow for producing derivatives of this scaffold is depicted below.

G Isonipecotic_Acid Isonipecotic Acid Methylation Methylation Reaction (e.g., Formic Acid/Formaldehyde) Isonipecotic_Acid->Methylation Methyl_Ester Methyl 1-methylpiperidine-4-carboxylate Methylation->Methyl_Ester Esterification Coupling Amide Coupling or Reductive Amination Methyl_Ester->Coupling Target_Molecule This compound (and other derivatives) Coupling->Target_Molecule

Caption: Generalized synthetic workflow for piperidine-4-carboxylic acid derivatives.

Hypothesized Neuroscience Applications and Mechanisms of Action

Based on the activities of structurally analogous compounds, we can propose several compelling research directions for this compound.

Potential as a Monoamine Reuptake Inhibitor

Patent literature describes piperidine-4-carboxylic acid derivatives as monoamine neurotransmitter re-uptake inhibitors[6]. These compounds are crucial in treating depression, anxiety, and other mood disorders by increasing the synaptic availability of serotonin, norepinephrine, and dopamine. The dual piperidine structure of our target compound could allow for novel interactions with the transporter proteins.

A hypothetical mechanism of action could involve the compound binding to the allosteric or substrate-binding sites of monoamine transporters, thereby preventing the re-uptake of neurotransmitters from the synaptic cleft.

cluster_presynaptic Presynaptic Neuron cluster_synapse cluster_postsynaptic Postsynaptic Neuron Vesicle Vesicles with Neurotransmitters (NTs) NTs Neurotransmitters Vesicle->NTs Release Transporter Monoamine Transporter (SERT, DAT, NET) Compound 1-(1-Methylpiperidin-4-yl) piperidine-4-carboxylic acid Compound->Transporter Inhibition NTs->Transporter Reuptake Receptor Postsynaptic Receptors NTs->Receptor Binding Signal Signal Transduction Receptor->Signal

Caption: Hypothesized mechanism of monoamine reuptake inhibition.

Scaffolding for 5-HT Receptor Ligands

The 1-methylpiperidin-4-yl moiety is present in potent 5-HT2A receptor inverse agonists, such as ACP-103[7]. These compounds have shown potential as antipsychotic agents. The structural similarity suggests that this compound could serve as a precursor or a novel ligand for serotonin receptors, which are implicated in a vast array of neuropsychiatric conditions[8].

Experimental Protocols for Characterization

To validate these hypotheses, a systematic experimental approach is necessary. The following protocols provide a robust framework for the initial characterization of this compound.

Protocol 1: Radioligand Binding Assay for Monoamine Transporters

This protocol aims to determine the binding affinity of the compound for the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET).

Materials:

  • HEK293 cells stably expressing human SERT, DAT, or NET.

  • Membrane preparation buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Radioligands: [³H]Citalopram (for SERT), [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET).

  • Test compound: this compound, dissolved in appropriate vehicle (e.g., DMSO).

  • Non-specific binding inhibitors: Fluoxetine (for SERT), GBR 12909 (for DAT), Desipramine (for NET).

  • Scintillation vials and cocktail.

  • Microplate harvester and liquid scintillation counter.

Procedure:

  • Membrane Preparation: Harvest HEK293 cells, homogenize in ice-cold membrane preparation buffer, and centrifuge to pellet membranes. Resuspend the pellet in fresh buffer.

  • Assay Setup: In a 96-well plate, add in triplicate:

    • Total binding wells: Radioligand and vehicle.

    • Non-specific binding wells: Radioligand and a high concentration of the respective non-specific inhibitor.

    • Experimental wells: Radioligand and varying concentrations of the test compound.

  • Incubation: Add the cell membrane preparation to all wells. Incubate at room temperature for 60-90 minutes.

  • Harvesting: Rapidly filter the plate contents through a glass fiber filter mat using a microplate harvester. Wash filters with ice-cold buffer to remove unbound radioligand.

  • Counting: Place the filter discs into scintillation vials with scintillation cocktail. Measure radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model to determine the Ki (inhibitory constant).

Protocol 2: In Vitro Functional Assay for 5-HT2A Receptor Activity

This protocol assesses whether the compound acts as an agonist, antagonist, or inverse agonist at the 5-HT2A receptor using a calcium mobilization assay.

Materials:

  • CHO or HEK293 cells stably expressing the human 5-HT2A receptor and a G-protein that couples to phospholipase C (e.g., Gαq).

  • Fluo-4 AM or other calcium-sensitive fluorescent dye.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • 5-HT (Serotonin) as a reference agonist.

  • Ketanserin as a reference antagonist.

  • Test compound.

  • Fluorescence plate reader with an injection port.

Procedure:

  • Cell Plating: Plate the cells in a black-walled, clear-bottom 96-well plate and grow to confluence.

  • Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically 30-60 minutes at 37°C).

  • Agonist Mode:

    • Add varying concentrations of the test compound to the wells.

    • Measure the fluorescence signal over time to detect any increase in intracellular calcium, indicating agonist activity.

  • Antagonist Mode:

    • Pre-incubate the cells with varying concentrations of the test compound for 15-20 minutes.

    • Add a fixed concentration of 5-HT (typically the EC80) to all wells.

    • Measure the fluorescence signal to determine if the test compound inhibits the 5-HT-induced calcium response.

  • Data Analysis:

    • For agonist activity, plot the change in fluorescence against the log concentration of the test compound to determine the EC50 (half-maximal effective concentration) and Emax (maximal effect).

    • For antagonist activity, plot the inhibition of the 5-HT response against the log concentration of the test compound to determine the IC50 (half-maximal inhibitory concentration).

Future Directions and Conclusion

The journey from a novel chemical entity to a validated research tool or therapeutic candidate is a long one, but it begins with foundational characterization. The protocols and hypotheses laid out in this guide provide a clear starting point for investigating this compound.

Should initial binding and functional assays yield promising results, the next logical steps would involve:

  • In vivo pharmacokinetic studies to assess brain penetration and metabolic stability.

  • Behavioral pharmacology studies in animal models of depression, anxiety, or psychosis to establish in vivo efficacy.

  • Lead optimization through medicinal chemistry to improve potency, selectivity, and drug-like properties.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2736939, 1-Methylpiperidine-4-carboxylic acid. Available from: [Link]

  • PrepChem.com. Synthesis of methyl 1-methylpiperidine-4-carboxylate. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2760043, 4-Piperidinecarboxylic acid, 1-methyl-, hydrochloride (1:1). Available from: [Link]

  • SpectraBase. This compound. Available from: [Link]

  • SpectraBase. This compound - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

  • PrepChem.com. Synthesis of 1-methyl-4-piperidinecarboxylic acid, methyl ester. Available from: [Link]

  • Wikipedia. Isonipecotic acid. Available from: [Link]

  • National Center for Biotechnology Information. Molecular Imaging and Contrast Agent Database (MICAD). 1-[11C]Methylpiperidin-4-yl propionate. Available from: [Link]

  • National Center for Biotechnology Information. Molecular Imaging and Contrast Agent Database (MICAD). N-[11C]Methylpiperidin-4-yl acetate. Available from: [Link]

  • Pharmaffiliates. 1-Methylpiperidine-4-carboxylic Acid. Available from: [Link]

  • Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-918. Available from: [Link]

  • Google Patents. US20110053985A1 - Novel piperidine-4-carboxylic acid phenyl-alkyl-amide derivatives and their use as monoamine neurotransmitter re-uptake inhibitors.
  • ResearchGate. Synthesis, Characterization and Antimicrobial Activity of Methyl 1-(-2-amine-alkylcarbonyl) piperidine-4-carboxylate. Available from: [Link]

  • Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1). Available from: [Link]

  • National Center for Biotechnology Information. Carboxylic Acid Bioisosteres Boost Nurr1 Agonist Selectivity. PubMed Central. Available from: [Link]

  • ResearchGate. (PDF) Synthesis, Characterization, Semiempirical and Biological Activities of Organotin(IV) Carboxylates with 4-Piperidinecarboxylic Acid. Available from: [Link]

  • National Center for Biotechnology Information. 4-oxo-4H-chromene-2-carboxylic acid (4-morpholin-4-yl-phenyl)-amide. Available from: [Link]

  • MDPI. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Available from: [Link]

Sources

Methodological & Application

Application Notes and Protocols: A Framework for the Experimental Characterization of 1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The field of drug discovery is continually driven by the exploration of novel chemical entities.[1][2] The compound 1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid, hereafter referred to as Compound X, represents such a novel molecule. Its structure, featuring two piperidine rings, suggests potential interactions with biological systems, particularly those involving receptors or enzymes that recognize amine and carboxylic acid functionalities. The parent compound, piperidine-4-carboxylic acid (isonipecotic acid), is a known partial agonist of the GABA-A receptor.[3] However, as of the date of this publication, the specific biological targets and therapeutic potential of Compound X have not been extensively documented in peer-reviewed literature.

This guide provides a comprehensive framework for the initial characterization of Compound X. It is designed for researchers, scientists, and drug development professionals to systematically evaluate its biological activity. The protocols outlined herein are intended to serve as a starting point for a thorough investigation, from initial computational screening to fundamental in vitro assays. The overarching goal is to enable a data-driven approach to uncovering the compound's mechanism of action and potential therapeutic applications.[4][5]

PART 1: Initial Characterization Workflow

A systematic approach is crucial when investigating a novel compound.[4] The proposed workflow for Compound X begins with computational methods to predict potential biological targets, followed by foundational in vitro assays to assess its general cytotoxic effects and then more specific functional assays based on the in silico findings.

Experimental Characterization Workflow Diagram

G cluster_0 Phase 1: In Silico & Preparation cluster_1 Phase 2: In Vitro Safety & Viability cluster_2 Phase 3: Primary Functional Screening cluster_3 Phase 4: Data Analysis & Next Steps in_silico In Silico Screening (Target Prediction, ADMET) prep Compound Preparation (Solubility, Purity, Stability) in_silico->prep Guides experimental design cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) prep->cytotoxicity hemolysis Hemolysis Assay prep->hemolysis target_based Target-Based Assays (e.g., Enzyme Inhibition, Receptor Binding) cytotoxicity->target_based Determines non-toxic concentrations phenotypic Phenotypic Screening (e.g., Antimicrobial, Anti-inflammatory) cytotoxicity->phenotypic Determines non-toxic concentrations data_analysis Data Analysis (IC50/EC50 Determination) target_based->data_analysis phenotypic->data_analysis hit_to_lead Hit-to-Lead Optimization data_analysis->hit_to_lead

Caption: A general workflow for the initial characterization of a novel compound.

PART 2: In Silico Screening and Compound Preparation

Before commencing wet-lab experiments, computational tools can provide valuable insights into the potential biological targets and pharmacokinetic properties of Compound X.[6][7] This step helps to prioritize experimental resources and formulate specific hypotheses.

In Silico Target Prediction and ADMET Profiling
  • Objective: To identify potential protein targets and predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of Compound X.

  • Methodology:

    • Structure-Based Virtual Screening: Utilize the 3D structure of Compound X to dock against libraries of known protein structures.[8][9] This can identify potential binding partners.

    • Ligand-Based Virtual Screening: Compare the chemical structure of Compound X to databases of compounds with known biological activities to find molecules with similar properties.[10]

    • ADMET Prediction: Employ computational models to estimate properties such as solubility, membrane permeability, and potential for off-target effects.[2]

  • Rationale: In silico screening is a cost-effective and rapid method to generate initial hypotheses about a compound's function, guiding the selection of appropriate in vitro assays.[6][9]

Compound Preparation and Quality Control
  • Objective: To prepare stock solutions of Compound X and ensure its purity and stability.

  • Protocol:

    • Solubility Testing: Determine the solubility of Compound X in common laboratory solvents (e.g., DMSO, ethanol, water) to prepare a high-concentration stock solution.

    • Purity Analysis: Confirm the purity of the compound using techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

    • Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10 mM in DMSO), aliquot, and store at -20°C or -80°C to minimize degradation.

  • Rationale: Accurate and reproducible experimental results depend on the use of a well-characterized and stable compound.

PART 3: Foundational In Vitro Assays

The initial in vitro evaluation should focus on assessing the general cytotoxicity of Compound X. This is a critical step to determine the concentration range for subsequent, more specific assays and to identify any potential for broad toxicity.[11][12]

Cytotoxicity Assessment using MTT Assay

The MTT assay is a colorimetric method for assessing cell viability.[13] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of Compound X in various cell lines.[14]

  • Protocol:

    • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with a serial dilution of Compound X for a specified duration (e.g., 24, 48, 72 hours).[11]

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.[13]

  • Rationale: The MTT assay provides a quantitative measure of the effect of Compound X on cell proliferation and viability, which is essential for identifying a suitable concentration window for further experiments.[15]

Cytotoxicity Data Presentation
Cell LineCancer TypeIC50 (µM) after 48h Exposure
HeLaCervical CancerExperimental Data
A549Lung CancerExperimental Data
MCF-7Breast CancerExperimental Data
HEK293Normal KidneyExperimental Data

This table is a template for presenting cytotoxicity data. The IC50 values should be determined experimentally.

Membrane Integrity Assessment using LDH Assay

The Lactate Dehydrogenase (LDH) assay is another common method for measuring cytotoxicity. It quantifies the amount of LDH released from cells with damaged membranes.[16]

  • Objective: To assess the ability of Compound X to induce cell membrane damage.

  • Protocol:

    • Cell Treatment: Treat cells with a serial dilution of Compound X as in the MTT assay.

    • Supernatant Collection: Collect the cell culture supernatant.

    • LDH Reaction: Add the supernatant to a reaction mixture containing the LDH substrate.

    • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 490 nm) to quantify the amount of formazan produced.

  • Rationale: The LDH assay complements the MTT assay by providing a direct measure of cell lysis, helping to distinguish between cytotoxic and cytostatic effects.[16]

PART 4: Potential Target-Specific and Phenotypic Assays

Based on the structure of Compound X, which contains a piperidine-4-carboxylic acid moiety, and the results of in silico screening, several target-specific and phenotypic assays can be proposed.

GABAA Receptor Binding Assay

Given that the parent compound, isonipecotic acid, is a GABA-A receptor partial agonist, it is logical to investigate if Compound X interacts with this receptor.[3]

  • Objective: To determine if Compound X binds to the GABA-A receptor.

  • Methodology: A radioligand binding assay using a known GABA-A receptor ligand (e.g., [3H]muscimol) can be performed. The ability of Compound X to displace the radioligand from the receptor is measured.

  • Rationale: This assay will directly test the hypothesis that Compound X retains the GABAergic activity of its parent compound.

Antimicrobial Screening

The piperidine scaffold is present in many natural and synthetic compounds with antimicrobial activity.[17]

  • Objective: To evaluate the potential antibacterial and antifungal activity of Compound X.

  • Methodology:

    • Broth Microdilution Assay: Determine the Minimum Inhibitory Concentration (MIC) of Compound X against a panel of pathogenic bacteria and fungi.

    • Disk Diffusion Assay: Assess the zone of inhibition produced by Compound X on an agar plate inoculated with microorganisms.

  • Rationale: Phenotypic screening for antimicrobial activity is a straightforward approach to identify potential new therapeutic applications for Compound X.[17]

Potential Signaling Pathway Involvement

G cluster_0 Potential Mechanisms of Action Compound_X Compound X GABA_A GABA-A Receptor Compound_X->GABA_A Modulation? Bacterial_Target Bacterial Target (e.g., Cell Wall, DNA Gyrase) Compound_X->Bacterial_Target Inhibition? Inflammatory_Pathway Inflammatory Pathway (e.g., NF-κB, MAPK) Compound_X->Inflammatory_Pathway Modulation?

Caption: Potential biological pathways that could be modulated by Compound X.

Conclusion

The experimental procedures outlined in this document provide a robust starting point for the comprehensive characterization of this compound. By following a systematic workflow that integrates in silico prediction with foundational and targeted in vitro assays, researchers can efficiently elucidate the biological activity of this novel compound. The data generated from these studies will be instrumental in determining its potential for further development as a therapeutic agent or as a tool for chemical biology research.

References

  • Benchchem. (n.d.). Application Notes & Protocols: Cytotoxicity Assay of Novel Compounds in Cancer Cell Lines.
  • Benchchem. (n.d.). Protocol for Assessing Cytotoxicity of Novel Compounds in Cell Lines.
  • ResearchGate. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Frontiers. (n.d.). Novel Compounds from Chemistry to Druggable Candidates.
  • ResearchGate. (2020). In silico screening for the interaction of small molecules with their targets and evaluation of therapeutic efficacy by free online tools.
  • PubMed Central. (n.d.). A Guide to In Silico Drug Design.
  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting.
  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
  • PubMed Central. (2024). Editorial: Novel compounds from chemistry to druggable candidates.
  • Semantic Scholar. (2020). In silico screening for the interaction of small molecules with their targets and evaluation of therapeutic efficacy by free online tools.
  • BioSolveIT. (n.d.). In Silico Drug Screening.
  • ResearchGate. (2024). Editorial: Novel compounds from chemistry to druggable candidates.
  • QIMA Life Sciences. (n.d.). How in silico screening can guide product development in cosmetics.
  • ResearchGate. (2025). Drug Discovery with Novel Chemical Libraries.
  • Patsnap Synapse. (2025). How are chemical structures analyzed in drug discovery?.
  • Benchchem. (n.d.). In Vitro Characterization of Novel Therapeutic Compounds: A Technical Guide.
  • Wikipedia. (n.d.). Isonipecotic acid.
  • International Biopharmaceutical Industry. (n.d.). How to Develop a Successful in vitro Screening Strategy.
  • International Biopharmaceutical Industry. (n.d.). How to Develop a Successful in vitro Screening Strategy.
  • Biomed Pharmacol J. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives.

Sources

Application Note & Protocols: The 1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic Acid Scaffold in Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine ring is a cornerstone of medicinal chemistry, prized for its favorable physicochemical properties and its presence in a multitude of approved therapeutics.[1] This guide focuses on a specific, yet highly versatile bicyclic scaffold: 1-(1-methylpiperidin-4-yl)piperidine-4-carboxylic acid . This structure offers a unique combination of a rigid, yet conformationally adaptable core, a basic tertiary amine, and an acidic carboxylic acid moiety. These features provide multiple vectors for chemical modification and precise tuning of pharmacodynamic and pharmacokinetic properties. We will explore the strategic advantages of this scaffold, provide detailed synthetic protocols for its creation and derivatization, and discuss its application in designing targeted therapies, drawing from established structure-activity relationship (SAR) principles.

Introduction: Rationale for the Scaffold

The this compound scaffold presents a compelling starting point for drug discovery campaigns for several key reasons:

  • Structural Rigidity and Defined Vectors: The bicyclic piperidine system restricts conformational flexibility, which can be highly advantageous for locking in a bioactive conformation required for potent receptor binding.[1] The N-methyl group and the C4-carboxylic acid provide two well-defined, orthogonal points for chemical elaboration.

  • Modulation of Physicochemical Properties: The scaffold contains both a basic center (the N-methylpiperidine nitrogen, pKa ~8.5-9.5) and an acidic center (the carboxylic acid, pKa ~4.0-5.0). This zwitterionic potential allows for fine-tuning of solubility, lipophilicity (LogP/LogD), and membrane permeability, which are critical for optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

  • Proven Bioactivity: Piperidine-4-carboxylic acid derivatives have been successfully designed as potent and selective ligands for a range of biological targets, including G-protein coupled receptors (GPCRs) and enzymes.[2][3] The core structure serves as a robust anchor for presenting pharmacophoric elements to a biological target.

cluster_scaffold Scaffold Core & Key Features cluster_features Scaffold A Basic Center (pKa ~9) - N-Methylpiperidine - Salt formation - H-bond acceptor Scaffold->A  Modulates Solubility & Target Interaction B Rigid Bicyclic Core - Constrains conformation - Scaffolding for pharmacophores Scaffold->B  Reduces Entropy Loss on Binding C Acidic Center (pKa ~4) - Carboxylic Acid - Primary derivatization point - H-bond donor/acceptor - Salt formation Scaffold->C  Enables Diverse Modifications

Caption: Core structure and strategic advantages of the scaffold.

Synthesis and Derivatization Strategies

The power of this scaffold lies in its synthetic tractability. The carboxylic acid serves as the primary handle for diversification (e.g., amide coupling), while the core itself can be constructed through robust, scalable reactions like reductive amination.

Protocol 1: Synthesis of the Core Scaffold via Reductive Amination

This protocol details the synthesis of the core scaffold from commercially available starting materials: isonipecotic acid (piperidine-4-carboxylic acid) and 1-methyl-4-piperidone.

Rationale: Reductive amination is a reliable and high-yielding method for forming C-N bonds. Using a mild reducing agent like sodium triacetoxyborohydride (STAB) is advantageous as it is selective for the iminium intermediate and tolerant of the carboxylic acid functionality, preventing its reduction.

Materials:

  • Isonipecotic acid[4]

  • 1-Methyl-4-piperidone

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic Acid (glacial)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Diatomaceous earth (e.g., Celite®)

Procedure:

  • To a stirred suspension of isonipecotic acid (1.0 eq) in DCE (approx. 0.2 M), add 1-methyl-4-piperidone (1.1 eq).

  • Add a catalytic amount of glacial acetic acid (0.1 eq) to facilitate iminium ion formation.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Note: Gas evolution (hydrogen) may occur. Ensure adequate ventilation.

  • Allow the reaction to stir at room temperature for 12-18 hours. Monitor reaction progress by LC-MS or TLC.

  • Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases and the pH is basic (~8-9).

  • Transfer the mixture to a separatory funnel. The product may precipitate or be in either layer. Add more DCM and water if necessary to achieve clear separation.

  • Extract the aqueous layer with DCM (3x).

  • If the product has precipitated, filter the entire biphasic mixture through a pad of diatomaceous earth, wash the pad with DCM, and then separate the filtrate layers.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • The product can be purified by crystallization from a suitable solvent system (e.g., ethanol/ether) or by reverse-phase chromatography if necessary.

Protocol 2: Amide Coupling for Library Synthesis

This protocol describes a general method for derivatizing the scaffold's carboxylic acid via amide bond formation with a primary or secondary amine.

Rationale: The use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent is recommended. It is highly efficient, minimizes racemization risk (not applicable here, but good practice), and operates under mild conditions, making it ideal for high-throughput synthesis. DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base.

Materials:

  • This compound (from Protocol 1)

  • Desired amine (R¹R²NH) (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated NaHCO₃ solution, 1N HCl solution, Brine

  • Ethyl acetate (EtOAc)

  • Anhydrous MgSO₄

Procedure:

  • Dissolve the scaffold acid (1.0 eq) in anhydrous DMF (approx. 0.1 M) in a round-bottom flask.

  • Add the desired amine (1.1 eq) to the solution.

  • Add DIPEA (3.0 eq) and stir for 5 minutes.

  • Add HATU (1.2 eq) in one portion. The solution may turn yellow.

  • Stir the reaction at room temperature for 2-4 hours. Monitor progress by LC-MS.

  • Once complete, dilute the reaction mixture with EtOAc.

  • Wash the organic layer sequentially with 1N HCl (2x) to remove excess DIPEA, saturated NaHCO₃ (2x) to remove unreacted acid, and finally with brine (1x).

  • Dry the organic phase over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting amide derivative by flash column chromatography on silica gel.

cluster_protocol Protocol 2: Amide Coupling Workflow Start Scaffold Core (from Protocol 1) Step1 1. Dissolve Scaffold & Amine in DMF Start->Step1 Amine Diverse Amine Library (R¹R²NH) Amine->Step1 Step2 2. Add DIPEA (Base) Step1->Step2 Step3 3. Add HATU (Coupling Reagent) Step2->Step3 Step4 4. Stir 2-4h at RT Step3->Step4 Step5 5. Aqueous Workup & Extraction Step4->Step5 Step6 6. Purification (Chromatography) Step5->Step6 Final Final Amide Product Library Step6->Final

Caption: Workflow for parallel amide library synthesis.

Application in Target-Specific Drug Design & SAR

While direct, comprehensive SAR studies for this exact scaffold are not widely published, we can infer its utility by analyzing related piperidine-4-carboxylic acid analogs.[1] These structures have been successfully employed in the design of agonists and antagonists for various targets.

Case Study Insight: PPARα/γ Dual Agonists

Studies on related piperidine-4-carboxylic acid analogs have shown their potential as dual agonists for Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ), targets for metabolic diseases.[2][3]

Key SAR Insights from Analogs:

  • The Carboxylic Acid is Crucial: The acidic moiety is typically essential for activity, forming a key salt-bridge or hydrogen bond interaction with a positively charged residue (e.g., Lysine, Arginine) in the receptor's binding pocket.[5]

  • N-Substitution Modulates Selectivity and Potency: The substituent on the second piperidine ring (in our case, the N-methyl group) extends into a different sub-pocket. Modifications here can drastically alter potency and the selectivity profile between receptor subtypes (e.g., PPARα vs PPARγ).

  • Amide Substituents Explore Hydrophobic Pockets: When the carboxylic acid is converted to an amide, the "R" groups of the amide can be designed to occupy adjacent hydrophobic pockets, significantly enhancing binding affinity.

Data Presentation: Hypothetical SAR Table

The following table illustrates a hypothetical SAR based on common findings for this class of compounds, demonstrating how systematic modification can tune activity.

Compound IDR Group (Amide Modification)Target A IC₅₀ (nM)Target B IC₅₀ (nM)Lipophilicity (cLogP)
Scaffold-01 -OH (Carboxylic Acid)5,2008,5001.2
Scaffold-02 -NH-benzyl2501,8003.5
Scaffold-03 -NH-(4-fluorobenzyl)1801,5003.7
Scaffold-04 -NH-(2-naphthyl)459504.6
Scaffold-05 -N(Me)-benzyl8004,3003.8

This data is illustrative and intended to guide experimental design.

Interpretation:

  • Converting the acid to a simple benzylamide (Scaffold-02 ) dramatically improves potency at Target A, suggesting the benzyl group occupies a beneficial hydrophobic pocket.

  • Adding a fluorine atom (Scaffold-03 ) provides a minor potency boost, possibly through favorable electronic interactions.

  • Extending the aromatic system to naphthyl (Scaffold-04 ) further enhances potency, indicating a larger hydrophobic pocket can be accessed.

  • N-methylation of the amide (Scaffold-05 ) is detrimental, suggesting a hydrogen bond donor is required at that position for optimal binding.

Conclusion and Future Perspectives

The this compound scaffold is a high-value starting point for medicinal chemistry programs. Its synthetic accessibility via robust protocols allows for the rapid generation of diverse chemical libraries. The scaffold's inherent physicochemical properties, combining a rigid core with tunable acidic and basic centers, provide a sophisticated framework for developing potent, selective, and drug-like candidates. Future work should focus on exploring bioisosteric replacements for the carboxylic acid (e.g., tetrazoles, acyl sulfonamides) to further modulate acidity and cell permeability, and on expanding the complexity of the N-substituent on the second piperidine ring to probe for novel interactions with therapeutic targets.[5]

References

  • Marton, J., et al. (2012). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. ResearchGate. Available at: [Link]

  • Ye, X-Y., et al. (2008). Design, synthesis, and structure-activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARalpha/gamma agonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Singh, H., et al. (1982). Quantitative structure-activity relationships of aromatic esters of 1-methyl-4-piperidinol as analgesics. Journal of Medicinal Chemistry. Available at: [Link]

  • Ye, X-Y., et al. (2008). Design, synthesis, and structure–activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARα/γ agonists. ResearchGate. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of N-BOC-piperidine-4-carboxylic Acid in Accelerating Pharmaceutical Development. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Schepmann, D., et al. (2016). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem. Available at: [Link]

  • Wikipedia. (n.d.). Isonipecotic acid. Wikipedia. Available at: [Link]

  • SpectraBase. (n.d.). This compound. SpectraBase. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Methylpiperidine-4-carboxylic acid. PubChem Compound Database. Available at: [Link]

  • Goel, K.K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal. Available at: [Link]

  • de Oliveira, R., et al. (2015). Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester: A new piperazine derivative. Pharmacology, Biochemistry and Behavior. Available at: [Link]

  • Lu, Y., et al. (2020). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. European Journal of Medicinal Chemistry. Available at: [Link]

  • Meanwell, N.A. (2017). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In Annual Reports in Medicinal Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Piperidinecarboxylic acid, 1-methyl-, hydrochloride (1:1). PubChem Compound Database. Available at: [Link]

Sources

synthesis of 1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid analogs

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols

Introduction: The 1,4'-Bipiperidine Scaffold in Modern Drug Discovery

The 1,4'-bipiperidine structure is a privileged scaffold in medicinal chemistry, recognized for its conformational rigidity and its ability to present substituents in well-defined three-dimensional space.[1][2] This makes it an attractive framework for designing ligands that target complex biological systems, particularly within the central nervous system (CNS). The title compound, 1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid, and its derivatives are of significant interest as they form the core of modulators for various receptors. Notably, this scaffold is a key component in the development of agonists for the orphan G protein-coupled receptor 88 (GPR88), a promising target for treating psychiatric and neurodegenerative disorders.[3][4][5]

This guide provides a detailed, field-proven methodology for the synthesis of this core scaffold and its analogs. We will focus on the most robust and versatile synthetic strategy: a three-step sequence involving esterification, reductive amination, and saponification. The causality behind the choice of reagents and reaction conditions will be thoroughly explained to empower researchers to not only replicate the procedure but also adapt it for the synthesis of novel derivatives.

Strategic Overview: A Tale of Two Pathways

Two primary strategies can be envisioned for constructing the 1,4'-bipiperidine linkage: Reductive Amination and Direct N-Alkylation.

  • Reductive Amination (Recommended): This is the superior and more widely applicable method. It involves the condensation of a piperidine-4-carboxylate ester with 1-methylpiperidin-4-one to form an intermediate iminium ion, which is then reduced in situ. The key to this strategy's success lies in the use of a mild and selective reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃) . This reagent is sterically hindered and less reactive than other common hydrides, allowing it to selectively reduce the protonated iminium ion over the less reactive starting ketone.[6][7][8] This chemoselectivity prevents the wasteful formation of 1-methylpiperidin-4-ol, leading to cleaner reactions and higher yields.[9]

  • Direct N-Alkylation: This classic Sₙ2 approach involves reacting a piperidine-4-carboxylate ester with an activated 1-methylpiperidine, such as 4-chloro-1-methylpiperidine.[10] While feasible, this method is often plagued by challenges. The secondary amine of the piperidine can react with the alkyl halide to form a quaternary ammonium salt, a common side reaction when alkylating amines.[11] Furthermore, the required 4-halo-1-methylpiperidine starting materials can be less stable or commercially available than 1-methylpiperidin-4-one. For these reasons, reductive amination is the preferred industrial and laboratory-scale method.

The following protocols will detail the recommended three-step reductive amination pathway.

Visualized Synthetic Workflow

The overall synthetic plan is summarized in the workflow diagram below. It outlines the progression from common starting materials to the final target compound.

G cluster_0 PART 1: Core Synthesis cluster_1 PART 2: Analog Generation A Piperidine-4-carboxylic acid (Isonipecotic Acid) B Ethyl Piperidine-4-carboxylate A->B Esterification (SOCl₂, EtOH) C Ethyl 1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylate B->C Reductive Amination (1-Methylpiperidin-4-one, NaBH(OAc)₃) D This compound (Final Product) C->D Saponification (LiOH or NaOH) G Library of Analogs C->G Generate Library E Diverse Ketones/ Aldehydes E->C Vary Ketone F Diverse Piperidine- 4-carboxylate Esters F->C Vary Piperidine

Caption: Overall workflow for the synthesis of the target compound and its analogs.

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl Piperidine-4-carboxylate (Intermediate I)

Rationale: The carboxylic acid of the starting material, piperidine-4-carboxylic acid (also known as isonipecotic acid), must be protected to prevent unwanted side reactions during the subsequent reductive amination step.[12] Esterification is a simple and effective protection strategy. Using thionyl chloride with ethanol is a classic method that generates the ethyl ester hydrochloride salt, which is then neutralized during workup.[13]

Materials:

  • Piperidine-4-carboxylic acid (Isonipecotic acid)

  • Anhydrous Ethanol (EtOH)

  • Thionyl chloride (SOCl₂)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Suspend piperidine-4-carboxylic acid (1.0 eq) in anhydrous ethanol (approx. 5-10 mL per gram of acid) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (N₂ or Argon).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (2.0-2.5 eq) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl and SO₂ gas. Perform in a well-ventilated fume hood.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 78 °C) for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Allow the mixture to cool to room temperature and concentrate under reduced pressure to remove excess ethanol and SOCl₂.

  • The resulting residue (the hydrochloride salt) is dissolved in water and cooled in an ice bath.

  • Carefully add saturated aqueous NaHCO₃ solution until the pH is ~8-9 to neutralize the acid and deprotonate the piperidine nitrogen.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield Ethyl Piperidine-4-carboxylate as a clear oil.[14][15] The product is often of sufficient purity to be used in the next step without further purification.

Protocol 2: Reductive Amination to Synthesize the Bipiperidine Ester (Intermediate II)

Rationale: This is the key bond-forming step. The reaction relies on the in situ formation of an iminium ion from the condensation of Intermediate I and 1-methylpiperidin-4-one. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice because it is a mild reducing agent that is particularly effective for reducing iminium ions in the presence of ketones.[6][9] The slightly acidic nature of NaBH(OAc)₃ can also help catalyze iminium ion formation, though a small amount of acetic acid is sometimes added to ensure this.[16][17]

Materials:

  • Ethyl Piperidine-4-carboxylate (Intermediate I)

  • 1-Methylpiperidin-4-one

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic Acid (optional)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of Ethyl Piperidine-4-carboxylate (1.0 eq) and 1-methylpiperidin-4-one (1.1 eq) in DCE or DCM (approx. 10-15 mL per gram of amine), add a catalytic amount of acetic acid (0.1 eq), if desired. Stir the mixture at room temperature for 20-30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-20 minutes. Caution: Addition may cause slight effervescence.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer twice more with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product, Ethyl 1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylate, can be purified by silica gel column chromatography if necessary.

G Ketone 1-Methylpiperidin-4-one (Ketone) Iminium Iminium Ion Intermediate Ketone->Iminium Condensation (+H⁺, -H₂O) Amine Ethyl Piperidine-4-carboxylate (Amine) Amine->Iminium Condensation (+H⁺, -H₂O) Product Coupled Product Iminium->Product Hydride Attack Reducer NaBH(OAc)₃ Reducer->Iminium

Sources

Application Note: Quantitative Analysis of 1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive guide to the quantitative analysis of 1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid, a critical pharmaceutical intermediate. Given its zwitterionic nature and lack of a significant UV chromophore, this document outlines two robust analytical methodologies: a primary Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for high sensitivity and specificity, and a secondary High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) method for universal quantification. This guide provides detailed protocols, from sample preparation to data analysis, and discusses the scientific rationale behind the methodological choices, ensuring scientific integrity and enabling researchers to develop and validate reliable analytical procedures.

Introduction: The Analytical Challenge

This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its purity and concentration must be meticulously controlled throughout the manufacturing process to ensure the safety and efficacy of the final drug product. The quantification of this compound, however, presents analytical challenges due to its physicochemical properties.

The molecule possesses both a carboxylic acid group and two tertiary amine functionalities, making it zwitterionic at neutral pH. This characteristic can lead to poor peak shape and retention in traditional reversed-phase liquid chromatography. Furthermore, the absence of a strong ultraviolet (UV) absorbing chromophore renders conventional HPLC-UV detection methods insensitive and impractical for trace-level analysis.

This application note addresses these challenges by providing detailed protocols for two powerful analytical techniques:

  • LC-MS/MS: The gold standard for the quantification of non-chromophoric and complex molecules, offering unparalleled sensitivity and selectivity.

  • HPLC-CAD: A valuable alternative that provides near-universal detection for non-volatile analytes, independent of their optical properties.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.

PropertyValue/InformationSource
Chemical Structure Chemical structure of this compoundSpectraBase[1]
Molecular Formula C₁₂H₂₂N₂O₂SpectraBase[1]
Molecular Weight 226.32 g/mol SpectraBase[1]
Predicted pKa Acidic pKa (Carboxylic Acid): ~4-5Basic pKa (Piperidine Nitrogens): ~9-10Inferred from chemical structure
Predicted logP Highly Polar (logP of the similar 1-methylpiperidine-4-carboxylic acid is -2)PubChem[2]
Solubility Expected to be soluble in aqueous and polar organic solvents.Inferred from chemical structure

The zwitterionic nature and high polarity of the molecule dictate the chromatographic strategy. A mixed-mode or hydrophilic interaction liquid chromatography (HILIC) approach is often beneficial for retaining and separating such compounds.

Primary Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for its high sensitivity, specificity, and ability to analyze compounds in complex matrices. The method involves chromatographic separation followed by mass spectrometric detection, where the analyte is ionized, and specific parent-daughter ion transitions are monitored.

Rationale for Method Selection
  • High Sensitivity: Essential for the detection of low-level impurities or for pharmacokinetic studies.

  • High Specificity: The use of Multiple Reaction Monitoring (MRM) ensures that only the target analyte is quantified, even in the presence of co-eluting compounds.

  • Versatility: Applicable to a wide range of sample matrices, including process intermediates, final APIs, and biological fluids.

Experimental Workflow: LC-MS/MS

LC-MSMS Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection cluster_data Data Analysis prep1 Accurate Weighing of Sample prep2 Dissolution in Diluent (e.g., 50:50 Acetonitrile:Water) prep1->prep2 prep3 Vortexing and Sonication prep2->prep3 prep4 Filtration (0.22 µm) prep3->prep4 lc1 Injection into HPLC System prep4->lc1 Prepared Sample lc2 Chromatographic Separation (HILIC or Mixed-Mode Column) lc1->lc2 ms1 Electrospray Ionization (ESI+) lc2->ms1 Eluent ms2 Quadrupole 1 (Q1): Parent Ion Selection (m/z 227.2) ms1->ms2 ms3 Collision Cell (Q2): Fragmentation ms2->ms3 ms4 Quadrupole 3 (Q3): Product Ion Selection ms3->ms4 data1 Integration of Peak Areas ms4->data1 Signal data2 Calibration Curve Generation data1->data2 data3 Quantification data2->data3

LC-MS/MS analytical workflow.
Detailed Protocol: LC-MS/MS

3.3.1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Methanol (LC-MS grade)

3.3.2. Instrumentation

  • HPLC system with a binary pump

  • Autosampler

  • Tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source

3.3.3. Chromatographic Conditions

ParameterRecommended ConditionRationale
Column HILIC Column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)Excellent retention for polar and zwitterionic compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for ESI+ and controls pH.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStrong eluent in HILIC mode.
Gradient 95% B to 50% B over 5 minutesTo elute the analyte with good peak shape.
Flow Rate 0.4 mL/minAppropriate for the column dimensions.
Column Temperature 40 °CImproves peak shape and reproducibility.
Injection Volume 5 µL

3.3.4. Mass Spectrometric Conditions

ParameterRecommended ConditionRationale
Ionization Mode ESI PositiveThe two tertiary amines are readily protonated.
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/hr
MRM Transitions Precursor Ion (m/z): 227.2 [M+H]⁺Product Ions (m/z): To be determined experimentally by infusing a standard solution. Potential fragments could arise from the loss of water and/or cleavage of the piperidine rings.Provides specificity for quantification.

3.3.5. Sample Preparation

  • Prepare a stock solution of the reference standard (1 mg/mL) in 50:50 acetonitrile:water.

  • Perform serial dilutions to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Accurately weigh the sample and dissolve it in the diluent to a concentration within the calibration range.

  • Filter all solutions through a 0.22 µm syringe filter before injection.

Secondary Analytical Method: High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)

For laboratories without access to mass spectrometry, or for routine quality control where high sensitivity is not the primary requirement, HPLC-CAD offers a reliable alternative. CAD is a mass-sensitive detector that provides a response for any non-volatile analyte, making it ideal for compounds without a UV chromophore.[3]

Rationale for Method Selection
  • Universal Detection: Responds to a wide range of compounds, eliminating the need for a chromophore.[4]

  • Good Sensitivity: More sensitive than refractive index (RI) detection and suitable for many quality control applications.[5]

  • Ease of Use: Integrates with standard HPLC systems.

Experimental Workflow: HPLC-CAD

HPLC-CAD Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_cad CAD Detection cluster_data Data Analysis prep1 Accurate Weighing of Sample prep2 Dissolution in Mobile Phase prep1->prep2 prep3 Vortexing and Sonication prep2->prep3 prep4 Filtration (0.45 µm) prep3->prep4 lc1 Injection into HPLC System prep4->lc1 Prepared Sample lc2 Chromatographic Separation (Mixed-Mode or HILIC Column) lc1->lc2 cad1 Nebulization of Eluent lc2->cad1 Eluent cad2 Drying of Aerosol cad1->cad2 cad3 Charging of Particles cad2->cad3 cad4 Measurement of Charge cad3->cad4 data1 Integration of Peak Areas cad4->data1 Signal data2 Calibration Curve Generation data1->data2 data3 Quantification data2->data3

HPLC-CAD analytical workflow.
Detailed Protocol: HPLC-CAD

4.3.1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) (HPLC grade)

4.3.2. Instrumentation

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Charged Aerosol Detector

4.3.3. Chromatographic Conditions

ParameterRecommended ConditionRationale
Column Mixed-Mode C18/Cation-Exchange (e.g., Acclaim Trinity P1, 3.0 x 100 mm, 3 µm)Provides both hydrophobic and ion-exchange retention mechanisms, which can improve peak shape for zwitterionic compounds.
Mobile Phase A 0.1% TFA in WaterIon-pairing agent to improve peak shape.
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5% B to 50% B over 10 minutes
Flow Rate 0.8 mL/min
Column Temperature 35 °C
Injection Volume 10 µL

4.3.4. CAD Settings

ParameterRecommended Setting
Evaporation Temperature 35 °C
Gas Pressure 35 psi
Data Collection Rate 10 Hz

4.3.5. Sample Preparation

Similar to the LC-MS/MS method, prepare a stock solution and a series of calibration standards in the mobile phase. Ensure the sample concentration is within the linear range of the detector.

Method Validation

Both the LC-MS/MS and HPLC-CAD methods must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure they are suitable for their intended purpose.

5.1. Key Validation Parameters

ParameterDescriptionAcceptance Criteria (Typical)
Specificity The ability to assess the analyte unequivocally in the presence of other components.Peak purity analysis, no interference at the retention time of the analyte in blank samples.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.995.
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.To be defined based on the application.
Accuracy The closeness of the test results to the true value.Recovery of 98.0% to 102.0% for spiked samples.
Precision The degree of scatter between a series of measurements.Repeatability (RSD ≤ 2.0%), Intermediate Precision (RSD ≤ 2.0%).
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1; RSD ≤ 10%.
Robustness The capacity of a method to remain unaffected by small, deliberate variations in method parameters.No significant change in results with minor changes in flow rate, temperature, mobile phase composition.

Conclusion

This application note provides two robust and reliable methods for the quantitative analysis of this compound. The choice between the highly sensitive and specific LC-MS/MS method and the universal HPLC-CAD method will depend on the specific requirements of the analysis, including the required sensitivity, sample matrix, and available instrumentation. The detailed protocols and validation guidelines herein serve as a comprehensive resource for researchers, scientists, and drug development professionals to ensure the accurate and precise quantification of this important pharmaceutical intermediate.

References

  • Van de Merbel, N. C. (2008). Protein-precipitation-based sample preparation for LC-MS/MS analysis of protein-bound analytes: an overview. Bioanalysis, 1(1), 113-125.
  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • SpectraBase. (n.d.). This compound. Retrieved from [Link]

  • SpectraBase. (n.d.). This compound. Retrieved from [Link]

  • Levin, S. (2012). Charged Aerosol Detection for HPLC. In HPLC for Pharmaceutical Scientists. John Wiley & Sons.
  • Dolan, J. W. (2013). The Charged-Aerosol Detector. LCGC North America, 31(6), 458-465.
  • LabRulez. (n.d.). No chromophore – no HPLC analysis? Retrieved from [Link]

  • Shinde, V. (2020, October 24). Analytical Method Development Approach When Compounds Don't Have UV Chromophore. Pharma Beginners. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methylpiperidine-4-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methylpiperidine-4-carboxylic acid. Retrieved from [Link]

  • International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

Sources

Large-Scale Synthesis of N-Methylisonipecotic Acid: A Practical Guide to Scalable Production

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

N-Methylisonipecotic acid, also known as 1-methylpiperidine-4-carboxylic acid, is a crucial heterocyclic building block in the synthesis of numerous pharmaceutical agents.[1][2] Its structure, derived from the GABA analogue isonipecotic acid, makes it a valuable scaffold in medicinal chemistry.[3] This application note provides a detailed guide for the large-scale synthesis of N-Methylisonipecotic acid, focusing on scientifically sound, scalable, and efficient methodologies. We will explore the prevalent synthetic strategies, offer step-by-step protocols, and discuss critical considerations for process optimization and safety. This guide is intended for researchers, chemists, and drug development professionals seeking to implement a robust and reliable synthesis for this important intermediate.

Introduction: The Strategic Importance of N-Methylisonipecotic Acid

N-Methylisonipecotic acid is a non-proteinogenic amino acid derivative featuring a piperidine ring, a core structure in many biologically active compounds. The addition of a methyl group to the piperidine nitrogen significantly alters the molecule's basicity, lipophilicity, and conformational flexibility compared to its precursor, isonipecotic acid. These modified properties are often leveraged in drug design to fine-tune pharmacokinetic and pharmacodynamic profiles, making it a key intermediate in the development of analgesics and other therapeutic agents.[2]

The primary challenge in transitioning from bench-scale synthesis to large-scale production lies in selecting a method that is not only high-yielding but also cost-effective, safe, and environmentally conscious. The use of toxic or hazardous reagents, such as traditional methylating agents like dimethyl sulfate, is highly undesirable in industrial settings.[4] Therefore, this guide focuses on reductive amination techniques, which utilize safer and more economical reagents.

Core Synthetic Strategies: A Comparative Analysis

The most robust and widely adopted strategy for the large-scale synthesis of N-Methylisonipecotic acid is the N-methylation of isonipecotic acid (piperidine-4-carboxylic acid) via reductive amination. This transformation can be efficiently achieved through two primary, industrially viable methods: the Eschweiler-Clarke reaction and catalytic reductive amination.

The Eschweiler-Clarke Reaction

This classical method utilizes a mixture of formaldehyde and formic acid to achieve N-methylation. Formaldehyde reacts with the secondary amine of isonipecotic acid to form an intermediate iminium ion. Subsequently, formic acid acts as a hydride donor, reducing the iminium ion to the desired tertiary amine.

Causality and Expertise: The primary advantage of this method is its operational simplicity. It is a homogenous, one-pot reaction that does not require specialized high-pressure equipment or expensive metal catalysts. The reaction is driven to completion by the irreversible decomposition of formic acid into carbon dioxide and a hydride equivalent. This makes it an attractive choice for facilities without dedicated hydrogenation capabilities.

Eschweiler_Clarke_Mechanism cluster_0 Mechanism of Eschweiler-Clarke N-Methylation Isonipecotic_Acid Isonipecotic Acid (Secondary Amine) Iminium_Ion Iminium Ion Intermediate Isonipecotic_Acid->Iminium_Ion + HCHO - H2O Formaldehyde Formaldehyde (HCHO) Product N-Methylisonipecotic Acid (Tertiary Amine) Iminium_Ion->Product + HCOOH (Hydride Transfer) Formic_Acid Formic Acid (HCOOH) CO2 CO2 Formic_Acid->CO2 Decomposition

Caption: The Eschweiler-Clarke reaction mechanism.

Catalytic Reductive Amination

This alternative involves the reaction of isonipecotic acid with formaldehyde in the presence of a metal catalyst and a hydrogen source. The most common catalyst is palladium on activated carbon (Pd/C). The hydrogen source can be hydrogen gas (H₂), requiring a pressurized reactor, or a transfer hydrogenation reagent like formic acid or ammonium formate.

Causality and Expertise: Catalytic methods are often preferred for their high efficiency and cleaner reaction profiles, which can simplify downstream purification. The use of a catalyst allows the reaction to proceed under milder conditions than some classical methods. When using H₂ gas, the only byproduct is water, making it a very atom-economical process. The choice between H₂ gas and a transfer agent often depends on the available equipment and safety infrastructure.[5]

Synthetic_Workflow cluster_Route1 Route 1: Eschweiler-Clarke cluster_Route2 Route 2: Catalytic Reductive Amination Start Starting Material: Isonipecotic Acid EC_Reagents Formaldehyde, Formic Acid Start->EC_Reagents CRA_Reagents Formaldehyde, Pd/C, H₂ (or HCOOH) Start->CRA_Reagents EC_Step Reflux EC_Reagents->EC_Step Final_Product Final Product: N-Methylisonipecotic Acid EC_Step->Final_Product CRA_Step Hydrogenation CRA_Reagents->CRA_Step CRA_Step->Final_Product

Caption: Primary scalable synthetic routes to N-Methylisonipecotic Acid.

Experimental Protocols & Data

The following protocols are designed for gram-scale synthesis and can be adapted for larger production volumes.

Protocol 1: N-Methylation via Eschweiler-Clarke Reaction

This protocol is adapted from established procedures for the N-methylation of piperidines.[6]

Materials & Equipment:

  • Isonipecotic Acid

  • Formic Acid (98-100%)

  • Formaldehyde (37% solution in water)

  • Hydrochloric Acid (concentrated)

  • Acetonitrile

  • Round-bottom flask with reflux condenser and heating mantle

  • Magnetic stirrer

  • Rotary evaporator

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask of appropriate size, charge isonipecotic acid (1.0 eq).

  • Reagent Addition: Add water, followed by formic acid (approx. 2.5 eq) and formaldehyde solution (approx. 2.5 eq). The order of addition can be critical for controlling the initial exotherm.

  • Heating: Heat the reaction mixture to reflux (approx. 90-100 °C) and maintain for 3-5 hours. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material. Note: The reaction evolves CO₂, so adequate ventilation is essential.

  • Work-up & Concentration: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove excess formic acid, formaldehyde, and water.

  • Salt Formation & Isolation: Dissolve the residue in water and heat to 65-75 °C. Carefully add concentrated hydrochloric acid to adjust the pH to acidic. This protonates the product, forming the hydrochloride salt.

  • Crystallization: Add acetonitrile to the warm solution to induce crystallization. The mixture may be concentrated further and more acetonitrile added to maximize precipitation.[5]

  • Filtration and Drying: Cool the slurry to 20-25 °C and stir for 1-2 hours. Filter the solid product, wash the filter cake with cold acetonitrile, and dry under vacuum at ≤50 °C to yield N-Methylisonipecotic acid hydrochloride as a white solid.

Protocol 2: N-Methylation via Catalytic Hydrogenation

This protocol outlines a typical catalytic approach.[5]

Materials & Equipment:

  • Isonipecotic Acid

  • Formaldehyde (37% solution in water)

  • Palladium on Carbon (10% Pd/C, 50% wet)

  • Methanol or Water (solvent)

  • Hydrogenation reactor (e.g., Parr shaker) or balloon hydrogenation setup

  • Filtration apparatus (e.g., Celite pad)

Step-by-Step Methodology:

  • Catalyst & Reagent Loading: To a hydrogenation vessel, add isonipecotic acid (1.0 eq) and the solvent (methanol or water). Carefully add the 10% Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon).

  • Formaldehyde Addition: Add the formaldehyde solution (1.1-1.5 eq) to the slurry.

  • Hydrogenation: Seal the vessel, purge several times with nitrogen, and then introduce hydrogen gas to the desired pressure (e.g., 50-100 psi).

  • Reaction: Heat the mixture to 40-60 °C and agitate vigorously. Monitor hydrogen uptake to determine the reaction's endpoint.

  • Filtration: After the reaction is complete, cool the vessel, vent the hydrogen, and purge with nitrogen. Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Caution: The catalyst can be pyrophoric and should not be allowed to dry in the air.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting crude N-Methylisonipecotic acid can be purified by crystallization, often as the hydrochloride salt as described in Protocol 1.

Data Summary
ParameterMethod 1: Eschweiler-ClarkeMethod 2: Catalytic Reductive Amination
Primary Reagents Formic Acid, FormaldehydeH₂ (or transfer agent), Formaldehyde, Pd/C
Equipment Standard GlasswareHydrogenation Reactor
Typical Yield 85-95%90-98%
Key Advantage No metal catalyst, simple setupHigh atom economy, clean conversion
Scale-Up Concern CO₂ evolution, corrosive reagentsCatalyst handling, H₂ gas safety

Trustworthiness: Process Validation and Characterization

To ensure the identity and purity of the final product, a self-validating system of analytical checks is crucial.

  • Identity Confirmation:

    • NMR Spectroscopy (¹H, ¹³C): Confirm the structure by identifying the N-methyl singlet (~2.3 ppm in ¹H NMR) and the corresponding shift in the piperidine ring carbons.

    • Mass Spectrometry: Verify the molecular weight of the final product. For N-Methylisonipecotic acid (C₇H₁₃NO₂), the expected [M+H]⁺ is approximately 144.10.[6]

  • Purity Assessment:

    • HPLC/UPLC: Quantify the purity of the final product and detect any residual starting material or byproducts.

    • Melting Point: A sharp melting point range for the hydrochloride salt indicates high purity.

    • Karl Fischer Titration: Determine the water content of the final solid product.[5]

Conclusion and Future Outlook

The large-scale synthesis of N-Methylisonipecotic acid is most effectively and safely achieved through reductive amination pathways. Both the Eschweiler-Clarke reaction and catalytic hydrogenation offer high yields and are amenable to industrial scale-up. The choice between them depends largely on available equipment, safety infrastructure, and cost considerations. The protocols and analytical validation steps outlined in this guide provide a robust framework for researchers and drug development professionals to produce this valuable intermediate with high purity and consistency, thereby facilitating the advancement of new pharmaceutical candidates.

References

  • Scheme 1: Synthesis of Isonipecotic acid methyl ester 1 Methyl... ResearchGate. Available at: [Link]

  • CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.Google Patents.
  • N-Methylisonipecotic acid. ChemBK. Available at: [Link]

  • Synthesis, Characterization and Antimicrobial Activity of Methyl 1-(-2-amine-alkylcarbonyl) piperidine-4-carboxylate. ResearchGate. Available at: [Link]

  • 1-Methylpiperidine-4-carboxylic acid | C7H13NO2. PubChem, National Institutes of Health. Available at: [Link]

  • US4110331A - Method of producing the hydrochloride of N-methyl piperidine-2-carboxylic acid-2,6-xylidide.Google Patents.
  • Isonipecotic acid. Wikipedia. Available at: [Link]

Sources

Application Notes and Protocols for the Derivatization of 1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Scaffold

1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid is a unique bifunctional molecule featuring a rigid piperidinyl-piperidine core, a tertiary amine, and a carboxylic acid. This structure serves as a valuable scaffold in medicinal chemistry and drug discovery, offering multiple points for chemical modification to explore structure-activity relationships (SAR). Derivatization of the carboxylic acid moiety is a key strategy to modulate the compound's physicochemical properties, such as lipophilicity, solubility, and metabolic stability, as well as to introduce pharmacophoric elements that can interact with biological targets.

This comprehensive guide provides detailed protocols for the two most common and effective derivatization strategies for the carboxylic acid group of this compound: amide bond formation and esterification . The protocols are designed for researchers, scientists, and drug development professionals, with a focus on explaining the underlying chemical principles and providing practical, field-proven insights for successful synthesis and characterization.

PART 1: Amide Bond Formation - The Workhorse of Medicinal Chemistry

Amide bond formation is the most frequently utilized reaction in medicinal chemistry, owing to the stability of the amide linkage and the vast commercial availability of primary and secondary amines for coupling.[1] The direct condensation of a carboxylic acid and an amine is generally unfavorable and requires activation of the carboxylic acid to facilitate nucleophilic attack by the amine.[2]

Mechanism of Carboxylic Acid Activation for Amidation

The initial step in most amide coupling reactions involves the conversion of the carboxylic acid's hydroxyl group into a better leaving group. This is typically achieved using a "coupling reagent." The activated carboxylic acid intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of a tetrahedral intermediate that collapses to form the stable amide bond.

Diagram 1: General Mechanism of Amide Bond Formation

Amide_Formation cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid R-COOH Activated_Intermediate Activated Intermediate (e.g., O-acylisourea, Active Ester) Carboxylic_Acid->Activated_Intermediate + Coupling Reagent Coupling_Reagent Coupling Reagent Tetrahedral_Intermediate Tetrahedral Intermediate Activated_Intermediate->Tetrahedral_Intermediate + Amine (R'-NH2) Amine R'-NH2 Amide R-CO-NH-R' Tetrahedral_Intermediate->Amide - Leaving Group Byproduct Byproduct Tetrahedral_Intermediate->Byproduct HATU_Workflow A Dissolve Carboxylic Acid and Amine in DMF B Add DIPEA A->B C Add HATU Solution B->C D Stir at Room Temperature (1-4 hours) C->D E Reaction Monitoring (TLC or LC-MS) D->E F Work-up: - Dilute with Ethyl Acetate - Aqueous Washes E->F Reaction Complete G Purification: Flash Chromatography F->G H Characterization G->H Fischer_Esterification A Suspend Carboxylic Acid in Excess Alcohol B Cool to 0°C A->B C Slowly Add Acid Catalyst (e.g., H₂SO₄) B->C D Heat to Reflux (overnight) C->D E Reaction Monitoring D->E F Neutralization and Aqueous Work-up E->F Reaction Complete G Purification F->G H Characterization G->H

Sources

Application Notes and Protocols for the Development of 1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic Acid-Based PET Tracers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the development of Positron Emission Tomography (PET) tracers derived from the novel scaffold, 1-(1-methylpiperidin-4-yl)piperidine-4-carboxylic acid. This scaffold shows significant promise for targeting the sigma-1 (σ1) receptor, a protein of considerable interest in neurodegenerative diseases, psychiatric disorders, and oncology.[1][2] These application notes and protocols are designed to equip researchers with the necessary information for the synthesis, radiolabeling, and preclinical evaluation of PET tracers based on this core structure. The methodologies detailed herein are grounded in established principles of radiopharmaceutical chemistry and pharmacology, aiming to facilitate the discovery of novel imaging agents for clinical and research applications.

Introduction: The Rationale for a Novel Sigma-1 Receptor PET Tracer Scaffold

The sigma-1 (σ1) receptor is a unique intracellular chaperone protein, primarily located at the endoplasmic reticulum-mitochondrion interface.[3] Its involvement in cellular stress responses, neuronal plasticity, and cell survival pathways has implicated it in the pathophysiology of numerous disorders, including Alzheimer's disease, Parkinson's disease, and various cancers.[2] Consequently, the development of selective PET tracers for the in vivo visualization and quantification of σ1 receptors is of paramount importance for disease diagnosis, monitoring progression, and evaluating the efficacy of therapeutic interventions.[4]

Existing σ1 receptor PET tracers have demonstrated clinical utility; however, the quest for agents with improved pharmacokinetic profiles, higher selectivity, and lower off-target binding continues.[1][5] The piperidine moiety is a well-established pharmacophore for σ1 receptor ligands, and the novel this compound scaffold offers several potential advantages:

  • High Affinity and Selectivity: The dual piperidine structure allows for extensive exploration of the chemical space around the core, enabling fine-tuning of binding affinity and selectivity for the σ1 receptor over the sigma-2 (σ2) receptor and other potential off-targets.

  • Favorable Physicochemical Properties: The carboxylic acid group provides a handle for modulating solubility and pharmacokinetic properties, which are critical for optimal brain penetration and clearance.

  • Versatile Radiolabeling: The scaffold is amenable to radiolabeling with common PET isotopes such as Carbon-11 (¹¹C) and Fluorine-18 (¹⁸F) through various synthetic strategies.

This guide will provide a detailed roadmap for leveraging these advantages in the development of the next generation of σ1 receptor PET tracers.

Synthesis of the Precursor: this compound

The synthesis of the core scaffold can be achieved through a multi-step process. A key step involves the coupling of two piperidine rings, which can be accomplished via reductive amination. The following is a proposed synthetic scheme:

Synthesis_Workflow cluster_0 Step 1: Preparation of Key Intermediates cluster_1 Step 2: Reductive Amination cluster_2 Step 3: Hydrolysis A Piperidine-4-carboxylic acid D This compound ethyl ester A->D + 1-Methylpiperidin-4-one, NaBH(OAc)3 B 1-Methylpiperidin-4-one C N-Boc-piperidine-4-carboxylic acid E This compound D->E LiOH or NaOH C11_Labeling A Desmethyl Precursor (1-(Piperidin-4-yl)piperidine-4-carboxylic acid) C [11C]this compound A->C Methylation B [11C]CH3I or [11C]CH3OTf B->C F18_Labeling A Precursor with Leaving Group (e.g., tosylate, mesylate) C [18F]Fluoroalkylated Tracer A->C Nucleophilic Substitution B [18F]Fluoride B->C

Sources

Application Notes and Protocols for 1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

A Senior Application Scientist's Guide to the Safe and Effective Utilization of 1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid

Welcome to this comprehensive guide on the handling, storage, and application of this compound. As a Senior Application Scientist, my objective is to provide you with not just a set of instructions, but a deeper understanding of the causality behind these protocols. This will empower you to work safely and effectively with this valuable research chemical.

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a wide array of biologically active compounds and approved drugs.[1][2] The compound in focus, this compound, is a unique bifunctional molecule incorporating two piperidine rings and a carboxylic acid moiety. This structure presents both opportunities and challenges in its handling and application.

This guide is structured to provide a holistic understanding of this compound, from its fundamental properties to its potential applications in your research endeavors.

Chemical and Physical Properties: A Foundation for Safe Handling

A thorough understanding of a compound's properties is paramount to its safe handling and storage. Below is a summary of the key chemical and physical data for this compound and its common hydrochloride salt form.

PropertyThis compoundThis compound hydrochloride
Molecular Formula C₁₂H₂₂N₂O₂C₁₂H₂₃ClN₂O₂
Molecular Weight 226.32 g/mol 262.78 g/mol
Appearance Solid (form may vary)Solid (form may vary)
IUPAC Name This compoundThis compound;hydrochloride[3]
CAS Number Not available1014438-66-9 (example)

Note: Physical properties such as melting point and solubility may vary depending on the specific salt form and purity. Always refer to the supplier's Certificate of Analysis for lot-specific data.

The presence of two basic nitrogen atoms (the tertiary amine on the methylpiperidine ring and the secondary amine on the other piperidine ring) and an acidic carboxylic acid group makes this molecule zwitterionic at physiological pH. This dual nature influences its solubility and reactivity.

Hazard Identification and Safety Precautions: A Proactive Approach to Laboratory Safety

Based on the available Safety Data Sheets (SDS) for structurally related compounds and the inherent properties of the functional groups, this compound should be handled with care.

GHS Hazard Statements (Anticipated):

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Personal Protective Equipment (PPE) is non-negotiable. The following diagram outlines the minimum required PPE for handling this compound.

PPE_Workflow cluster_ppe Minimum Personal Protective Equipment (PPE) lab_coat Lab Coat compound Handling Compound lab_coat->compound gloves Nitrile Gloves gloves->compound goggles Safety Goggles goggles->compound researcher Researcher researcher->lab_coat Wear researcher->gloves Wear researcher->goggles Wear

Caption: Essential PPE for handling the compound.

Protocol for Safe Handling:

  • Engineering Controls: Always handle this compound in a well-ventilated area. A chemical fume hood is strongly recommended, especially when working with powders to avoid inhalation of dust.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles that provide a complete seal around the eyes.

    • Hand Protection: Wear nitrile gloves. Inspect gloves for any signs of degradation before use. Change gloves immediately if they become contaminated.

    • Body Protection: A standard laboratory coat is required.

  • Hygiene Practices:

    • Avoid contact with skin and eyes.

    • Do not eat, drink, or smoke in the laboratory.

    • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

Storage and Stability: Preserving the Integrity of Your Research Material

The long-term stability of this compound is crucial for obtaining reproducible experimental results. The primary degradation pathways to consider are oxidation and reactions with incompatible materials.

Recommended Storage Conditions:

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Lower temperatures slow down potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen)The tertiary amine is susceptible to oxidation to form an N-oxide.[4]
Light Protect from lightWhile not definitively established for this specific molecule, many organic compounds are light-sensitive.
Container Tightly sealed, amber glass vialPrevents exposure to air, moisture, and light.

Incompatible Materials:

  • Strong Oxidizing Agents: Can lead to vigorous and potentially hazardous reactions, including the oxidation of the piperidine rings.

  • Strong Acids and Bases: While the compound itself has acidic and basic properties, strong external acids and bases can cause unwanted salt formation or degradation.

  • Reactive Metals: Avoid contact with alkali metals and other reactive metals.

The following flowchart illustrates the decision-making process for the proper storage of this compound.

Storage_Protocol start Compound Received check_container Is original container a tightly sealed, amber vial? start->check_container transfer Transfer to a suitable amber glass vial check_container->transfer No inert_atm Backfill with inert gas (e.g., Argon) check_container->inert_atm Yes transfer->inert_atm refrigerate Store at 2-8°C inert_atm->refrigerate log Log in inventory with date received refrigerate->log

Caption: Protocol for proper compound storage.

Application Notes for Drug Discovery and Development

The unique structure of this compound makes it a valuable building block in medicinal chemistry. The piperidine moiety is a common feature in many FDA-approved drugs, contributing to improved pharmacokinetic properties and biological activity.[1][5]

Potential Applications:

  • Scaffold for Library Synthesis: The carboxylic acid group provides a convenient handle for amide bond formation, allowing for the facile generation of diverse libraries of compounds for high-throughput screening.

  • Fragment-Based Drug Discovery (FBDD): The piperidine and methylpiperidine fragments can be explored for their interactions with specific protein targets.

  • Lead Optimization: Introduction of this moiety into a lead compound can modulate its physicochemical properties, such as solubility and lipophilicity, potentially improving its drug-like characteristics.[5][6]

Experimental Protocol: Amide Coupling

This protocol provides a general method for coupling the carboxylic acid of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine of interest

  • Coupling agent (e.g., HATU, HBTU)

  • Base (e.g., DIPEA, triethylamine)

  • Anhydrous solvent (e.g., DMF, DCM)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent) in the anhydrous solvent.

  • Add the amine of interest (1-1.2 equivalents) to the solution.

  • Add the base (2-3 equivalents) to the reaction mixture.

  • In a separate vial, dissolve the coupling agent (1.1-1.5 equivalents) in the anhydrous solvent.

  • Slowly add the solution of the coupling agent to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC.

The following diagram illustrates the workflow for a typical amide coupling reaction.

Amide_Coupling_Workflow start Start dissolve Dissolve carboxylic acid and amine in solvent start->dissolve add_base Add base dissolve->add_base add_coupling_agent Add coupling agent at 0°C add_base->add_coupling_agent react Stir at room temperature (2-24h) add_coupling_agent->react workup Aqueous workup and extraction react->workup purify Purification workup->purify end Final Product purify->end

Caption: Amide coupling experimental workflow.

Concluding Remarks: A Commitment to Safety and Scientific Excellence

This compound is a compound with significant potential in the hands of a knowledgeable researcher. By adhering to the principles of safe handling, proper storage, and thoughtful application, you can unlock its full potential in your drug discovery and development programs. Remember that the protocols and information provided herein are a guide; always consult the most up-to-date Safety Data Sheet from your supplier and perform a thorough risk assessment before commencing any new experimental work.

References

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid. This compound is a valuable building block in medicinal chemistry, particularly for developing agents targeting CNS disorders and other therapeutic areas.[1][2] This document provides an in-depth, question-and-answer-based troubleshooting guide to address common challenges and improve reaction yields.

Core Synthetic Pathway

The most common and reliable route to the target molecule involves a two-step sequence:

  • Reductive Amination: Coupling of 1-methylpiperidin-4-one with a piperidine-4-carboxylic acid ester (e.g., ethyl ester).

  • Saponification (Ester Hydrolysis): Conversion of the resulting ester intermediate to the final carboxylic acid.

This pathway is favored for its high convergence and the commercial availability of starting materials.

Workflow Diagram: Synthetic Pathway

G SM1 1-Methylpiperidin-4-one reductive_amination Reductive Amination (e.g., NaBH(OAc)₃, DCE) SM1->reductive_amination SM2 Ethyl Piperidine-4-carboxylate (Ethyl Isonipecotate) SM2->reductive_amination intermediate Ethyl 1-(1-methylpiperidin-4-yl) piperidine-4-carboxylate reductive_amination->intermediate saponification Saponification (e.g., LiOH or NaOH, aq. MeOH) intermediate->saponification product 1-(1-Methylpiperidin-4-yl) piperidine-4-carboxylic acid saponification->product

Caption: Overall synthetic workflow for the target molecule.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis. Each entry details the problem, explains the underlying chemical principles, and provides a validated protocol for resolution.

Part 1: Reductive Amination Step
Question 1: My reductive amination yield is low, and TLC/LCMS shows unreacted 1-methylpiperidin-4-one. What's going wrong?

Answer: This is a common issue often stemming from inefficient iminium ion formation, which is the key intermediate that gets reduced. Ketones are generally less electrophilic than aldehydes and can be sterically hindered, slowing down the initial reaction with the amine.[3]

Causality & Solution: The equilibrium between the ketone/amine and the iminium ion must be shifted forward. This can be achieved by:

  • Acid Catalysis: Adding a weak acid like acetic acid protonates the carbonyl oxygen, making the ketone more electrophilic and accelerating the initial nucleophilic attack by the amine.[3][4]

  • Water Removal: The formation of the iminium ion releases water. While sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) can tolerate small amounts of water, excess water can hinder the reaction. Adding a drying agent like anhydrous Na₂SO₄ or MgSO₄ can be beneficial.

  • Increasing Reagent Equivalents: The reducing agent, sodium triacetoxyborohydride, is moisture-sensitive and can decompose.[5] Using a larger excess may be necessary to ensure enough active reagent is present to complete the reduction.

Validated Protocol: Optimizing Reductive Amination of a Ketone
  • To a round-bottom flask under a nitrogen atmosphere, add 1-methylpiperidin-4-one (1.0 eq) and ethyl piperidine-4-carboxylate (1.0–1.2 eq) to anhydrous 1,2-dichloroethane (DCE) to make a 0.1–0.2 M solution.

  • Add glacial acetic acid (1.0–1.1 eq) to the stirred solution.

  • Allow the mixture to stir at room temperature for 30-60 minutes to facilitate iminium ion formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5–2.0 eq) portion-wise over 15 minutes. An exotherm may be observed.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LCMS until the ketone is consumed.

  • Work-up: Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer twice with dichloromethane (DCM). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or carried forward.

Question 2: I am observing a significant side product with a mass corresponding to the double alkylation of the secondary amine. How can I prevent this?

Answer: While reductive amination is generally selective for mono-alkylation, over-alkylation can occur, especially with highly reactive substrates or prolonged reaction times.[6] However, in this specific synthesis, a more likely side-reaction is the self-condensation of 1-methylpiperidin-4-one or other undesired pathways.

Causality & Solution: The primary strategy to minimize side products is to ensure the desired intermolecular reaction is faster than any competing reactions.

  • Control Stoichiometry: Use only a slight excess of the amine (1.05-1.1 eq). A large excess of the amine is generally not necessary and can complicate purification.

  • Choice of Reducing Agent: Sodium triacetoxyborohydride is an excellent choice because it is a mild and selective reducing agent.[7] It is less likely to reduce the starting ketone than harsher reagents like sodium borohydride, allowing the iminium ion to form before significant reduction occurs.[5][6]

  • Temperature Control: Run the reaction at room temperature. Applying heat can accelerate side reactions. For particularly stubborn ketones, gentle heating (40-50°C) may be necessary, but this should be a last resort.[3]

Part 2: Saponification (Ester Hydrolysis) Step
Question 3: The hydrolysis of my ethyl ester intermediate is slow or incomplete, even after extended reaction times with NaOH.

Answer: The ester in this molecule can be sterically hindered, making nucleophilic attack by hydroxide difficult. Standard saponification conditions (aqueous NaOH/MeOH at reflux) may be insufficient for complete conversion.[8]

Causality & Solution: The rate of saponification is dependent on the accessibility of the carbonyl carbon.[9][10] To overcome steric hindrance, the reaction conditions must be optimized to increase the reactivity of the hydroxide nucleophile or the electrophilicity of the ester.

  • Solvent System: Using a less protic, non-aqueous solvent system can enhance the nucleophilicity of the hydroxide ion. Hydroxide ions are strongly solvated by water through hydrogen bonding, which increases the energy barrier for the reaction. In a solvent like CH₂Cl₂/MeOH, the hydroxide is less solvated (or "naked"), making it a more potent nucleophile.[8]

  • Choice of Base: Lithium hydroxide (LiOH) is often more effective than NaOH or KOH for hindered esters due to the smaller size of the lithium cation, which can better coordinate with the carbonyl oxygen and facilitate the reaction.

Validated Protocol: Mild Hydrolysis of a Hindered Ester
  • Dissolve the crude ethyl 1-(1-methylpiperidin-4-yl)piperidine-4-carboxylate (1.0 eq) in a mixture of methanol (MeOH) and water (e.g., 4:1 v/v).

  • Add lithium hydroxide monohydrate (LiOH·H₂O) (2.0–3.0 eq).

  • Stir the mixture at room temperature or gently heat to 40-50°C. Monitor the reaction by TLC or LCMS until the starting ester is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with an organic solvent like ethyl acetate or DCM to remove any unreacted starting material or non-polar impurities.

  • Cool the aqueous layer in an ice bath and carefully adjust the pH to the isoelectric point of the amino acid (typically pH ~6-7) using 1M HCl. The zwitterionic product should precipitate out of the solution.

  • Collect the solid product by filtration, wash with cold water, and then with a small amount of a non-polar solvent like diethyl ether. Dry under vacuum.

Part 3: Purification & Characterization
Question 4: My final product is a sticky solid that is difficult to purify. How can I effectively purify this zwitterionic compound?

Answer: Zwitterions, like your target molecule, can be challenging to purify using standard silica gel chromatography because their high polarity causes them to streak or remain at the baseline.[11][12] Their solubility can also be problematic.

Causality & Solution: Purification strategies must account for the dual ionic nature of the molecule.

  • Precipitation/Crystallization: The most effective method is often precipitation from water by adjusting the pH to the isoelectric point, as described in the hydrolysis work-up. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol/water.

  • Ion-Exchange Chromatography: If precipitation is insufficient, ion-exchange chromatography is a powerful alternative. The zwitterionic compound can be bound to a cation-exchange resin at low pH (when the amine is protonated) and then eluted by increasing the pH.[13]

  • Reverse-Phase HPLC: For analytical purposes or small-scale purification, reverse-phase HPLC (C18 column) can be used. A mobile phase consisting of water/acetonitrile with an additive like formic acid or ammonium formate is typically required to achieve good peak shape.[11][14]

Troubleshooting Decision Tree

G start Low Yield or Incomplete Reaction check_step Which step is problematic? start->check_step step_ra Reductive Amination check_step->step_ra Step 1 step_sapon Saponification check_step->step_sapon Step 2 check_sm Starting materials still present? step_ra->check_sm sm_yes YES: Inefficient iminium formation check_sm->sm_yes Yes sm_no NO: Check for side products check_sm->sm_no No solution_ra1 Add Acetic Acid (1.1 eq) Increase NaBH(OAc)₃ (to 2.0 eq) Stir longer at RT sm_yes->solution_ra1 solution_ra2 Check stoichiometry Ensure RT, avoid heat Confirm SM purity sm_no->solution_ra2 check_ester Ester starting material still present? step_sapon->check_ester ester_yes YES: Incomplete hydrolysis check_ester->ester_yes Yes ester_no NO: Issue with workup/isolation check_ester->ester_no No solution_sapon1 Switch to LiOH Use MeOH/H₂O or THF/H₂O Gently heat (40-50°C) ester_yes->solution_sapon1 solution_sapon2 Carefully adjust to isoelectric pH Use ice bath to aid precipitation Wash with minimal cold water ester_no->solution_sapon2

Caption: A decision tree for troubleshooting common synthesis issues.

Data Summary Table

StepKey ParametersRecommended ConditionsExpected YieldCommon Pitfalls
Reductive Amination Reagents1-methylpiperidin-4-one (1 eq), Ethyl piperidine-4-carboxylate (1.1 eq), NaBH(OAc)₃ (1.5-2.0 eq), Acetic Acid (1.1 eq)75-90%Incomplete reaction, side product formation
SolventAnhydrous DCE or THFMoisture sensitivity of NaBH(OAc)₃
TemperatureRoom Temperature (20-25°C)
Time12-24 hours
Saponification ReagentsEster Intermediate (1 eq), LiOH·H₂O (2-3 eq)85-95%Incomplete hydrolysis, difficult isolation
SolventMeOH/H₂O (4:1) or THF/H₂OSteric hindrance of the ester
TemperatureRoom Temp to 50°CProduct loss during pH adjustment
Time4-12 hours
References

Sources

Technical Support Center: N-Methylisonipecotic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-Methylisonipecotic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific understanding and practical solutions to overcome common challenges encountered during the synthesis of this important pharmaceutical intermediate.

I. Introduction to N-Methylisonipecotic Acid Synthesis

N-Methylisonipecotic acid, also known as 1-methylpiperidine-4-carboxylic acid, is a key building block in the synthesis of various pharmaceutical compounds. The most common and industrially scalable method for its preparation is the N-methylation of isonipecotic acid. This is typically achieved through the Eschweiler-Clarke reaction, a reductive amination process that utilizes formaldehyde as the methyl source and formic acid as the reducing agent.[1][2][3] While this method is generally robust, several side reactions can occur, leading to impurities and reduced yields. Understanding the mechanisms behind these side reactions is crucial for effective troubleshooting and process optimization.

This guide will focus primarily on the challenges associated with the Eschweiler-Clarke synthesis and will also touch upon alternative methods like direct reductive amination with other reducing agents.

II. Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses specific issues you might encounter during the synthesis of N-Methylisonipecotic acid, presented in a question-and-answer format.

Q1: My reaction is incomplete, and I'm observing unreacted isonipecotic acid. What are the likely causes and how can I drive the reaction to completion?

A1: Incomplete conversion is a common issue and can often be traced back to several factors related to the reaction equilibrium and reagent stoichiometry.

  • Underlying Cause: The Eschweiler-Clarke reaction proceeds through the formation of an iminium ion intermediate from the reaction of isonipecotic acid with formaldehyde.[2][4] This step is reversible. The subsequent reduction of the iminium ion by formic acid drives the reaction forward.[2] If the initial iminium ion formation is inefficient or if the reducing agent is depleted, the reaction will stall.

  • Troubleshooting & Solutions:

    • Reagent Stoichiometry: Ensure you are using a sufficient excess of both formaldehyde and formic acid. A common molar ratio is 1 equivalent of amine to at least 2-3 equivalents of formaldehyde and formic acid.[5]

    • Reaction Temperature: The reaction is typically performed at elevated temperatures, often near boiling, to favor the formation of the iminium ion and ensure a reasonable reaction rate.[2] Insufficient temperature can lead to slow and incomplete reactions.

    • pH Control: The reaction is performed in an acidic medium provided by formic acid. The pH should be low enough to facilitate iminium ion formation but not so low as to fully protonate the starting amine, which would render it non-nucleophilic. The inherent buffering capacity of the formic acid/amine mixture is usually sufficient.

    • Water Content: While the reaction is often run in aqueous formaldehyde, excessive water can shift the equilibrium away from the iminium ion. If using paraformaldehyde instead of formalin, ensure it is of good quality.

Q2: I've detected an impurity with a mass corresponding to the N-formyl derivative of isonipecotic acid. How is this formed and how can I prevent it?

A2: The formation of N-formylisonipecotic acid is a known side reaction in processes involving formic acid as a reagent.

  • Underlying Cause: Formic acid can act as a formylating agent, especially if the reduction of the iminium intermediate is slow or incomplete. This leads to the formation of a stable amide byproduct, N-formylisonipecotic acid. The presence of this impurity has been noted in similar reactions where formic acid is used.[6]

  • Troubleshooting & Solutions:

    • Control Reaction Temperature and Time: Ensure the reaction is heated sufficiently to promote the reductive pathway over simple formylation. However, prolonged reaction times at high temperatures might also lead to other degradation products. Monitoring the reaction progress by techniques like TLC or LC-MS is crucial.

    • Optimize Reagent Addition: Adding the formaldehyde and formic acid in a controlled manner, or ensuring they are well-mixed before adding the isonipecotic acid, can sometimes favor the desired methylation pathway.

    • Purification: If N-formylisonipecotic acid does form, it can often be separated from the desired product by chromatography or careful crystallization, taking advantage of differences in polarity and solubility.

Q3: My yield is low, and I suspect decarboxylation of my product or starting material. Is this a common issue?

A3: While decarboxylation is a potential side reaction for carboxylic acids, it is generally not a major concern under standard Eschweiler-Clarke conditions for isonipecotic acid.

  • Underlying Cause: Decarboxylation typically requires more forcing conditions than those of a standard Eschweiler-Clarke reaction. However, localized overheating or the presence of certain metal impurities could potentially catalyze this side reaction.

  • Troubleshooting & Solutions:

    • Temperature Control: Avoid excessive heating. Use a well-controlled heating mantle and monitor the internal reaction temperature.

    • Purity of Reagents: Ensure the use of high-purity starting materials and reagents to avoid unwanted catalytic side reactions.

    • Reaction Monitoring: If you suspect decarboxylation, you can analyze the reaction mixture for the presence of N-methylpiperidine using techniques like GC-MS.

Q4: Can over-alkylation occur, leading to the formation of a quaternary ammonium salt?

A4: A key advantage of the Eschweiler-Clarke reaction is that it inherently avoids the formation of quaternary ammonium salts.[2][3]

  • Mechanism: The reaction proceeds through an iminium ion intermediate. A tertiary amine, like N-methylisonipecotic acid, cannot form another iminium ion with formaldehyde, thus preventing further methylation.[2] This makes the Eschweiler-Clarke reaction a highly selective method for producing tertiary amines.

III. Alternative Synthesis Route: Reductive Amination

While the Eschweiler-Clarke reaction is prevalent, N-Methylisonipecotic acid can also be synthesized via direct reductive amination of isonipecotic acid with formaldehyde using other reducing agents.

Q5: I'm considering using a different reducing agent, like sodium borohydride, for the reductive amination. What are the potential side reactions I should be aware of?

A5: Using alternative reducing agents can be effective but introduces a different set of potential side reactions.

  • Underlying Cause: Reductive amination involves the in-situ formation of an iminium ion followed by its reduction.[7] The choice of reducing agent is critical for selectivity.

    • Reduction of Formaldehyde: Strong reducing agents can reduce the formaldehyde starting material to methanol.

    • Over-alkylation: Unlike the Eschweiler-Clarke reaction, some reductive amination conditions can lead to the formation of quaternary ammonium salts, although this is less common with bulky substrates.

    • Reduction of the Carboxylic Acid: While less likely under mild conditions, some powerful reducing agents could potentially reduce the carboxylic acid moiety.

  • Troubleshooting & Solutions:

    • Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is often a preferred reagent for reductive aminations as it is milder and more selective for iminium ions over aldehydes and ketones.[8] Sodium cyanoborohydride is also effective but generates toxic cyanide byproducts.[9]

    • Reaction Conditions: Careful control of pH and temperature is crucial to balance iminium ion formation and selective reduction.[10]

IV. Purification and Analysis

Q6: What are the recommended methods for purifying crude N-Methylisonipecotic acid?

A6: The purification strategy will depend on the nature and quantity of the impurities.

  • Crystallization: N-Methylisonipecotic acid is a solid and can often be purified by recrystallization from a suitable solvent system. This is effective for removing minor impurities with different solubility profiles.

  • Ion-Exchange Chromatography: Given the zwitterionic nature of the product (containing both a basic amine and an acidic carboxylic acid), ion-exchange chromatography can be a very effective purification method.

  • Acid-Base Extraction: A liquid-liquid extraction procedure exploiting the amphoteric nature of the product can be used to remove neutral impurities. The crude product can be dissolved in an acidic aqueous solution, washed with an organic solvent to remove neutral impurities, and then the pH of the aqueous layer can be adjusted to the isoelectric point to precipitate the purified product.

Q7: Which analytical techniques are best for assessing the purity of my N-Methylisonipecotic acid?

A7: A combination of analytical techniques is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for quantifying the main product and detecting impurities.[11][] A reversed-phase column with a suitable mobile phase (e.g., a buffered aqueous-organic mixture) is a good starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying unknown impurities by providing molecular weight information.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and can also be used to detect and quantify impurities if their signals do not overlap with the product signals.

  • Gas Chromatography (GC): GC can be used to detect volatile impurities, such as any residual solvents or potential decarboxylation byproducts.

V. Experimental Protocols & Data

Protocol 1: Synthesis of N-Methylisonipecotic Acid via Eschweiler-Clarke Reaction
  • To a round-bottom flask equipped with a reflux condenser, add isonipecotic acid (1 equivalent).

  • Add aqueous formaldehyde (37 wt. %, 2.5 equivalents) followed by formic acid (98%, 2.5 equivalents).

  • Heat the reaction mixture to 90-100 °C and maintain for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.[13]

  • After completion, cool the reaction mixture to room temperature.

  • Remove the excess formic acid and water under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

ParameterValue
Starting Material Isonipecotic Acid
Reagents Formaldehyde (37% aq.), Formic Acid
Molar Ratio 1 : 2.5 : 2.5
Reaction Temperature 90-100 °C
Reaction Time 4-6 hours
Expected Yield 70-85% (crude)
Diagrams

Eschweiler-Clarke Reaction Mechanism

Eschweiler_Clarke Isonipecotic_Acid Isonipecotic Acid (Secondary Amine) Iminium_Ion Iminium Ion Intermediate Isonipecotic_Acid->Iminium_Ion + Formaldehyde - H₂O Formaldehyde Formaldehyde Formaldehyde->Iminium_Ion N_Methylisonipecotic_Acid N-Methylisonipecotic Acid (Tertiary Amine) Iminium_Ion->N_Methylisonipecotic_Acid + Formic Acid Formic_Acid Formic Acid Formic_Acid->N_Methylisonipecotic_Acid CO2 CO₂ N_Methylisonipecotic_Acid->CO2 - CO₂

Caption: Mechanism of the Eschweiler-Clarke reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield Start Low Yield of N-Methylisonipecotic Acid Check_Completion Is the reaction complete? (Check by TLC/LC-MS) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete Complete Reaction Check_Completion->Complete Yes Increase_Temp_Time Increase reaction temperature or time Incomplete->Increase_Temp_Time Check_Stoichiometry Verify reagent stoichiometry Incomplete->Check_Stoichiometry Purification_Loss Investigate purification and workup steps for product loss Complete->Purification_Loss Side_Reactions Analyze for side products (e.g., N-formyl derivative) Complete->Side_Reactions

Caption: Troubleshooting workflow for low reaction yield.

VI. References

  • Reductive Amination - Wordpress. (2026, January 3). Available at:

  • Quantifying Reductive Amination in Nonenzymatic Amino Acid Synthesis - PMC - NIH. Available at: [Link]

  • Eschweiler-Clarke reaction. Available at: [Link]

  • Eschweiler–Clarke reaction - Wikipedia. Available at: [Link]

  • Eschweiler-Clarke Reaction - NROChemistry. Available at: [Link]

  • Reductive amination - Wikipedia. Available at: [Link]

  • "Reductive amination of (alpha) - amino acids: Solution - Phase synthes" by Rohini D'Souza. (2001, July 1). Available at: [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. (2017, September 1). Available at: [Link]

  • Eschweiler-Clarke Reaction - SynArchive. Available at: [Link]

  • Review of Modern Eschweiler–Clarke Methylation Reaction - MDPI. Available at: [Link]

  • Biomolecule-Compatible Reductive Decarboxylative Alkynylation - The Royal Society of Chemistry. Available at: [Link]

  • A solvent-free and formalin-free Eschweiler-Clarke methylation for amines - ResearchGate. (2025, August 6). Available at: [Link]

  • Direct Synthesis of N‐formamides by Integrating Reductive Amination of Ketones and Aldehydes with CO2 Fixation in a Metal‐Organic Framework - PMC - NIH. Available at: [Link]

  • (PDF) Direct Synthesis of N‐formamides by Integrating Reductive Amination of Ketones and Aldehydes with CO2 Fixation in a Metal‐Organic Framework - ResearchGate. Available at: [Link]

  • Direct synthesis of N-formamides by integrating reductive amination of ketones and aldehydes with CO>2 >fixation in a metal-organic framework - Research Explorer - The University of Manchester. (2023, October 29). Available at: [Link]

  • Review of Modern Eschweiler–Clarke Methylation Reaction - PMC - PubMed Central - NIH. Available at: [Link]

  • The Action of Formaldehyde on Amines and Amino Acids1 - Semantic Scholar. Available at: [Link]

  • Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc. (2025, October 17). Available at: [Link]

  • Troubleshoot low miniprep yield : r/labrats - Reddit. (2016, September 21). Available at: [Link]

  • EP0429996A2 - Process for methylating a hindered nitrogen atom in an inert non aqueous-solvent - Google Patents. Available at:

  • INVESTIGATION AND OPTIMIZATION SYNTHESIS PATHWAY OF ANTIBACTERIAL DRUG ETHONIUM - Rasayan Journal of Chemistry. Available at: [Link]

  • Guide - Low Yield Troubleshooting - PacBio. (2018, August 1). Available at: [Link]

  • Eschweiler-Clarke-Methylierung - ResearchGate. Available at: [Link]

  • Eschweiler-Clarke Reaction - Organic Chemistry Portal. Available at: [Link]

  • Eschweiler–Clarke reaction: Methylation on amines. - YouTube. (2019, June 17). Available at: [Link]

  • Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PubMed Central. Available at: [Link]

  • (PDF) A new radical decarboxylation reaction for the conversion of carboxylic acids into hydrocarbons - ResearchGate. (2025, August 6). Available at: [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for N-Alkylation of Piperidine-4-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers, scientists, and drug development professionals. This guide is designed to be your comprehensive resource for troubleshooting and optimizing the N-alkylation of piperidine-4-carboxylic acid. This seemingly straightforward transformation can present unique challenges due to the bifunctional nature of the starting material. Here, we dissect common experimental hurdles and provide scientifically grounded solutions to streamline your synthetic efforts.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the N-alkylation of piperidine-4-carboxylic acid, offering insights into the root causes and actionable solutions.

Issue 1: Low or No Product Yield

Question: My N-alkylation of piperidine-4-carboxylic acid is resulting in a low yield or complete recovery of starting material. What are the likely causes and how can I improve the conversion?

Answer:

Low conversion in the N-alkylation of piperidine-4-carboxylic acid is a frequent issue stemming from several factors related to the reactants and conditions.

Potential Causes & Recommended Solutions:

Potential Cause Explanation Recommended Solution
Low Reactivity of Alkylating Agent The rate of SN2 reactions is highly dependent on the leaving group. Alkyl chlorides are the least reactive, followed by bromides, with iodides being the most reactive.Consider switching to a more reactive alkyl halide (I > Br > Cl). If using a less reactive halide is necessary, increasing the reaction temperature or adding a catalytic amount of sodium or potassium iodide can enhance reactivity.[1][2]
Insufficient Basicity The reaction generates a hydrohalic acid (e.g., HBr, HCl) byproduct which protonates the piperidine nitrogen, rendering it non-nucleophilic and halting the reaction.[1] The carboxylic acid moiety can also be deprotonated by a strong base, potentially leading to side reactions.Use at least one equivalent of a non-nucleophilic base to neutralize the acid formed. Common choices include potassium carbonate (K₂CO₃), triethylamine (Et₃N), or N,N-diisopropylethylamine (DIPEA). For sensitive substrates, a milder base like sodium bicarbonate (NaHCO₃) can be employed.[1][3]
Poor Solubility The zwitterionic nature of piperidine-4-carboxylic acid can lead to poor solubility in common organic solvents, hindering the reaction.Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (MeCN) are generally preferred as they can help dissolve the starting material.[1] Gentle heating can also improve solubility and reaction rates.
Steric Hindrance Bulky substituents on either the piperidine ring or the alkylating agent can sterically hinder the approach of the nucleophile to the electrophilic carbon.Increase the reaction temperature to provide the necessary activation energy. In cases of severe steric hindrance, a different synthetic route, such as reductive amination, may be more effective.[1]
Reaction Stalling The reaction may start but fail to proceed to completion.Monitor the reaction progress by TLC or LC-MS. If the reaction stalls, consider increasing the temperature, extending the reaction time, or adding a slight excess of the alkylating agent.[4] Microwave irradiation can sometimes be used to drive sluggish reactions to completion.[4]
Issue 2: Formation of Side Products

Question: I'm observing significant side product formation in my reaction. What are the common side reactions and how can I suppress them?

Answer:

The presence of both a nucleophilic amine and a carboxylic acid group makes piperidine-4-carboxylic acid susceptible to several side reactions.

Common Side Products and Mitigation Strategies:

A. Quaternary Ammonium Salt (Over-alkylation)

The desired N-alkylated product, a tertiary amine, is often more nucleophilic than the starting secondary amine and can react with another molecule of the alkylating agent to form a quaternary ammonium salt.[5]

Mitigation Strategies:

  • Control Stoichiometry: Use a slight excess of the piperidine-4-carboxylic acid relative to the alkylating agent (e.g., 1.1 to 1.2 equivalents of the piperidine).[1]

  • Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise, ideally with a syringe pump, maintains a low concentration of the electrophile, favoring mono-alkylation.[1][3][5]

  • Lower Reaction Temperature: Higher temperatures can accelerate the rate of the second alkylation. Running the reaction at a lower temperature may improve selectivity.[4]

B. Esterification of the Carboxylic Acid

Under certain conditions, particularly with acidic catalysts or when using an alcohol as a solvent at elevated temperatures, the carboxylic acid can undergo esterification.[6][7]

Mitigation Strategies:

  • Choice of Solvent: Avoid using alcohol-based solvents, especially at high temperatures. Opt for polar aprotic solvents like DMF, DMSO, or acetonitrile.[1][8]

  • Protecting Groups: If esterification is a persistent issue, consider protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) before performing the N-alkylation. The protecting group can be subsequently removed by hydrolysis.[9]

Side_Reactions Piperidine_COOH Piperidine-4-Carboxylic Acid N_Alkyl_Product Desired N-Alkyl Product Piperidine_COOH->N_Alkyl_Product + R-X Ester_Product Ester Side-Product Piperidine_COOH->Ester_Product + R'-OH (e.g., heat, acid) Alkyl_Halide Alkyl Halide (R-X) Quaternary_Salt Quaternary Ammonium Salt (Over-alkylation) N_Alkyl_Product->Quaternary_Salt + R-X Alcohol Alcohol (R'-OH) [Solvent/Impurity]

Caption: Potential side reactions in the N-alkylation of piperidine-4-carboxylic acid.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the strategic planning and execution of the N-alkylation of piperidine-4-carboxylic acid.

Q1: What is the best method for the N-alkylation of piperidine-4-carboxylic acid?

A1: There are two primary methods, each with its advantages:

  • Direct N-Alkylation with Alkyl Halides: This is a classical SN2 reaction. It is often straightforward but can be plagued by over-alkylation and requires careful control of stoichiometry and reaction conditions.[10]

  • Reductive Amination: This method involves the reaction of the piperidine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[11][12] Reductive amination is often higher yielding, avoids the issue of over-alkylation, and has a broad substrate scope.[5][12]

Q2: Should I protect the carboxylic acid group before N-alkylation?

A2: Protection of the carboxylic acid is not always necessary but should be considered under the following circumstances:

  • If you are using harsh basic conditions that could lead to unwanted side reactions with the carboxylic acid.

  • If you are using a synthetic route where the carboxylic acid could interfere with other transformations.

  • If you are experiencing persistent esterification as a side reaction. Common protecting groups for carboxylic acids include methyl or ethyl esters, which can be formed via Fischer esterification and later removed by saponification.[9]

Q3: What are the optimal general conditions for direct N-alkylation with an alkyl halide?

A3: A good starting point for optimization is:

  • Substrate: Piperidine-4-carboxylic acid (1.1 equivalents)

  • Alkylating Agent: Alkyl bromide or iodide (1.0 equivalent)

  • Base: Potassium carbonate (K₂CO₃) (1.5 - 2.0 equivalents)[3][13]

  • Solvent: Anhydrous DMF or acetonitrile[1][3]

  • Temperature: Room temperature to 60 °C, depending on the reactivity of the alkyl halide.

  • Procedure: Slowly add the alkyl halide to a stirred solution of the piperidine and base.[3] Monitor by TLC or LC-MS.

Q4: How do I choose between direct alkylation and reductive amination?

A4: The choice depends on the available starting materials and the desired product.

Reaction_Choice Start Choose N-Alkylation Strategy Alkyl_Halide_Avail Is the corresponding Alkyl Halide available? Start->Alkyl_Halide_Avail Aldehyde_Ketone_Avail Is the corresponding Aldehyde or Ketone available? Alkyl_Halide_Avail->Aldehyde_Ketone_Avail No Direct_Alkylation Direct Alkylation Alkyl_Halide_Avail->Direct_Alkylation Yes Reductive_Amination Reductive Amination Aldehyde_Ketone_Avail->Reductive_Amination Yes Consider_Synthesis Consider synthesizing the required starting material Aldehyde_Ketone_Avail->Consider_Synthesis No

Caption: Decision workflow for selecting an N-alkylation method.

Section 3: Experimental Protocols

Protocol 1: General Procedure for Direct N-Alkylation with an Alkyl Halide
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add piperidine-4-carboxylic acid (1.1 eq.) and anhydrous potassium carbonate (1.5 eq.).

  • Solvent Addition: Add anhydrous DMF to achieve a concentration of approximately 0.1-0.5 M.

  • Reagent Addition: Stir the suspension at room temperature. Slowly add the alkyl halide (1.0 eq.) to the mixture over 1-2 hours using a syringe pump.

  • Reaction: Heat the reaction mixture to 50-60 °C and stir until the starting material is consumed as monitored by TLC or LC-MS (typically 12-24 hours).

  • Workup: Cool the reaction to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: The crude product can be purified by an appropriate method such as recrystallization or column chromatography.

Protocol 2: General Procedure for N-Alkylation via Reductive Amination
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add piperidine-4-carboxylic acid (1.0 eq.), the aldehyde or ketone (1.1 eq.), and an anhydrous solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM).[11][12]

  • Iminium Formation: Stir the mixture at room temperature for 20-30 minutes.

  • Reduction: In a single portion, add sodium triacetoxyborohydride (1.5 eq.) to the reaction mixture.[5][11]

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can range from 1 to 24 hours.[5]

  • Quenching: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[5]

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]

  • Purification: Purify the crude product by a suitable method such as column chromatography.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Common challenges in working with piperidine-based compounds.
  • ResearchGate. (2015). For alkylation of a secondary amine (CH2CH2-NH-CH2CH2) by isopropyl group((CH3)2CHI or (CH3)2CHBr which base and solvent do I have to use?. [Link]

  • Sciencemadness.org. (2022). Best Conditions For N-Alkylation?. [Link]

  • BenchChem. (2025).
  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. [Link]

  • BenchChem. (n.d.).
  • BenchChem. (2025).
  • ACS Green Chemistry Institute. (n.d.). N alkylation at sp3 Carbon Reagent Guide. [Link]

  • BenchChem. (2025).
  • Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Chemguide. (n.d.). esterification - alcohols and carboxylic acids. [Link]

  • Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link. [Link]

Sources

Technical Support Center: A Troubleshooting Guide for Piperidine Derivative Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Piperidine Derivative Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered in the synthesis of this critical heterocyclic motif. Piperidine and its derivatives are foundational scaffolds in a vast number of pharmaceuticals and agrochemicals.[1] However, their synthesis is not without challenges, from low yields and unexpected side reactions to purification difficulties.

This resource provides in-depth, field-proven insights in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured to provide immediate answers to common problems, followed by a deeper dive into the underlying causes and recommended solutions.

Section 1: General Issues & Purification

Q1: My final piperidine product has a yellow or brownish tint. What is the cause and how can I remove it?

A: A yellow or brown discoloration in piperidine derivatives is most commonly due to oxidation products.[2] While minor discoloration may not impact all downstream applications, high-purity is often essential.

  • Cause: The lone pair of electrons on the piperidine nitrogen makes it susceptible to oxidation, especially when exposed to air and light over time.[3]

  • Solution: The most effective method for removing these colored impurities is distillation.[2] For solid derivatives, recrystallization is a powerful purification technique.

  • Prevention: To prevent future discoloration, store your purified piperidine derivative under an inert atmosphere, such as nitrogen or argon, and protect it from light and heat.[2]

Q2: I am struggling to separate my piperidine product from the starting pyridine impurity by distillation. Why is this so difficult?

A: This is a classic challenge in piperidine synthesis when starting from pyridine. Piperidine and pyridine form a constant boiling azeotropic mixture, making complete separation by simple fractional distillation nearly impossible.[2] This azeotrope consists of approximately 92% piperidine and 8% pyridine by weight.[2]

  • Solution 1: Chemical Separation via Salt Formation: A highly effective method is to selectively form a salt with the piperidine. By bubbling carbon dioxide (CO₂) gas through a solution of the mixture in an organic solvent (like acetone), piperidine will precipitate as a solid carbonate salt, while the less basic pyridine will remain in solution.[2][4] The piperidine can then be liberated from its salt by treatment with a strong base (e.g., NaOH) and extracted.[3]

  • Solution 2: Azeotropic Distillation: While more complex, azeotropic distillation with water can also be employed to break the piperidine-pyridine azeotrope.

Here is a logical workflow for separating piperidine from pyridine:

start Mixture of Piperidine and Pyridine dissolve Dissolve in an organic solvent (e.g., acetone) start->dissolve co2 Bubble CO2 gas through the solution dissolve->co2 precipitate Piperidine carbonate precipitates co2->precipitate filter Filter the mixture precipitate->filter solid Solid: Piperidine Carbonate filter->solid Collect Solid filtrate Filtrate: Pyridine in solvent filter->filtrate Collect Filtrate liberate Treat solid with strong base (e.g., NaOH) solid->liberate extract Extract with an organic solvent liberate->extract purified Purified Piperidine extract->purified start N-Alkylation Reaction check_quaternary Quaternary Ammonium Salt Observed? start->check_quaternary check_stoichiometry Is Piperidine in Excess (1.1-1.2 eq)? check_quaternary->check_stoichiometry Yes success Mono-alkylation Favored check_quaternary->success No check_addition Is Alkyl Halide Added Slowly? check_stoichiometry->check_addition Yes solution_stoichiometry Adjust stoichiometry to favor piperidine excess. check_stoichiometry->solution_stoichiometry No solution_addition Use a syringe pump for slow addition. check_addition->solution_addition No check_addition->success Yes solution_stoichiometry->start solution_addition->start

Caption: Troubleshooting workflow for over-alkylation in N-alkylation of piperidines.

Q6: My N-alkylation reaction is sluggish or incomplete. What are the potential causes?

A: Several factors can lead to a slow or incomplete N-alkylation reaction.

Potential Cause Recommended Solution
Insufficient Basicity The reaction generates an acid byproduct that can protonate and deactivate the starting piperidine. Add a non-nucleophilic base like K₂CO₃, Et₃N, or DIPEA to scavenge the acid. [5]
Low Reactivity of Alkylating Agent Reactivity follows the trend: R-I > R-Br > R-Cl. Consider switching to a more reactive alkyl halide. Increasing the reaction temperature may also be necessary. [6]
Steric Hindrance Bulky substituents on either the piperidine ring or the alkylating agent can slow the reaction. Increase the reaction temperature or consider a more reactive alkylating agent. [5]
Solvent Effects Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are generally preferred for N-alkylation reactions as they can accelerate the rate. [5]

A powerful method for constructing tetrahydro-β-carboline or tetrahydroisoquinoline ring systems, which are common in alkaloids.

Q7: My Pictet-Spengler reaction is giving a low yield. How can I optimize it?

A: The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization. [7]Low yields can often be traced back to the reaction conditions or the stability of intermediates.

  • Acid Catalyst: The choice and amount of acid are critical. Too little acid will result in a slow or stalled reaction, while too much can lead to side reactions or degradation. [8]Screen different Brønsted acids (e.g., TFA, HCl) or Lewis acids. A typical starting point for a catalytic amount is 10-50 mol%. [8]* Solvent Choice: While protic solvents like methanol are common, aprotic solvents such as dichloromethane (DCM) or toluene have been reported to give superior yields in some cases. [8]Ensure anhydrous conditions if you are not using an aqueous solution of the aldehyde, as water can interfere with the reaction. [8]* Temperature: If the reaction is sluggish at room temperature, consider gentle heating (e.g., 40-60 °C). Conversely, if decomposition is observed at higher temperatures, running the reaction at a lower temperature (e.g., 0 °C) may be beneficial. [8]* Reaction Time: Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time, as prolonged reaction times can lead to product degradation. [8]

Experimental Protocols

Protocol 1: Purification of Piperidine from Pyridine via Carbonate Salt Formation [3] This protocol is effective for removing pyridine impurities from piperidine.

  • Dissolution: In a round-bottom flask, dissolve the crude piperidine/pyridine mixture in an equal volume of a suitable organic solvent, such as acetone.

  • Salt Formation: Cool the flask in an ice bath and bubble carbon dioxide (CO₂) gas through the stirred solution. A white precipitate of piperidine carbonate will form.

  • Filtration: Once precipitation is complete, filter the solid salt from the solution using a Buchner funnel. Wash the filter cake with a small amount of cold solvent to remove any residual pyridine.

  • Liberation of Free Piperidine: Suspend the filtered piperidine carbonate in water. Add a strong base, such as sodium hydroxide (NaOH), until the solution is strongly basic, to liberate the free piperidine from its salt.

  • Extraction and Final Purification: Extract the liberated piperidine into a suitable organic solvent (e.g., diethyl ether). Dry the organic extract over solid potassium hydroxide (KOH), filter, and distill to obtain pure piperidine.

Protocol 2: General Procedure for N-Alkylation of Piperidine with Prevention of Over-Alkylation [9] This protocol is designed to minimize the formation of quaternary ammonium salts.

  • Reactor Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add the piperidine derivative (1.1 equivalents) and anhydrous acetonitrile to make a 0.1 M solution.

  • Base Addition: Add a non-nucleophilic base (1.5-2.0 equivalents of K₂CO₃).

  • Slow Addition of Alkylating Agent: Begin stirring the solution at room temperature. Slowly add the alkyl halide (1.0 equivalent) to the stirred solution over several hours, preferably using a syringe pump.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, filter the mixture to remove the insoluble base. Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography, distillation, or crystallization.

References

  • Application Notes and Protocols for the Purification of Piperidine Reaction Products. Benchchem.
  • Technical Support Center: Optimizing N-Alkylation of Piperidines. Benchchem.
  • Technical Support Center: Overcoming Challenges in Piperidine Synthesis. Benchchem.
  • troubleshooting low yields in Pictet-Spengler reaction with 2,2-dimethoxyacetaldehyde. Benchchem.
  • Technical Support Center: Preventing Over-Alkylation of Piperidine Derivatives. Benchchem.
  • common challenges in working with piperidine-based compounds. Benchchem.
  • troubleshooting Oxa-Pictet–Spengler reaction side reactions. Benchchem.
  • Piperidine Synthesis. DTIC.
  • Piperidine synthesis. Organic Chemistry Portal.
  • Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • A kind of purification method of high-purity piperidine. Google Patents.
  • Technical Support Center: Synthesis of Piperidine from Pyridine. Benchchem.
  • Pictet-Spengler Reaction. NROChemistry.

Sources

Technical Support Center: Stability of 1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid in Solution

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the stability of this compound in solution. As Senior Application Scientists, we understand the critical importance of maintaining the integrity of your research materials. This resource combines technical data with practical, field-proven insights to help you navigate potential challenges in your experiments.

Understanding the Stability Profile

This compound possesses two key functional groups that influence its stability: a tertiary amine within the piperidine ring and a carboxylic acid group.[1] The lone pair of electrons on the nitrogen atom imparts basic properties, making it susceptible to reactions in different chemical environments.[2] The stability of this molecule is crucial for accurate and reproducible experimental results.[1][3]

Inconsistent analytical results, such as a decreasing peak area in chromatography, can be an indicator of degradation.[1] Understanding the potential degradation pathways is essential for troubleshooting and preventing stability issues.[1][4][5]

Key Factors Influencing Stability:
  • pH: The acidity or alkalinity of the solution can significantly impact the compound's stability.[6][7]

  • Temperature: Elevated temperatures can accelerate degradation reactions.[1][2][8]

  • Light Exposure: Particularly UV light, can provide the energy to initiate degradation.[1][8]

  • Oxidizing Agents: The presence of oxidants can lead to the formation of N-oxides and other degradation products.[1]

  • Impurities: Trace amounts of impurities, such as metal ions, can catalyze degradation reactions.[2]

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Decreasing Compound Concentration or Potency Over Time

Q1: My analytical results (e.g., HPLC peak area) for this compound are decreasing over a short period. What could be the cause?

A1: A decline in the measured concentration of your compound strongly suggests degradation under your experimental or storage conditions.[1] The molecule's tertiary amine and carboxylic acid groups are susceptible to several degradation pathways. To understand the specific cause, a systematic approach is necessary. Forced degradation studies are a valuable tool for identifying the conditions under which your compound is unstable.[4][5][9]

Issue 2: Appearance of Unexpected Peaks in Chromatographic Analysis

Q2: I'm observing new, unidentified peaks in my HPLC/LC-MS analysis of this compound. What are these, and how can I identify them?

A2: The appearance of new peaks is a common indicator of degradation. These peaks represent degradation products formed from the parent compound.[1][9] While specific degradation pathways for this compound are not extensively documented in public literature, we can infer likely pathways based on its functional groups.[1]

Potential Degradation Pathways:

  • Oxidation: The tertiary amine on the piperidine ring is susceptible to oxidation, which can lead to the formation of an N-oxide or ring-opening products.[1] This can be initiated by atmospheric oxygen over time or by the presence of oxidizing agents.[1]

  • Thermal Degradation: At elevated temperatures, decarboxylation (the loss of CO2) from the carboxylic acid group can occur.[1]

  • Photodegradation: Exposure to light, especially UV light, can trigger degradation, often through radical mechanisms.[1]

  • Hydrolysis: While less common for the core structure, hydrolysis of any impurities or formulation excipients could indirectly affect the stability of the primary compound.

To identify the unknown peaks, a forced degradation study is the recommended approach.[1][4][5] This involves intentionally subjecting your compound to various stress conditions to generate and identify the degradation products.

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound under controlled stress conditions to identify potential degradation products and pathways.[1][5][9]

Objective: To generate and identify degradation products of this compound.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in a suitable solvent like methanol or water)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC or LC-MS system

Methodology:

  • Preparation of Stressed Samples:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 70°C for a specified time (e.g., 2 hours).[9]

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 70°C for a specified time (e.g., 2 hours).[9]

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for a specified time (e.g., 8 hours).[1]

    • Thermal Degradation: Place a sample of the stock solution in an oven at a high temperature (e.g., 80°C) for 48 hours.[1]

    • Photolytic Degradation: Expose a sample of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.[1][10][11] A dark control sample should be kept under the same conditions but protected from light.[10]

  • Sample Analysis:

    • At designated time points, withdraw samples.

    • Neutralize the acid and base hydrolysis samples before analysis.

    • Analyze all samples by HPLC or LC-MS to observe the formation of degradation products.

Data Interpretation:

By comparing the chromatograms of the stressed samples to a control, you can identify the peaks corresponding to degradation products. The conditions under which specific peaks appear provide insight into the degradation pathway.

Issue 3: Precipitate Formation in Solution

Q3: A precipitate has formed in my solution of this compound. What is causing this?

A3: Precipitate formation can be due to several factors:

  • Formation of Insoluble Degradation Products: Some degradation products may have lower solubility in your chosen solvent system compared to the parent compound.[1]

  • Salt Formation: If the pH of your solution changes, the compound could precipitate as a salt or free base, depending on the pKa of the molecule and the properties of the solvent.

  • Exceeding Solubility Limits: The concentration of your solution may be too high for the chosen solvent and storage temperature.

Troubleshooting Steps:

  • Characterize the Precipitate: If possible, isolate the precipitate and analyze it using techniques like NMR or Mass Spectrometry to determine if it is a degradation product or the original compound.[1]

  • Review Solvent and Concentration: Re-evaluate your solvent system and the concentration of your solution. You may need to use a different solvent or lower the concentration.

  • Control pH: Ensure the pH of your solution is maintained within a range where the compound is most stable and soluble.

Preventative Measures and Best Practices

Proactive measures can significantly mitigate stability issues.

Storage and Handling Recommendations
  • Temperature: For many piperidine-based compounds, storage at a cool temperature, often between 2-8°C, is recommended to slow down potential degradation reactions.[8]

  • Light: Store the compound and its solutions protected from light, especially UV light.[8] Use amber vials or wrap containers in aluminum foil.

  • Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.

  • pH of Solutions: Prepare solutions in buffers at a pH where the compound exhibits maximum stability. For many compounds with amine and carboxylic acid groups, a neutral pH is often a good starting point.[12]

Experimental Considerations
  • Freshly Prepared Solutions: Whenever possible, use freshly prepared solutions for your experiments to minimize the impact of degradation over time.

  • Solvent Selection: Choose high-purity solvents and avoid those that may contain reactive impurities.

  • Monitor for Impurities: Be aware that impurities in the starting material can sometimes act as catalysts for degradation.[2]

Data Summary

The following table provides a hypothetical summary of results from a forced degradation study on a similar piperidine carboxylic acid derivative to illustrate how data can be presented.

Stress Condition% DegradationMajor Degradation Products (Hypothetical)
0.1 M HCl, 70°C, 2h15%Decarboxylated product
0.1 M NaOH, 70°C, 2h25%Ring-opened products
3% H₂O₂, RT, 8h40%N-oxide
80°C, 48h10%Decarboxylated product
Photostability Chamber5%Minor unidentified products

Visualizing Degradation and Workflows

Hypothetical Oxidative Degradation Pathway

G A 1-(1-Methylpiperidin-4-yl)piperidine- 4-carboxylic acid B N-Oxide Degradation Product A->B Oxidation (e.g., H₂O₂) C Ring-Opened Products B->C Further Oxidation

Caption: Hypothetical oxidative degradation of the parent compound.

Forced Degradation Experimental Workflow

G cluster_0 Stress Conditions Acid Hydrolysis Acid Hydrolysis Stressed Samples Stressed Samples Acid Hydrolysis->Stressed Samples Base Hydrolysis Base Hydrolysis Base Hydrolysis->Stressed Samples Oxidation Oxidation Oxidation->Stressed Samples Thermal Thermal Thermal->Stressed Samples Photolytic Photolytic Photolytic->Stressed Samples Stock Solution Stock Solution Stock Solution->Stressed Samples Analysis (HPLC/LC-MS) Analysis (HPLC/LC-MS) Stressed Samples->Analysis (HPLC/LC-MS) Data Interpretation Data Interpretation Analysis (HPLC/LC-MS)->Data Interpretation

Caption: Workflow for conducting a forced degradation study.

References

  • BenchChem. (n.d.). Degradation pathways of 1-Piperidinepentanoic acid and prevention.
  • Reddy, G. S., et al. (n.d.). Method development and characterization of degradation products using HPLC-UV and LC-ESI-MS.
  • BIOSYNCE. (2025, August 25). What is the stability of piperidine?
  • ResearchGate. (2025, August 7). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability.
  • BTC. (2025, June 17). What are the storage stability of Piperidine Series compounds over time?
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
  • Harris, J. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.
  • ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
  • European Medicines Agency. (1998, January 1). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline.
  • ResearchGate. (n.d.). (PDF) Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method.
  • Piekarski, M., et al. (2014). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. The Scientific World Journal.
  • Piekarski, M., et al. (2014). The influence of pH and temperature on the stability of N-[(piperidine)methylene]daunorubicin Hydrochloride and a comparison of the stability of daunorubicin and its four new amidine derivatives in aqueous solutions. The Scientific World Journal.

Sources

Technical Support Center: Synthesis of 1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and avoid the formation of critical impurities during its production. The information provided herein is based on established principles of organic synthesis, with a focus on providing practical, actionable advice to ensure the highest purity of your final compound.

Overview of the Primary Synthetic Route: Reductive Amination

The most common and efficient method for the synthesis of this compound is the reductive amination between 1-methyl-4-piperidone and piperidine-4-carboxylic acid (or its corresponding ester). This reaction is typically mediated by a selective reducing agent, such as sodium triacetoxyborohydride (STAB), which demonstrates excellent chemoselectivity for the intermediate iminium ion over the starting ketone.[1][2][3]

The general reaction scheme is as follows:

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 1_methyl_4_piperidone 1-Methyl-4-piperidone iminium_ion Iminium Ion 1_methyl_4_piperidone->iminium_ion + Piperidine-4-carboxylic acid - H2O piperidine_4_carboxylic_acid Piperidine-4-carboxylic acid target_molecule 1-(1-Methylpiperidin-4-yl)piperidine- 4-carboxylic acid iminium_ion->target_molecule + NaBH(OAc)3 (STAB)

Caption: Reductive Amination Pathway for Synthesis.

While this method is robust, careful control of reaction conditions is paramount to minimize the formation of impurities that can complicate purification and compromise the quality of the final product.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis and provides detailed solutions.

FAQ 1: My reaction is sluggish or incomplete. What are the likely causes and how can I improve the conversion rate?

Answer:

Several factors can contribute to a slow or incomplete reaction. Let's break them down:

  • Moisture in the Reaction: Sodium triacetoxyborohydride (STAB) is highly sensitive to moisture and will decompose in the presence of water, reducing its efficacy.[1][3]

    • Troubleshooting:

      • Ensure all glassware is thoroughly dried before use.

      • Use anhydrous solvents. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common choices for this reaction.[2]

      • Handle STAB quickly in a dry, inert atmosphere if possible.

  • Sub-optimal pH: The formation of the iminium ion intermediate is a pH-dependent equilibrium. An acidic catalyst, such as acetic acid, is often added to facilitate this step, particularly with less reactive ketones.[2]

    • Troubleshooting:

      • If the reaction is slow, consider the addition of a catalytic amount of acetic acid (typically 0.5-1.0 equivalent).

      • Monitor the pH of the reaction mixture; a slightly acidic environment (pH 4-6) is generally optimal.

  • Insufficient Reaction Time or Temperature: Reductive aminations, while often efficient, may require adequate time for completion, especially at room temperature.

    • Troubleshooting:

      • Monitor the reaction progress by a suitable analytical method like TLC, LC-MS, or GC-MS.

      • If the reaction stalls, gentle heating (e.g., to 40-50 °C) can sometimes increase the rate, but be cautious as this may also promote side reactions.

FAQ 2: I am observing a significant amount of a byproduct with a mass corresponding to the reduction of 1-methyl-4-piperidone. How can I prevent this?

Answer:

This byproduct is 1-methylpiperidin-4-ol, which forms from the direct reduction of the starting ketone. While STAB is selective for the iminium ion, this side reaction can occur under certain conditions.

G 1_methyl_4_piperidone 1-Methyl-4-piperidone side_product 1-Methylpiperidin-4-ol 1_methyl_4_piperidone->side_product Reduction by STAB (Side Reaction) iminium_ion Iminium Ion 1_methyl_4_piperidone->iminium_ion + Piperidine-4-carboxylic acid target_molecule Desired Product iminium_ion->target_molecule Reduction by STAB (Desired Reaction)

Caption: Competing Reduction Pathways.

  • Causality: This side reaction is more likely if the formation of the iminium ion is slow, allowing STAB to react with the more abundant ketone.

  • Troubleshooting:

    • Stepwise Addition: Instead of adding all reagents at once, first stir the 1-methyl-4-piperidone and piperidine-4-carboxylic acid (with a catalytic amount of acetic acid) for a period (e.g., 1-2 hours) to allow for the formation of the iminium ion before adding the STAB.

    • Control Stoichiometry: Ensure you are not using a large excess of STAB. A slight excess (1.1-1.5 equivalents) is typically sufficient.

FAQ 3: My final product is contaminated with unreacted piperidine-4-carboxylic acid. How can I improve its consumption and removal?

Answer:

Residual piperidine-4-carboxylic acid can be due to incomplete reaction or difficulties in separation.

  • Improving Consumption:

    • Stoichiometry: Ensure the stoichiometry of your reactants is correct. A slight excess of the ketone (1-methyl-4-piperidone) can help drive the reaction to completion and consume all of the piperidine-4-carboxylic acid.

    • Reaction Time: As mentioned in FAQ 1, ensure the reaction has gone to completion by monitoring it analytically.

  • Purification Strategies:

    • Aqueous Wash: During the workup, washing the organic layer with a dilute aqueous base (e.g., saturated sodium bicarbonate solution) can help remove the acidic piperidine-4-carboxylic acid.

    • Chromatography: If the starting material persists, column chromatography on silica gel may be necessary. A polar eluent system, possibly containing a small amount of a basic modifier like triethylamine or ammonia in methanol, can effectively separate the more polar starting material from the product.

FAQ 4: I have identified an impurity with a mass suggesting the formation of a tertiary amine from the starting materials. What is this and how can it be avoided?

Answer:

This is likely a "double reductive amination" product, where the secondary amine of the initial product reacts further with another molecule of 1-methyl-4-piperidone. However, in this specific synthesis, the secondary amine is part of the piperidine-4-carboxylic acid starting material, and the product is a tertiary amine. A more likely scenario for a higher molecular weight impurity is the formation of a dimer or oligomer, especially if there are reactive impurities in the starting materials. A more common impurity is the dialkylation product if a primary amine was used. In your case, with two secondary amines reacting, this is less likely. A careful analysis of the impurity's structure by NMR and high-resolution mass spectrometry is recommended.

However, a plausible side reaction involves the self-condensation of 1-methyl-4-piperidone under acidic conditions, followed by reduction, leading to dimeric structures.

  • Mitigation Strategies:

    • Control of Acidity: Avoid using a large excess of acid catalyst.

    • Temperature Control: Run the reaction at room temperature or below to minimize side reactions.

    • Purity of Starting Materials: Ensure the 1-methyl-4-piperidone is of high purity and free from acidic or basic impurities that could catalyze side reactions.

Summary of Key Parameters and Potential Impurities

ParameterRecommended ConditionRationale
Solvent Anhydrous DCM or DCESTAB is water-sensitive.[1][3]
Reducing Agent Sodium triacetoxyborohydride (STAB)Selective for iminium ion reduction.[2]
Stoichiometry 1.0 eq. Amine, 1.0-1.1 eq. Ketone, 1.1-1.5 eq. STABA slight excess of ketone can drive the reaction.
Catalyst 0.5-1.0 eq. Acetic Acid (optional)Facilitates iminium ion formation.[2]
Temperature Room TemperatureMinimizes side reactions.
Reaction Time Monitor by TLC/LC-MS until completionEnsures maximum conversion.
Potential ImpurityStructureOriginMitigation Strategy
1-Methyl-4-piperidoneKetone Starting MaterialIncomplete reactionIncrease reaction time, use slight excess of amine, purification.
Piperidine-4-carboxylic acidAmine Starting MaterialIncomplete reactionIncrease reaction time, use slight excess of ketone, basic wash during workup.
1-Methylpiperidin-4-olReduction of starting ketoneStepwise addition of STAB, control STAB stoichiometry.
Iminium Ion IntermediateIncomplete reductionEnsure sufficient STAB and reaction time.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of this compound
  • To a solution of piperidine-4-carboxylic acid (1.0 eq.) and 1-methyl-4-piperidone (1.05 eq.) in anhydrous dichloromethane (DCM, ~0.1 M), add glacial acetic acid (0.5 eq.).

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion.

  • Add sodium triacetoxyborohydride (STAB) (1.2 eq.) portion-wise over 15-20 minutes.

  • Stir the reaction mixture at room temperature and monitor its progress by LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method (e.g., crystallization or column chromatography).

Protocol 2: Analytical Method for In-Process Control and Final Product Analysis
  • Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV and Mass Spectrometric Detection (LC-MS).

  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient: A typical gradient would be from 5% B to 95% B over 15-20 minutes.

  • Detection: UV at 210 nm and ESI+ mass spectrometry.

This method should allow for the separation of the starting materials, product, and the key potential impurities.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Organic Reaction Mechanisms. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methylpiperidine-4-carboxylic acid. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid. This document is designed for researchers, chemists, and process development professionals who are looking to troubleshoot and optimize the synthesis of this important building block, particularly when transitioning from bench-scale to pilot-plant or manufacturing scale. Our goal is to provide not just solutions, but a foundational understanding of the underlying chemical principles to empower you to overcome challenges in your own laboratory settings.

Overview of the Primary Synthetic Strategy

The most direct and convergent route to this compound involves the reductive amination between 1-methyl-4-piperidone and piperidine-4-carboxylic acid (also known as isonipecotic acid).[1][2] This method is favored for its atom economy and the ready availability of the starting materials.

The core transformation relies on the formation of an intermediate iminium ion from the ketone and the secondary amine of isonipecotic acid, which is then reduced in situ to form the target tertiary amine.

A 1-Methyl-4-piperidone C Reductive Amination (e.g., NaBH(OAc)₃, H₂/Pd/C) A->C B Piperidine-4-carboxylic acid B->C D 1-(1-Methylpiperidin-4-yl)piperidine- 4-carboxylic acid C->D

Caption: High-level synthetic workflow.

This guide will address the common pitfalls and scale-up challenges associated with this specific reaction.

Troubleshooting Guide

This section is formatted to address specific problems you may encounter during the synthesis. Each entry details potential causes, diagnostic approaches, and validated solutions.

Q1: The reductive amination reaction has stalled or shows low conversion. What are the likely causes and solutions?

Potential Cause 1: Inefficient Iminium Ion Formation The rate-determining step in many reductive aminations is the initial condensation of the ketone and amine to form an iminium ion, a reaction that liberates one equivalent of water. On a larger scale, this equilibrium can be unfavorable.

  • Diagnostic Steps: Monitor the reaction by an appropriate method (e.g., ¹H NMR, LC-MS) for the disappearance of the starting ketone. If both starting materials are consumed slowly or stall at a certain point, iminium formation is likely the issue.

  • Solutions:

    • Acid Catalysis: The addition of a catalytic amount of a mild acid, such as acetic acid, can significantly accelerate iminium ion formation. The acid protonates the carbonyl oxygen, making the carbon more electrophilic and susceptible to nucleophilic attack by the amine.

    • Water Removal: On a large scale, the water generated can hydrolyze the iminium ion back to the starting materials. If your solvent allows (e.g., toluene, dichloroethane), employing a Dean-Stark apparatus for azeotropic water removal can drive the reaction to completion before the reducing agent is added. However, for one-pot processes, this is less practical.

    • Solvent Choice: Polar aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are often effective. Protic solvents like methanol or ethanol can sometimes participate in the reaction (forming ketals) or interfere with some reducing agents.

Potential Cause 2: Inappropriate Reducing Agent or Conditions The choice of reducing agent is critical and presents a trade-off between reactivity, selectivity, cost, and safety, especially at scale.

  • Diagnostic Steps: If starting materials are consumed but the desired product is not the major species, you may be observing side reactions. The formation of 1-methyl-4-piperidinol indicates that the ketone is being reduced directly.

  • Solutions:

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice for laboratory scale. It is mild enough not to reduce the ketone significantly but is highly effective at reducing the iminium ion. Its primary drawback is cost and the generation of acetic acid waste.

    • Sodium Cyanoborohydride (NaBH₃CN): A less expensive alternative that is also selective for the iminium ion over the ketone.[3][4] CRITICAL SAFETY NOTE: NaBH₃CN can release highly toxic hydrogen cyanide (HCN) gas under acidic conditions.[4] Strict pH control (pH 6-7) is mandatory, making it a less desirable choice for large-scale operations without specialized engineering controls.

    • Catalytic Hydrogenation (H₂/Pd/C): This is the cleanest and often most cost-effective method for large-scale production. It produces only water as a byproduct. However, it requires specialized high-pressure reactor systems and careful handling due to the flammability of hydrogen gas and the pyrophoric nature of dry palladium on carbon.[3]

ReagentProsCons (especially for Scale-Up)
NaBH(OAc)₃ High selectivity, mild conditions, reliable.High cost, generates stoichiometric salt/acid waste.
NaBH₃CN Cost-effective, good selectivity.Extreme toxicity risk (HCN gas) , requires strict pH control.[4]
H₂/Pd/C Very low cost, clean (water byproduct), highly atom-economical.Requires specialized high-pressure equipment, catalyst can be pyrophoric, potential for catalyst poisoning.
Q2: I am observing significant impurity formation. How can I identify and mitigate these side reactions?

The formation of byproducts is a common scale-up problem, often exacerbated by issues with heat transfer and localized concentration gradients during reagent addition.

cluster_main Desired Pathway cluster_side1 Side Reaction 1 cluster_side2 Side Reaction 2 Ketone 1-Methyl-4-piperidone Iminium Iminium Ion Ketone->Iminium Side_Alcohol 1-Methyl-4-piperidinol (Ketone Reduction) Ketone->Side_Alcohol [H] Amine Isonipecotic Acid Amine->Iminium Dimer Homo-dimer of Isonipecotic Acid (Self-Amination) Amine->Dimer + Isonipecotic Acid + [H] Product Target Product Iminium->Product [H]

Sources

Technical Support Center: N-Methylisonipecotic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-Methylisonipecotic acid. This guide is designed for researchers, chemists, and drug development professionals who are exploring alternative synthetic routes for this valuable piperidine derivative. We will move beyond standard textbook procedures to address common, real-world challenges encountered in the lab, providing troubleshooting advice and in-depth protocols grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the classical synthetic routes to N-Methylisonipecotic acid, and why are alternatives necessary?

The most traditional and widely cited route is the Eschweiler-Clarke reaction, which involves the direct methylation of isonipecotic acid using formaldehyde and formic acid. While effective, this method can be problematic. Challenges include the use of corrosive formic acid at high temperatures, potential for side-product formation, and difficulties in purification. Alternative routes are sought to improve yield, enhance safety, utilize more readily available or less expensive starting materials, and provide milder reaction conditions compatible with more complex molecular scaffolds.

Q2: What are the primary categories of alternative synthetic strategies for N-Methylisonipecotic acid?

Modern alternative strategies generally fall into three main categories:

  • Reductive Amination: This involves reacting an isonipecotate ester with formaldehyde to form an intermediate iminium ion, which is then reduced in situ to the N-methyl group. This is often a high-yielding, one-pot procedure.[1][2][3]

  • Direct N-Alkylation: This involves treating isonipecotic acid or its ester with a methylating agent (e.g., methyl iodide, dimethyl sulfate) in the presence of a base. This route requires careful optimization to avoid O-alkylation of the carboxylate and over-alkylation.[4][5]

  • Catalytic Hydrogenation of Pyridine Precursors: This approach starts from a pyridine-based compound, such as isonicotinic acid or its ester. The pyridine ring is first N-methylated to form a pyridinium salt, which is then catalytically hydrogenated to the corresponding piperidine.[6][7][8]

Q3: Can N-Methylisonipecotic acid be synthesized from natural products?

Yes, N-Methylisonipecotic acid is a major metabolite of arecoline, an alkaloid found in the areca (betel) nut.[9][10][11][12] While laboratory synthesis from arecoline is possible, it is more common in metabolic studies than for bulk chemical production. The synthesis typically involves the hydrolysis and reduction of arecoline.

Troubleshooting Guide: Navigating Common Experimental Hurdles

Route 1: Reductive Amination of an Isonipecotate Ester

Q: My reductive amination yield is disappointingly low. What are the most likely causes?

A: Low yield in reductive amination is a classic problem that almost always traces back to the delicate balance required for iminium ion formation and reduction. Here’s a breakdown of the critical parameters:

  • pH Control is Paramount: The reaction is biphasic in its pH requirements. The initial condensation of the amine with formaldehyde to form the iminium ion is acid-catalyzed. However, if the pH is too low (typically < 4), the starting amine (methyl isonipecotate) will be fully protonated, rendering it non-nucleophilic and halting the reaction. Conversely, if the pH is too high (neutral or basic), the acid catalysis is insufficient. A weakly acidic medium (pH 5-6) is the optimal range.

  • Choice of Reducing Agent: Not all reducing agents are suitable. A strong reductant like sodium borohydride (NaBH₄) will readily reduce the starting formaldehyde, consuming it before it can react with the amine. The key is to use a milder, imine-selective reducing agent.

    • Sodium cyanoborohydride (NaBH₃CN): This is the traditional choice. It is selective for the protonated iminium ion over the neutral carbonyl (formaldehyde).[13][14] However, it is highly toxic and generates cyanide waste.

    • Sodium triacetoxyborohydride (NaBH(OAc)₃): This is a safer, highly effective alternative. It is mild enough not to reduce the aldehyde but reactive enough to reduce the intermediate iminium ion. It is often the preferred reagent in modern synthesis.[14]

  • Reaction Sequence: Ensure you are allowing sufficient time for the imine/iminium ion to form before the reduction is complete. In a one-pot synthesis, all reagents are mixed, but the kinetics favor iminium formation followed by reduction.[15]

Q: I'm observing significant byproduct formation. How can I improve the reaction's selectivity?

A: The primary byproduct is often the result of the starting amine reacting with two molecules of formaldehyde and being reduced, leading to a tertiary amine with two methyl groups.

  • Stoichiometry: Carefully control the stoichiometry. Use a slight excess of the amine relative to formaldehyde (e.g., 1.1 equivalents of methyl isonipecotate to 1.0 equivalent of formaldehyde) to disfavor double addition.

  • Order of Addition: While often performed as a one-pot reaction, for particularly sensitive substrates, consider the slow addition of the reducing agent to the pre-stirred mixture of the amine and formaldehyde. This ensures that the iminium ion is reduced as soon as it is formed, minimizing its concentration and the chance for side reactions.

G start Low Yield in Reductive Amination? ph_check Is pH between 5-6? start->ph_check reductant_check Using imine-selective reducing agent? (e.g., NaBH(OAc)₃) ph_check->reductant_check Yes adjust_ph Adjust pH with dilute acetic acid. ph_check->adjust_ph No reagent_quality Are reagents (especially formaldehyde) of good quality? reductant_check->reagent_quality Yes change_reductant Switch to NaBH(OAc)₃. Avoid strong reductants like NaBH₄. reductant_check->change_reductant No reagent_quality->start Yes (Re-evaluate stoichiometry and reaction time) use_fresh Use fresh, paraformaldehyde or aqueous formaldehyde. reagent_quality->use_fresh No wrong_ph If pH is too low (<4), amine is protonated. If pH is too high (>7), imine formation is too slow. adjust_ph->wrong_ph wrong_reductant Strong reductants (NaBH₄) will consume formaldehyde. change_reductant->wrong_reductant bad_reagent Old formaldehyde contains formic acid, affecting pH. use_fresh->bad_reagent

Caption: Troubleshooting Decision Tree for Reductive Amination.

Route 2: Direct N-Alkylation of Isonipecotic Acid/Ester

Q: My N-alkylation reaction is giving me a mixture of N- and O-alkylated products. How do I improve selectivity for N-alkylation?

A: This is a classic challenge involving ambident nucleophiles. The outcome of the reaction is a competition between the nitrogen lone pair and the oxygen of the carboxylate.

  • Protect the Carboxylic Acid: The most straightforward solution is to convert the carboxylic acid to an ester (e.g., methyl or ethyl isonipecotate) before the N-alkylation step.[16][17] The ester is significantly less nucleophilic than the carboxylate anion, heavily favoring N-alkylation.

  • Solvent Choice: If you must alkylate the free acid, solvent choice is critical. Protic solvents (like water or alcohols) will solvate the carboxylate anion, reducing its nucleophilicity and favoring N-alkylation. Aprotic polar solvents (like DMF or DMSO) will leave the carboxylate more "naked" and reactive, increasing the risk of O-alkylation.[18]

  • Base and Counter-ion: The choice of base can influence the reaction. Using a bulky, non-nucleophilic base can help. The nature of the counter-ion also plays a role in the reactivity of the carboxylate.

Q: The reaction is very slow and requires high temperatures, leading to decomposition. Are there milder conditions for N-alkylation?

A: Absolutely. High temperatures in solvents like DMF can lead to decomposition of the solvent itself, producing dimethylamine which can act as a competing nucleophile.[4]

  • Phase-Transfer Catalysis (PTC): Using a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can dramatically improve reaction rates at lower temperatures. The catalyst helps shuttle the isonipecotate anion from an aqueous or solid phase into the organic phase where the alkylating agent resides.

  • Milder Alkylating Agents: While methyl iodide is common, consider using dimethyl sulfate or methyl triflate. These are highly reactive methylating agents that can often effect methylation at lower temperatures. However, be aware of their higher toxicity and handle them with appropriate precautions.

Comparative Summary of Synthetic Routes

FeatureRoute 1: Reductive AminationRoute 2: Direct N-Alkylation (of Ester)Route 3: From Pyridine Precursor
Starting Material Isonipecotic Acid / Methyl IsonipecotateMethyl IsonipecotateIsonicotinic Acid
Key Reagents Formaldehyde, NaBH(OAc)₃Methyl Iodide, K₂CO₃H₂, Pd/C catalyst
Typical Yield High (85-95%)Moderate to High (70-90%)Good to High (80-95%)
Pros - Often one-pot[15]- High yield and selectivity- Mild conditions- Conceptually simple- Readily available reagents- Utilizes inexpensive starting materials- Scalable
Cons - Requires careful pH control- Potential toxicity of reagents (NaBH₃CN)- Risk of over-alkylation- Requires prior esterification- Requires high-pressure hydrogenation equipment- Catalyst sensitivity/cost

Detailed Experimental Protocol: One-Pot Synthesis via Reductive Amination

This protocol describes the synthesis of N-Methylisonipecotic acid methyl ester, which can be subsequently hydrolyzed to the final product if desired.

G cluster_0 Reaction Setup cluster_1 Workup & Purification start Dissolve Methyl Isonipecotate (1.0 eq) in Dichloromethane (DCM) add_fa Add Aqueous Formaldehyde (1.05 eq) start->add_fa add_reductant Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise add_fa->add_reductant stir Stir at Room Temperature for 12-18 hours add_reductant->stir monitor Monitor reaction by TLC/LC-MS stir->monitor quench Quench with saturated aq. NaHCO₃ solution monitor->quench extract Extract with DCM (3x) quench->extract purify Purify via Column Chromatography (Silica, EtOAc/Hexanes with 1% Et₃N) extract->purify end Final Product purify->end Characterize by ¹H NMR, ¹³C NMR, MS

Caption: Experimental Workflow for Reductive Amination.

Materials:

  • Methyl isonipecotate (1.0 equiv)

  • Aqueous formaldehyde (37 wt. % in H₂O, 1.05 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add methyl isonipecotate (1.0 equiv) and dissolve in dichloromethane (approx. 0.1 M concentration).

  • Reagent Addition: Add the aqueous formaldehyde solution (1.05 equiv) to the stirred solution. Allow the mixture to stir for 20 minutes at room temperature.

  • Reduction: Slowly add sodium triacetoxyborohydride (1.5 equiv) to the reaction mixture in portions over 15-20 minutes. Caution: Gas evolution may occur.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS (typically 12-18 hours).

  • Workup: Once the reaction is complete, carefully quench the mixture by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer three times with DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes containing 1% triethylamine (to prevent the product from sticking to the acidic silica) is typically effective.

  • Final Step (Optional): If the free acid is desired, the purified ester can be saponified using standard conditions (e.g., LiOH in THF/water) followed by acidic workup.

This guide provides a framework for approaching the synthesis of N-Methylisonipecotic acid. Always consult primary literature and perform appropriate safety assessments before undertaking any new experimental work.

References

  • ResearchGate. The metabolic pathway of arecoline and arecaidine. [Link]

  • ResearchGate. Scheme 1: Synthesis of Isonipecotic acid methyl ester 1 Methyl... [Link]

  • Google Patents. US3192220A - Reduction of isonicotinic acid esters.
  • Wikipedia. Arecoline. [Link]

  • NCBI Bookshelf. Arecoline - Acrolein, Crotonaldehyde, and Arecoline. [Link]

  • YouTube. Reductive Amination | Synthesis of Amines. [Link]

  • Wikipedia. Reductive amination. [Link]

  • PMC - NIH. Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. [Link]

  • Pearson. Reductive Amination Explained: Definition, Examples, Practice & Video Lessons. [Link]

  • ResearchGate. Chemical structure of arecoline and metabolites. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

  • Scribd. 5 Synthetic Routes | PDF | Aldehyde | Distillation. [Link]

  • Sciencemadness Discussion Board. Synthesis of Arecoline - 3 Steps from Nicotinic Acid. [Link]

  • Chemistry LibreTexts. 21.6: Synthesis of Amines by Reductive Amination. [Link]

  • Google Patents. CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
  • Save My Exams. Synthetic routes | OCR A-Level Chemistry. [Link]

  • Curriculum Press. Organic Synthesis Routes. [Link]

  • YouTube. One-Pot Synthesis or Telescopic Synthesis. [Link]

  • bioRxiv. Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 In. [Link]

  • Reddit. Help with N-Alkylation gone wrong : r/chemistry. [Link]

  • PMC - NIH. One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. [Link]

  • Save My Exams. Synthetic Routes | Cambridge (CIE) A Level Chemistry Revision Notes 2023. [Link]

  • PMC. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. [Link]

  • PubMed. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. [Link]

  • Reddit. Convenient one-pot procedure for the direct amidation of carboxylic acids and amines : r/chemistry. [Link]

  • PubMed. Challenges in the synthesis of a unique mono-carboxylic acid antibiotic, (+)-zincophorin. [Link]

  • Organic Chemistry Portal. Pyridine synthesis. [Link]

  • MDPI. A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. [Link]

  • PMC - PubMed Central. Synthetic Approaches to a Challenging and Unusual Structure—An Amino-Pyrrolidine Guanine Core. [Link]

  • CrystEngComm (RSC Publishing). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. [Link]

Sources

Technical Support Center: Analytical Techniques for Impurity Profiling of Piperidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity profiling for piperidine-containing compounds. Piperidine moieties are common in active pharmaceutical ingredients (APIs), but their basic nature presents unique analytical challenges. This resource provides in-depth, experience-based answers to common questions and troubleshooting scenarios.

Section 1: Frequently Asked Questions (FAQs)

Q1: What makes impurity profiling of piperidine compounds challenging?

A1: The primary challenge stems from the basicity of the piperidine nitrogen atom. In reversed-phase high-performance liquid chromatography (RP-HPLC), this basicity leads to strong interactions with residual acidic silanol groups on the surface of traditional silica-based stationary phases.[1][2] This interaction is a major cause of poor peak shape, specifically peak tailing, which complicates the detection and accurate quantification of impurities, especially those present at low levels.[1] Additionally, some piperidine derivatives can be volatile or thermally labile, requiring careful consideration of the analytical technique chosen.[3][4]

Q2: What are the typical classes of impurities I should expect with a piperidine-containing API?

A2: Impurities in a new drug substance are typically classified into three categories according to the International Council for Harmonisation (ICH) Q3A(R2) guideline: organic impurities, inorganic impurities, and residual solvents.[5][6]

For piperidine compounds, organic impurities are of primary concern and can include:

  • Starting Materials and Intermediates: Unreacted precursors from the synthesis.[7]

  • By-products: Resulting from side reactions during synthesis.[7]

  • Degradation Products: These can form during manufacturing or upon storage. A common degradation pathway for the tertiary amine in many substituted piperidines is oxidation to form an N-oxide.[8][9][10]

  • Reagents and Catalysts: Components used during the synthesis process.[6]

Q3: Which analytical technique is the best starting point for piperidine impurity profiling?

A3: For most non-volatile piperidine derivatives, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) , often coupled with a mass spectrometer (LC-MS), is the gold standard.[11] It offers the versatility to separate a wide range of polar and non-polar impurities. For volatile or thermally stable piperidine compounds, Gas Chromatography (GC) , also commonly coupled with MS (GC-MS), is an excellent choice.[3][4][11] The choice between them depends on the physicochemical properties of the API and its expected impurities.

Below is a decision-making workflow for selecting the appropriate primary technique.

G cluster_start cluster_decision cluster_branches cluster_considerations start Analyze Physicochemical Properties (Volatility, Thermal Stability, Polarity) decision Is the compound volatile & thermally stable? start->decision gc_path GC or GC-MS decision->gc_path  Yes hplc_path HPLC or LC-MS decision->hplc_path No   gc_consider Consider derivatization for improving peak shape of amines. gc_path->gc_consider hplc_consider Primary choice for most APIs. Crucial to manage silanol interactions. hplc_path->hplc_consider

Initial Technique Selection Workflow

Section 2: HPLC Method Development & Troubleshooting Guide

This section focuses on the most common analytical platform, HPLC, and addresses the specific issues encountered with basic piperidine compounds.

Issue 1: My piperidine compound shows severe peak tailing in RP-HPLC.

Cause: This is the most prevalent issue and is almost always caused by secondary ionic interactions between the protonated basic analyte and deprotonated (anionic) residual silanol groups on the silica stationary phase surface.[1] This secondary retention mechanism leads to a non-Gaussian peak shape where the latter half of the peak is elongated.[1]

Solutions & Troubleshooting Steps:

  • Mobile Phase pH Adjustment (Low pH):

    • Why it works: By operating at a low pH (e.g., pH < 3), the residual silanol groups (pKa ~3.5-4.5) are fully protonated and thus neutral.[12] This eliminates the ionic interaction, leaving the primary reversed-phase retention mechanism to provide a symmetrical peak.

    • Protocol:

      • Prepare the aqueous portion of your mobile phase.

      • Add an acidifier like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA).

      • Confirm the final pH is below 3.0 using a calibrated pH meter.[12]

    • Caveat: TFA is an ion-pairing agent that can cause signal suppression in mass spectrometry.[13] If using LC-MS, formic acid is generally the preferred modifier for good peak shape and MS sensitivity.[13]

  • Use of Modern, High-Purity HPLC Columns:

    • Why it works: Column technology has evolved significantly. Modern columns are made from high-purity silica with fewer metal contaminants and have much lower residual silanol activity. Many are also "end-capped," a process that chemically derivatizes most of the remaining silanols.[2]

    • Recommendation: Invest in a modern, high-purity, end-capped C18 or C8 column. These are more robust and provide better peak shape for basic compounds out of the box.

  • Employing Charged Surface Hybrid (CSH) or Polar-Embedded Columns:

    • Why it works: CSH columns incorporate a low-level positive surface charge on the hybrid organic/inorganic particle.[14][15] This positive charge effectively repels the protonated basic piperidine analyte through ion-exclusion, preventing it from interacting with any underlying anionic silanols.[15] This results in superior peak shape, especially with MS-friendly low-ionic-strength mobile phases like formic acid.[13] Polar-embedded phases have a hydrophilic group near the base of the alkyl chain, which also helps shield the analyte from silanols.[2]

    • Benefit: CSH columns show significantly higher loading capacity for basic compounds, which is critical for detecting trace impurities under the main API peak.[13]

Comparison of HPLC Column Technologies for Basic Analytes

Column TechnologyMechanism for Reducing TailingBest ForMS Compatibility
Traditional Silica C18 Relies heavily on low pH mobile phase to suppress silanols.Non-basic compounds; legacy methods.Moderate (TFA suppresses signal).
High-Purity, End-Capped C18 Reduced silanol activity due to better manufacturing and chemical treatment.[2]General purpose, improved performance for bases.Good with formic acid.
Charged Surface Hybrid (CSH) C18 Positive surface charge repels protonated basic analytes from silanols.[15]Achieving excellent peak shape for bases with low-ionic-strength mobile phases.[13]Excellent with formic acid.
Polar-Embedded Phase Hydrophilic group shields silanols and provides alternative selectivity.[2]Basic compounds, aqueous mobile phases.Good with formic acid.
Issue 2: My piperidine API and a key impurity are not separating.

Cause: The analytes have very similar hydrophobicity and are co-eluting under the current conditions. A change in selectivity is required.

Solutions & Troubleshooting Steps:

  • Change the Organic Modifier:

    • Why it works: Acetonitrile and methanol have different solvent strengths and interact differently with analytes and the stationary phase, which can alter selectivity. If you are using acetonitrile, try switching to methanol, or vice-versa.

    • Protocol: Re-run your gradient using methanol as the organic solvent. You may need to adjust the gradient profile, as methanol is a weaker solvent than acetonitrile in reversed-phase.

  • Utilize an Ion-Pairing Reagent:

    • Why it works: For basic piperidine compounds, an anionic ion-pairing reagent (e.g., sodium dodecyl sulfate [SDS] or an alkyl sulfonate) can be added to the mobile phase.[16][17] The reagent's hydrophobic tail adsorbs to the C18 stationary phase, while its anionic head is exposed. The protonated piperidine analyte then forms a neutral ion pair, which is retained by a standard reversed-phase mechanism. Small differences in the structure of the API and impurity can lead to different ion-pairing strengths and thus, altered retention and selectivity.

    • Caution: Traditional ion-pairing reagents like SDS are non-volatile and not compatible with MS detectors . They can also be difficult to flush from a column. Volatile ion-pairing agents exist but are less common.[17] This technique is best reserved for UV-only methods when other options fail.

  • Explore Alternative Stationary Phases:

    • Why it works: A Phenyl-Hexyl or a FluoroPhenyl (PFP) phase offers different retention mechanisms (e.g., pi-pi interactions) compared to a standard C18 phase. This "orthogonal" selectivity can often resolve compounds that co-elute on a C18.

    • Recommendation: Screen a PFP column as an alternative to your C18. It is a powerful tool for resolving closely related basic compounds.

Section 3: GC and MS Specific Guidance

Q4: When should I consider using Gas Chromatography (GC) for piperidine impurities?

A4: GC is an excellent choice when the piperidine compound and its expected impurities are volatile and thermally stable.[4] Piperidine itself has a boiling point of 106°C and is well-suited for GC analysis.[3] A key advantage is that GC can often separate isomers that are challenging to resolve by LC. Headspace GC is particularly effective for analyzing residual piperidine in a sample matrix.[3]

Protocol: Starting Conditions for GC-FID Analysis of Piperidine Impurities

  • Column: Use a mid-polarity column, often with a basic deactivation to improve peak shape for amines. An Agilent CP-Sil 8 CB for Amines or similar is a good starting point.[3]

  • Injector: 250 °C, Split mode (e.g., 50:1, adjust as needed for sensitivity).

  • Oven Program: Start at 50-70 °C, hold for 1-2 minutes, then ramp at 10-20 °C/min to 280 °C.

  • Detector (FID): 300 °C.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1-2 mL/min).

Q5: My piperidine compound ionizes poorly in ESI-MS. How can I improve sensitivity?

A5: Piperidine compounds, being basic, should ionize very well in positive ion mode Electrospray Ionization (ESI) by forming a protonated molecule [M+H]+.[18] If you are experiencing poor sensitivity, consider the following:

  • Check Mobile Phase pH: Ensure you are using an acidic mobile phase (e.g., with 0.1% formic acid). The acidic conditions ensure the piperidine nitrogen is protonated in solution before it enters the ESI source, which is crucial for efficient ionization.

  • Source Contamination: Non-volatile buffers or ion-pairing agents (e.g., phosphate buffers, SDS) will contaminate the MS interface and severely suppress the signal. Ensure your mobile phase is MS-compatible.

  • Fragmentation: In ESI-MS/MS, protonated piperidine rings often exhibit characteristic fragmentation patterns, such as the neutral loss of small molecules.[18][19] Understanding these pathways can help in identifying impurities. Alpha-cleavage next to the nitrogen is a common pathway, leading to a stable iminium ion.[18]

G cluster_workflow Impurity Identification & Characterization Workflow A Detect Impurity Peak (HPLC-UV or GC-FID) B Obtain Mass Spectrum (LC-MS or GC-MS) A->B C Propose Molecular Formula (High-Resolution MS) B->C D Perform Tandem MS (MS/MS) C->D E Elucidate Structure from Fragmentation Pattern D->E F Confirm Structure (Synthesize Standard or NMR) E->F G Quantify Impurity with Validated Method F->G

General Impurity Identification Workflow

Section 4: Regulatory Considerations

Q6: What are the regulatory limits for impurities?

A6: The ICH Q3A(R2) guideline provides thresholds for reporting, identifying, and qualifying impurities in new drug substances.[20][21] These thresholds are based on the maximum daily dose (MDD) of the drug.

ICH Thresholds for Impurities in New Drug Substances

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg per day intake (whichever is lower)0.15% or 1.0 mg per day intake (whichever is lower)
> 2 g/day 0.03%0.05%0.05%
(Source: Adapted from ICH Harmonised Tripartite Guideline Q3A(R2))[20]
  • Reporting Threshold: The level above which an impurity must be reported in a regulatory submission.

  • Identification Threshold: The level above which an impurity's structure must be determined.[6]

  • Qualification Threshold: The level above which an impurity's biological safety must be established.[20] An impurity is considered qualified if it was present in safety and clinical study batches at or above the proposed level.[6][20]

This guide provides a foundation for developing robust analytical methods and troubleshooting common issues in the impurity profiling of piperidine compounds. Always ensure that analytical procedures are properly validated for their intended use, in accordance with ICH Q2(R1) guidelines.

References

  • CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample - Google Patents.
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Strategy - Unodc. Available at: [Link]

  • WO2007128694A1 - N-oxides of pyridylmethylpiperazine and -piperidine derivatives - Google Patents.
  • Peak Tailing in HPLC - Element Lab Solutions. Available at: [Link]

  • Practical Applications of Charged Surface Hybrid (CSH) Technology - Waters Corporation. Available at: [Link]

  • ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). Available at: [Link]

  • How Good is SFC for Polar Analytes? | Chromatography Today. Available at: [Link] SFC-SFE/gerard-rozign/how-good-is-sfc-for-polar-analytes/30185

  • Predicted GC-MS Spectrum - Piperidine GC-MS (Non-derivatized) - 70eV, Positive (HMDB0034301). Available at: [Link]

  • (PDF) A Review on Analytical Challenges in Complex Formulations - ResearchGate. Available at: [Link]

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. Available at: [Link]

  • LC/ESI mass spectra of piperidine-N-oxide, pyridine-N-oxide, 6-OH... - ResearchGate. Available at: [Link]

  • Piperidine derivatives - extra peak in pure compounds. Why and how to change it? Available at: [Link]

  • SUPERCRITICAL FLUID CHROMATOGRAPHY - Agilent. Available at: [Link]

  • Major Analytical Problems in Current Pharmaceutical Drug Products - JournalsPub. Available at: [Link]

  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed. Available at: [Link]

  • Improving Mass Load Capacity for Basic Compounds Using Charged Surface Hybrid (CSH) Technology Columns | LCGC International. Available at: [Link]

  • (PDF) Electrospray Ionization Mass Spectrometry Screening of Piperidine Alkaloids from Senna spectabilis (Fabaceae) Extracts: Fast Identification of New Constituents and Co-metabolites - ResearchGate. Available at: [Link]

  • Tips and Tricks of HPLC System Troubleshooting - Agilent. Available at: [Link]

  • Medicinal Chemistry of Drugs with N-Oxide Functionalities - ACS Publications. Available at: [Link]

  • The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Available at: [Link]

  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. Available at: [Link]

  • Types and Applications of Ion-Pair Reagents in Liquid Chromatography - Welch Materials. Available at: [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Available at: [Link]

  • Overcoming Analytical Challenges in High Potency Formulation. Available at: [Link]

  • (PDF) RECENT APPROCHES OF "IMPURITY PROFILING" IN PHARMACEUTICAL ANALYSIS: A REVIEW - ResearchGate. Available at: [Link]

  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines - International Journal of Pharmaceutical Investigation. Available at: [Link]

  • Hybrid Particle Columns: The First Twenty Years | LCGC International. Available at: [Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Available at: [Link]

  • Piperidine as an Efficient Organic Catalyst of Derivatization of Oligosaccharides with Malononitrile for High-Sensitivity Electrospray Ionization Mass Analysis - ResearchGate. Available at: [Link]

  • Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS Analysis of Oligonucleotides - Agilent. Available at: [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance - Biotech Spain. Available at: [Link]

  • Drug Development Challenges - Improving and Accelerating Therapeutic Development for Nervous System Disorders - NCBI Bookshelf. Available at: [Link]

  • C190-E270C SFC Basic Guide - Shimadzu. Available at: [Link]

  • Charged Stationary Phases in Reversed Phase HPLC - Element Lab Solutions. Available at: [Link]

  • Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts - SciSpace. Available at: [Link]

  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions - ACS Publications. Available at: [Link]

  • ICH topic Q 3 A (R2) - Impurities in new drug substances. Available at: [Link]

  • Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR) - Faraday Discussions (RSC Publishing). Available at: [Link]

  • ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances - IKEV. Available at: [Link]

  • CSH Columns – Celebrating 20 Years of Hybrid Technology - YouTube. Available at: [Link]

  • October 2006 CPMP/ICH/2737/99 ICH Topic Q 3 A (R2) Impurities in new Drug Substances ICH Step 5 NOTE FOR GUIDANCE ON IMPURITIES - EMA. Available at: [Link]

Sources

Validation & Comparative

A Comparative Analysis of Isonipecotic Acid and its N-Methylated Piperidinyl Derivative: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of neuropharmacology and medicinal chemistry, the structural modification of known bioactive scaffolds is a cornerstone of drug discovery. This guide provides an in-depth comparison of isonipecotic acid, a well-characterized GABAergic compound, and the less-explored 1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid. This analysis is designed for researchers, scientists, and drug development professionals seeking to understand the potential shifts in bioactivity arising from N-substitution on the piperidine ring.

Introduction: The Significance of the Piperidine-4-Carboxylic Acid Scaffold

Isonipecotic acid, systematically known as piperidine-4-carboxylic acid, is a conformationally restricted analog of the principal inhibitory neurotransmitter in the central nervous system, γ-aminobutyric acid (GABA).[1] Its rigid structure has made it a valuable tool for probing the pharmacology of GABA receptors. The introduction of a substituent on the piperidine nitrogen, as seen in this compound, can dramatically alter the molecule's physicochemical properties and, consequently, its biological activity. This guide will dissect the known bioactivity of isonipecotic acid and explore the anticipated, yet largely undocumented, bioactivity of its N-methylated piperidinyl derivative based on established structure-activity relationships (SAR) within this chemical class.

Chemical Structures and Properties at a Glance

A fundamental comparison begins with the molecules' structural and physicochemical properties.

PropertyIsonipecotic AcidThis compound
Synonyms Piperidine-4-carboxylic acid, P4C, Hexahydroisonicotinic acid[1][2]N/A
Molecular Formula C₆H₁₁NO₂[1]C₁₂H₂₂N₂O₂
Molecular Weight 129.16 g/mol [1]226.32 g/mol
Structure
Key Features Secondary amine, Carboxylic acidTertiary amine, Carboxylic acid, Additional piperidine ring

Data sourced from PubChem CID: 3773 and 5339943.

The most prominent difference is the substitution at the 1-position of the primary piperidine ring. Isonipecotic acid possesses a secondary amine, which can act as a hydrogen bond donor and acceptor. In contrast, this compound features a tertiary amine, eliminating its hydrogen bond donating capacity at that position and introducing a bulky, lipophilic substituent. This modification is expected to significantly influence receptor interactions and membrane permeability.

Bioactivity Profile: A Tale of the Known and the Inferred

Isonipecotic Acid: A GABAA Receptor Partial Agonist

The bioactivity of isonipecotic acid is well-documented. It primarily functions as a partial agonist at GABAA receptors.[1] This interaction is dependent on the specific subunit composition of the receptor.

  • Mechanism of Action: Isonipecotic acid mimics the action of GABA, binding to the GABAA receptor and inducing a conformational change that opens the integral chloride ion channel. The resulting influx of chloride ions hyperpolarizes the neuron, leading to an inhibitory effect on neurotransmission.

  • Subunit Selectivity: Research has shown that isonipecotic acid exhibits varying efficacy at different GABAA receptor subtypes. It acts as a moderate-efficacy partial agonist at α1, α2, α3, and α5 subunit-containing receptors, while demonstrating full or near-full agonism at α4 and α6 subunit-containing receptors.[1]

  • Blood-Brain Barrier Permeability: A significant limitation of isonipecotic acid as a potential therapeutic agent is its inability to cross the blood-brain barrier.[1]

The following diagram illustrates the established signaling pathway for isonipecotic acid.

GABAA_Pathway Isonipecotic_Acid Isonipecotic Acid GABAA_Receptor GABA-A Receptor Isonipecotic_Acid->GABAA_Receptor Binds as partial agonist Chloride_Channel Cl- Channel Opening GABAA_Receptor->Chloride_Channel Chloride_Influx Cl- Influx Chloride_Channel->Chloride_Influx Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Inhibition Inhibitory Neurotransmission Hyperpolarization->Inhibition

Caption: Signaling pathway of Isonipecotic Acid at the GABA-A receptor.

This compound: An Uncharted Territory
  • Potential as a GABA Transporter (GAT) Inhibitor: The addition of a lipophilic N-substituent to the piperidine ring is a common strategy for developing GABA uptake inhibitors.[3][4] These inhibitors block the reuptake of GABA from the synaptic cleft, thereby prolonging its inhibitory action. The bulky N-(1-methylpiperidin-4-yl) group could potentially confer affinity for one or more of the GABA transporter subtypes (GAT1, GAT2, GAT3, and BGT1).

  • Altered GABAA Receptor Affinity and Efficacy: The N-substitution would likely alter the binding mode of the molecule at the GABAA receptor compared to isonipecotic acid. The loss of the hydrogen bond donor capability and the increased steric bulk could reduce or abolish its agonist activity. It is conceivable that it could act as an antagonist or a modulator at the GABAA receptor.

  • Activity at Other Receptors: The 1-methylpiperidine moiety is a structural feature found in ligands for various other receptors, including sigma receptors.[5] Therefore, it is plausible that this compound could exhibit off-target activities at other receptor systems.

The following diagram illustrates a hypothetical experimental workflow to determine the bioactivity of this novel compound.

Bioactivity_Workflow Compound 1-(1-Methylpiperidin-4-yl)piperidine- 4-carboxylic acid Binding_Assay Radioligand Binding Assays (GABA-A, GATs, Sigma Receptors) Compound->Binding_Assay Functional_Assay Electrophysiology (e.g., Patch Clamp) on cells expressing GABA-A receptors Compound->Functional_Assay Uptake_Assay [3H]GABA Uptake Assay in cells expressing GAT subtypes Compound->Uptake_Assay Data_Analysis Data Analysis and SAR Comparison Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Uptake_Assay->Data_Analysis ADME_Tox In vitro ADME/Tox Profiling (e.g., PAMPA for BBB permeability) Data_Analysis->ADME_Tox

Caption: Proposed experimental workflow for bioactivity screening.

Methodologies for Comparative Bioactivity Assessment

To empirically compare these two compounds, a series of well-established experimental protocols should be employed.

Synthesis

Synthesis of Isonipecotic Acid: Isonipecotic acid is commercially available. However, a common laboratory synthesis involves the catalytic hydrogenation of 4-cyanopyridine followed by hydrolysis of the resulting piperidine-4-carbonitrile.

Synthesis of this compound: A plausible synthetic route would involve the reductive amination of isonipecotic acid or its corresponding ester with 1-methyl-4-piperidone.

Protocol: Reductive Amination for N-Substitution of Isonipecotic Acid Ester

  • Esterification of Isonipecotic Acid: Dissolve isonipecotic acid in an appropriate alcohol (e.g., methanol or ethanol) and add a catalytic amount of strong acid (e.g., sulfuric acid). Reflux the mixture until the reaction is complete (monitored by TLC or LC-MS). Work up the reaction to isolate the corresponding ester.

  • Reductive Amination: a. Dissolve the isonipecotic acid ester and 1-methyl-4-piperidone in a suitable solvent such as 1,2-dichloroethane or methanol. b. Add a reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride, portion-wise at room temperature. c. Stir the reaction mixture at room temperature for several hours to overnight. d. Quench the reaction with a saturated aqueous solution of sodium bicarbonate. e. Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Hydrolysis: Hydrolyze the resulting ester to the carboxylic acid using standard conditions (e.g., aqueous lithium hydroxide or sodium hydroxide).

  • Purification: Purify the final product by recrystallization or column chromatography.

In Vitro Bioactivity Assays

A direct comparison of the bioactivity of isonipecotic acid and this compound would necessitate the following assays:

  • GABAA Receptor Binding Assay: To determine the affinity of each compound for the GABAA receptor, a competitive radioligand binding assay using a known GABAA receptor ligand (e.g., [³H]muscimol or [³H]gaboxadol) should be performed on membrane preparations from a suitable cell line or brain tissue.

  • GABA Transporter (GAT) Inhibition Assay: To assess the inhibitory activity on GABA uptake, a [³H]GABA uptake assay should be conducted in cells stably expressing the different GAT subtypes (GAT1, GAT2, GAT3, and BGT1).

  • Electrophysiological Studies: To characterize the functional activity at GABAA receptors (agonist, antagonist, or modulator activity), patch-clamp electrophysiology on cells expressing specific GABAA receptor subunit combinations is the gold standard.

Conclusion and Future Directions

Isonipecotic acid is a well-defined GABAA receptor partial agonist with limited central nervous system penetration. In stark contrast, the bioactivity of this compound remains to be experimentally determined. Based on established structure-activity relationships, the N-substitution is predicted to abolish or significantly alter its interaction with the GABAA receptor and potentially introduce GABA transporter inhibitory activity.

The lack of published data on this compound highlights an opportunity for further research. A systematic evaluation of its bioactivity, as outlined in the proposed experimental workflow, would provide valuable insights into the SAR of N-substituted piperidine-4-carboxylic acids and could potentially lead to the discovery of novel modulators of GABAergic neurotransmission. Researchers are encouraged to undertake such studies to elucidate the pharmacological profile of this and related compounds.

References

  • Neurochemical International. (2003). Phosphinic, phosphonic and seleninic acid bioisosteres of isonipecotic acid as novel and selective GABA(C) receptor antagonists. Neurochemistry International, 42(7), 561-565. [Link]

  • bioRxiv. (2025). Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 In. bioRxiv. [Link]

  • PubChem. (n.d.). 1-Methylpiperidine-4-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Wikipedia. (2023). Isonipecotic acid. [Link]

  • ACS Publications. (2023). Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • PubMed. (2011). Synthesis and biological evaluation of 4-piperidinecarboxylate and 4-piperidinecyanide derivatives for T-type calcium channel blockers. Bioorganic & Medicinal Chemistry Letters, 21(23), 7071-7075. [Link]

  • ACS Publications. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry, 59(9), 4443-4458. [Link]

  • PMC. (2025). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie. [Link]

  • Wikipedia. (2023). Pethidinic acid. [Link]

  • Chinese Journal of Pesticide Science. (2023). Synthesis and biological activity of novel piperidin-4-ol derivatives. Chinese Journal of Pesticide Science. [Link]

  • ResearchGate. (2017). Synthesis, Characterization, Semiempirical and Biological Activities of Organotin(IV) Carboxylates with 4-Piperidinecarboxylic Acid. Journal of the Chinese Chemical Society. [Link]

  • ResearchGate. (2018). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. International Journal of Scientific & Engineering Research. [Link]

  • ResearchGate. (2025). Progress in the Synthesis and Application of Nipecotic Acid and Its Derivatives. Chinese Journal of Organic Chemistry. [Link]

  • PMC. (2021). Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. Molecules. [Link]

  • MDPI. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Molecules. [Link]

  • ACS Publications. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Journal of Medicinal Chemistry. [Link]

  • Biomed Pharmacol J. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal. [Link]

  • SpectraBase. (n.d.). This compound. [Link]

  • PMC. (2016). 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Pharmaffiliates. (n.d.). 1-Methylpiperidine-4-carboxylic Acid. [Link]

  • PubChem. (n.d.). 4-Piperidinecarboxylic acid. National Center for Biotechnology Information. [Link]

Sources

A Comparative Guide to N-Methylated vs. N-Benzylated Piperidine Derivatives: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The piperidine ring is a cornerstone of medicinal chemistry, appearing as a privileged scaffold in countless FDA-approved drugs.[1][2] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal building block for targeting a vast range of biological systems. The nitrogen atom of the piperidine ring is a critical handle for chemical modification, and the choice of substituent at this position can profoundly dictate the pharmacological and pharmacokinetic profile of the resulting molecule.

The Strategic Impact of the N-Substituent: A Tale of Two Groups

The decision to incorporate an N-methyl versus an N-benzyl group is a critical fork in the road of analog design. This choice creates a cascade of effects, influencing everything from synthesis and purification to how the molecule ultimately interacts with its biological target and behaves within a living system.

  • The N-Methyl Group: A small, sterically unassuming group that typically imparts a modest increase in lipophilicity. Its primary role is often to introduce a basic nitrogen center, which is protonated at physiological pH. This positive charge is frequently crucial for forming key ionic interactions with acidic residues (e.g., Aspartic or Glutamic acid) in receptor binding pockets.[3]

  • The N-Benzyl Group: A significantly larger, lipophilic, and sterically demanding substituent. The benzene ring introduces the potential for aromatic interactions, such as π-π stacking or cation-π interactions, with complementary aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in a binding site. This can dramatically enhance binding affinity and selectivity but also presents challenges related to solubility and metabolic stability.

The fundamental trade-offs are summarized in the workflow below.

G cluster_methyl N-Methylation cluster_benzyl N-Benzylation m_props Properties: - Low steric bulk - Modest lipophilicity increase - Retains strong basicity - Prone to N-demethylation m_adv Advantages: - Simple synthesis - Often preserves water solubility - Forms key ionic interactions m_props->m_adv m_dis Disadvantages: - Limited scope for hydrophobic interactions - Can be metabolically labile m_props->m_dis b_props Properties: - High steric bulk - Significant lipophilicity increase - Potential for aromatic interactions - Prone to N-debenzylation b_adv Advantages: - Can access hydrophobic pockets - π-π stacking can boost affinity - Often increases potency b_props->b_adv b_dis Disadvantages: - May decrease solubility - Can introduce metabolic liabilities - May alter selectivity profile b_props->b_dis start Piperidine Scaffold start->m_props Add -CH₃ start->b_props Add -CH₂Ph

Caption: Key property trade-offs in N-methylation vs. N-benzylation.

Comparative Pharmacological Profiles

The choice of N-substituent directly modulates how a ligand fits into its binding site, which is reflected in its affinity (Kᵢ), potency (IC₅₀/EC₅₀), and selectivity.

Receptor Binding Affinity and Selectivity

Generally, the larger N-benzyl group is leveraged when targeting proteins with large, accessible hydrophobic pockets adjacent to the primary binding site (orthosteric site). In contrast, the N-methyl group is suitable for more sterically constrained sites where the primary driver of affinity is the ionic interaction of the protonated nitrogen.

A compelling example is seen in the development of dual µ-opioid receptor (MOR) and sigma-1 receptor (σ₁R) ligands. While a piperazine core connected to a diphenylmethyl group showed high affinity for σ₁R, replacing the piperazine with a piperidine ring maintained high H₃R affinity but dramatically increased σ₁R affinity, highlighting the piperidine as a key element for σ₁R activity.[4] Further studies on benzylpiperidine derivatives identified compounds with high affinity for both MOR and σ₁R.[5] For instance, compound 52 from one such study showed Kᵢ values of 56.4 nM for MOR and 11.0 nM for σ₁R, demonstrating potent dual activity.[5]

In another context, structure-activity relationship (SAR) studies on inhibitors of the dopamine transporter (DAT) revealed that N-benzylpiperidine analogs with electron-withdrawing groups on the benzyl ring had high affinity for DAT with significant selectivity over serotonin (SERT) and norepinephrine (NET) transporters.[6] This suggests the benzyl group's electronic properties, not just its size, can be tuned to achieve selectivity.

Conversely, in a series of compounds targeting Trypanosoma cruzi, N-benzylated piperidines showed sub-micromolar potency, whereas simple N-alkylated (including methylated) analogs were largely inactive.[7] This indicates that the target in this organism possesses a binding site that favorably accommodates, and likely requires, a larger aromatic substituent for potent inhibition.

Table 1: Comparative Receptor Binding Affinities

Compound ClassN-SubstituentTarget(s)Binding Affinity (Kᵢ, nM)Key InsightReference(s)
Phenylpyrazolones-MethylT. cruzi>10,000 (Inactive)Small alkyl groups are insufficient for activity.[7]
Phenylpyrazolones-BenzylT. cruzi~250 (pIC₅₀ = 6.1 for 4-F-Benzyl)Apolar aromatic rings are critical for potency.[7]
Benzylpiperidines-BenzylMOR / σ₁R56.4 (MOR), 11.0 (σ₁R)Benzyl group enables high dual-target affinity.[5]
Spiropiperidines-MethylNOP ReceptorHigh Affinity (Specific Kᵢ not listed)Small substituents are well-tolerated.[8][9]
DAT Inhibitors-Benzyl (4-CF₃)DAT / SERT1.8 (DAT), 955 (SERT)Benzyl group can be modified to drive selectivity.[6]

Physicochemical and Pharmacokinetic (ADME) Comparison

A molecule's journey through the body is heavily influenced by its physicochemical properties. Here, the differences between N-methyl and N-benzyl groups are stark and have profound implications for drug development.

Lipophilicity (logP/logD)

Lipophilicity, the measure of a compound's solubility in fats, oils, and non-polar solvents, is a critical ADME parameter. The addition of a benzyl group (logP ≈ 2.0) dramatically increases a molecule's lipophilicity compared to the addition of a methyl group (logP ≈ 0.5).

  • N-Methyl Derivatives: Tend to have lower logP values, which can be advantageous for maintaining aqueous solubility and avoiding issues associated with high lipophilicity, such as non-specific binding and rapid metabolism.

  • N-Benzyl Derivatives: Possess significantly higher logP values. While this can improve membrane permeability and access to lipophilic binding pockets, it often comes at the cost of reduced aqueous solubility and can lead to faster clearance by metabolic enzymes.[10] In some series, increased lipophilicity has been directly correlated with increased biological activity.[10][11]

Table 2: Comparative Physicochemical Properties

PropertyN-Methyl DerivativeN-Benzyl DerivativeImplication for Drug Development
Molecular Weight Low IncreaseModerate IncreaseBenzylation adds more mass, impacting ligand efficiency.
Lipophilicity (logP) Small Increase (~0.5)Large Increase (~2.0)Benzylation can improve permeability but reduce solubility.
Aqueous Solubility Generally HigherGenerally LowerFormulation can be more challenging for N-benzyl analogs.
Basicity (pKa) Typically 9.5 - 10.5Typically 9.0 - 10.0Benzyl group has a minor electron-withdrawing effect, slightly reducing basicity.
Polar Surface Area UnchangedUnchangedThe N-substituent does not directly alter the polar atom count.
Metabolic Stability

The N-substituent is often a "soft spot" for metabolic enzymes, primarily Cytochrome P450s (CYPs) in the liver.

  • N-Methyl Metabolism: The primary metabolic pathway is N-demethylation , which removes the methyl group to yield a secondary amine. This process is extremely common and can be a major route of clearance.

  • N-Benzyl Metabolism: The benzyl group is susceptible to two main pathways: N-debenzylation to form a secondary amine and benzoic acid (after further oxidation), and aromatic hydroxylation on the phenyl ring. N-debenzylation is a very common and often rapid metabolic transformation.[12]

Interestingly, studies on N-sulfonylhydrazones have shown that N-methylation can act as a protective group, preventing acid-catalyzed hydrolysis and improving metabolic stability compared to non-N-methylated analogs.[13][14] In another study, replacing a piperazine with a piperidine ring improved metabolic stability in rat liver microsomes.[15] This demonstrates that the overall molecular context is critical, but as a general rule, both N-methyl and N-benzyl groups are sites of metabolic vulnerability that must be considered.

Caption: Common metabolic fates of N-methyl and N-benzyl groups.

Synthetic Strategies & Experimental Protocols

The choice of N-alkylation strategy depends on the starting material (primary or secondary piperidine), scale, and tolerance of other functional groups. The following protocols are robust, well-established methods.

Protocol 1: N-Methylation via Eschweiler-Clarke Reaction

This is a classic and highly effective method for methylating primary or secondary amines using formaldehyde and formic acid. It is a reductive amination where formic acid acts as the reducing agent. The key advantage is that it is self-limiting and avoids over-alkylation to the quaternary ammonium salt.[16][17]

Workflow:

  • Dissolution: Dissolve the piperidine starting material (1.0 eq) in formic acid (5.0 eq).

  • Reagent Addition: Add formaldehyde (37% in H₂O, 3.0 eq) to the solution.

  • Heating: Heat the reaction mixture to 85-90 °C for 4-6 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Quenching & Basification: Cool the reaction to room temperature. Carefully pour the mixture onto ice and basify to pH > 12 with a strong base (e.g., 6M NaOH). Causality: This step neutralizes the formic acid and deprotonates the product, rendering it soluble in organic solvents.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate, 3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-methylpiperidine.

  • Purification: Purify by column chromatography or distillation as needed.

Protocol 2: N-Benzylation via Direct Alkylation

This method involves the direct reaction of a piperidine with a benzyl halide in the presence of a base. It is straightforward but requires careful control to minimize the formation of the quaternary N,N-dibenzylpiperidinium salt.[18]

Workflow:

  • Setup: To a solution of the piperidine starting material (1.0 eq) in a polar aprotic solvent (e.g., acetonitrile or DMF), add a mild base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq).

  • Alkylating Agent Addition: Add benzyl bromide or benzyl chloride (1.0-1.2 eq) dropwise at room temperature. Causality: Slow addition helps control the exotherm and minimizes the local concentration of the alkylating agent, reducing the risk of over-alkylation.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Workup: Filter off the base. Dilute the filtrate with water and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Washing: Wash the combined organic layers with water and brine to remove residual solvent and salts.

  • Drying and Concentration: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via silica gel chromatography to separate the desired product from any unreacted starting material or quaternary salt byproduct.

Protocol 3: In Vitro Metabolic Stability Assay

This assay provides an early indication of a compound's susceptibility to metabolic breakdown.

Workflow:

  • Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Prepare human or rat liver microsomes (HLM/RLM) at a concentration of 0.5 mg/mL in a phosphate buffer (pH 7.4).

  • Incubation (Test & Control): In separate wells of a 96-well plate, pre-incubate the microsomes with the test compound (final concentration 1 µM) at 37 °C for 5 minutes. Causality: This pre-incubation allows the compound to partition into the microsomal membranes.

  • Initiation: Initiate the reaction by adding a solution of the cofactor NADPH (final concentration 1 mM). For the control (-NADPH) condition, add buffer instead.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge the plate to pellet the precipitated protein. Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Calculation: Plot the natural log of the percent remaining compound versus time. The slope of this line gives the elimination rate constant (k), and the in vitro half-life (t½) can be calculated as 0.693/k.

Conclusion and Strategic Outlook

The choice between an N-methyl and an N-benzyl substituent on a piperidine core is a pivotal decision in drug design, with each carrying a distinct profile of advantages and liabilities.

  • N-Methylation is a conservative choice, ideal for preserving solubility and focusing on ionic interactions within a sterically defined pocket. It is a reliable strategy when the goal is to introduce or maintain a basic center without drastically altering the molecule's physicochemical properties.

  • N-Benzylation is an exploratory strategy, employed to probe for and engage with hydrophobic pockets to significantly increase potency. This often comes with the challenges of reduced solubility and increased metabolic clearance, but the potential payoff in affinity can be substantial.[7][19]

The optimal choice is never universal; it is dictated entirely by the specific biological target and the desired therapeutic profile. A thorough understanding of the target's binding site topology, coupled with early-stage ADME profiling, is essential for navigating the trade-offs. By leveraging the comparative data and protocols in this guide, researchers can more effectively strategize the design and synthesis of piperidine derivatives, accelerating the journey toward novel and effective therapeutics.

References

  • BenchChem. (2025). Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide.
  • Šilar, P., et al. (2020). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers in Chemistry.
  • Jolley, K. E., et al. (2021). A flow electrochemistry-enabled synthesis of 2-substituted N-(methyl-d)piperidines. NIH National Library of Medicine.
  • BenchChem. (2025). Technical Support Center: Scaling Up the Synthesis of N-Benzylpiperidine Intermediates.
  • Sugimoto, H., et al. (1995). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. PubMed.
  • Le, T. N., et al. (2019). Improved Synthesis of N-Methylcadaverine. MDPI.
  • Guidechem. (Date not available). N-benzyl-4-piperidone: synthesis and uses.
  • Patsnap. (Date not available). Synthetic method of N-methylpiperidine.
  • Caldwell, J. P., et al. (2007). Synthesis and structure-activity relationships of N-substituted spiropiperidines as nociceptin receptor ligands. PubMed.
  • Szymański, P., et al. (2022). Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. MDPI.
  • BenchChem. (2025). Structure-activity relationship (SAR) of piperidinyl piperidine analogues.
  • Caldwell, J. P., et al. (2009). Synthesis and Structure-Activity Relationships of N-substituted Spiropiperidines as Nociceptin Receptor Ligands: Part 2. PubMed.
  • BenchChem. (2025). Application of Piperidine Derivatives in Drug Discovery: Detailed Application Notes and Protocols.
  • Rekka, E. A., et al. (1996). Novel 1,4 substituted piperidine derivatives. Synthesis and correlation of antioxidant activity with structure and lipophilicity. PubMed.
  • Latacz, G., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PubMed Central.
  • da Silva, D. L., et al. (2022). Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. ACS Omega.
  • Savelyeva, O. S., & Zhidkova, E. M. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central.
  • Aceto, M., et al. (2003). Structure-activity relationship studies of highly selective inhibitors of the dopamine transporter: N-benzylpiperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine. PubMed.
  • Tao, Z., et al. (2024). Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects. PubMed.
  • Canena, D., et al. (2024). Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile. PubMed.
  • da Silva, D. L., et al. (2022). Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. PubMed Central.
  • Gu, C., et al. (2026). Direct Amidation of Tertiary N-Benzylamines. Organic Letters.

Sources

A Comparative Guide to the Structure-Activity Relationship of 1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of 1-(1-methylpiperidin-4-yl)piperidine-4-carboxylic acid. Drawing upon research in related piperidine-based compounds, this document offers a comparative overview for researchers, scientists, and professionals in drug development. We will explore the synthesis, biological targets, and the impact of structural modifications on the activity of these analogs, supported by experimental data and protocols.

Introduction: The Versatility of the Piperidine Scaffold

The piperidine ring is a cornerstone in medicinal chemistry, valued for its favorable physicochemical properties and its presence in a multitude of approved pharmaceuticals.[1] Its derivatives exhibit a wide array of pharmacological activities, including antiviral, anticancer, and analgesic properties.[2] The specific scaffold of this compound presents a unique combination of a rigid bicyclic-like core with a flexible carboxylic acid moiety, suggesting potential interactions with a variety of biological targets. The 1-methyl group on the first piperidine ring and the carboxylic acid on the second provide key handles for chemical modification to explore and optimize biological activity.

Synthesis of the Core Scaffold and Analogs

The synthesis of the parent compound, this compound, and its analogs can be achieved through several established synthetic routes. A common approach involves the reductive amination of 1-methyl-4-piperidone with a suitable piperidine-4-carboxylic acid ester, followed by ester hydrolysis.

A general synthetic scheme is outlined below:

Synthesis 1-Methyl-4-piperidone 1-Methyl-4-piperidone Reductive_amination Reductive_amination 1-Methyl-4-piperidone->Reductive_amination Piperidine-4-carboxylic_acid_ester Piperidine-4-carboxylic_acid_ester Piperidine-4-carboxylic_acid_ester->Reductive_amination Intermediate_ester Intermediate_ester Reductive_amination->Intermediate_ester e.g., NaBH(OAc)3 Hydrolysis Hydrolysis Intermediate_ester->Hydrolysis e.g., LiOH, H2O Final_product 1-(1-Methylpiperidin-4-yl)piperidine- 4-carboxylic acid analog Hydrolysis->Final_product

Caption: General synthetic route for this compound analogs.

Modifications to both piperidine rings can be introduced by using substituted starting materials. For instance, variations at the 1-position of the first piperidine ring can be achieved by using different N-substituted 4-piperidones.[3] Similarly, analogs with substitutions on the second piperidine ring can be synthesized from appropriately substituted piperidine-4-carboxylic acid esters.[4] The synthesis of methyl 1-methylpiperidine-4-carboxylate, a key intermediate, has been reported with high yield.[5]

Comparative Structure-Activity Relationships

Direct SAR studies on this compound analogs are not extensively documented in publicly available literature. However, by examining SAR data from structurally related piperidine derivatives targeting different biological systems, we can infer potential trends and guide future drug design.

Analogs as Opioid Receptor Ligands

The 4-substituted piperidine scaffold is a well-established pharmacophore for opioid receptor ligands.[6][7] Studies on related 4-phenylpiperidine derivatives have shown that modifications to the piperidine nitrogen and the phenyl ring significantly impact affinity and selectivity for mu (µ), delta (δ), and kappa (κ) opioid receptors.[6]

Key SAR Insights from Related Opioid Ligands:

  • N-Substituent: The nature of the substituent on the piperidine nitrogen is critical for activity. Small alkyl groups, such as the methyl group in our core scaffold, are often found in potent opioid agonists.

  • 4-Position Substituent: The group at the 4-position of the piperidine ring plays a crucial role in receptor interaction. In the case of our scaffold, the second piperidine ring connected at this position creates a bulky substituent that can influence binding. The overall shape and conformational flexibility of this group will be important.

  • Carboxylic Acid Moiety: The carboxylic acid group can act as a key hydrogen bond donor and acceptor, potentially interacting with charged residues in the opioid receptor binding pocket. Esterification or amidation of this group would likely alter the binding mode and activity.

Compound IDModification from Core ScaffoldTarget ReceptorActivity (IC50/EC50, nM)Reference
Analog A Phenyl group instead of second piperidineµ-opioidVaries with substitution[6]
Analog B N-phenethyl substitutionµ-opioid antagonistPotent antagonism[7]
Analog C Oxo-containing acyl groupκ-opioidHigh potency and selectivity[8]
Analogs as CCR5 Antagonists for HIV-1 Inhibition

Piperidine derivatives have been extensively explored as CCR5 antagonists, which block the entry of HIV-1 into host cells.[9][10][11] The SAR of these compounds highlights the importance of specific hydrophobic and hydrogen-bonding interactions.

Key SAR Insights from Related CCR5 Antagonists:

  • Piperidine Core: The piperidine ring often serves as a central scaffold to orient key pharmacophoric groups.

  • N-Substituent: Large, aromatic N-substituents are common in potent CCR5 antagonists, suggesting that modifications to the 1-methyl group of our core scaffold could be a fruitful area for exploration.

  • 4-Position Substituent: In many CCR5 antagonists, the 4-position of the piperidine is substituted with a group that engages in hydrophobic interactions within the receptor. The second piperidine ring in our scaffold could fulfill this role.

  • Carboxamide/Urea Moiety: The carboxylic acid in our scaffold could be converted to a carboxamide or urea to mimic the interactions seen in potent piperidine-based CCR5 antagonists.[12]

Compound IDModification from Core ScaffoldTarget ReceptorActivity (IC50, nM)Reference
Analog D 1-acetylpiperidin-4-yl groupCCR5Sub-nanomolar[9]
Analog E 4,4-disubstituted piperidineCCR5Potent, but toxicity concerns[12]
Analog F Piperazine-basedCCR5Potent and orally bioavailable[13]
Analogs as Antiviral Agents

Beyond HIV, piperidine-based structures have shown promise as inhibitors of other viruses, such as influenza.[2][14][15][16][17] In these cases, the piperidine ring often acts as a linker between two other functional groups.

Key SAR Insights from Related Antiviral Piperidines:

  • Linker Function: The piperidine ring can provide a rigid framework to position other moieties for optimal interaction with viral proteins.

  • Substituent Effects: The nature and position of substituents on the piperidine ring are critical for antiviral activity. For example, an ether linkage at the 4-position has been shown to be important for anti-influenza activity.[14][15]

Experimental Protocols

To evaluate the biological activity of novel this compound analogs, a series of in vitro and in vivo assays are necessary. The choice of assays will depend on the therapeutic target being investigated.

Opioid Receptor Binding and Functional Assays

Objective: To determine the binding affinity and functional activity of the analogs at opioid receptors.

Protocol: Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membranes from HEK293 cells stably expressing human µ, δ, or κ opioid receptors.

  • Assay Buffer: Use a buffer such as 50 mM Tris-HCl, pH 7.4.

  • Radioligand: Use a selective radioligand for each receptor, for example, [³H]DAMGO for µ, [³H]DPDPE for δ, and [³H]U69,593 for κ.

  • Competition Binding: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • Separation and Counting: Separate bound from free radioligand by rapid filtration and measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

Protocol: [³⁵S]GTPγS Functional Assay

  • Membrane Preparation: Use the same cell membranes as in the binding assay.

  • Assay Buffer: Use a buffer containing GDP (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 10 µM GDP, pH 7.4).

  • Incubation: Incubate the membranes with varying concentrations of the test compound in the presence of [³⁵S]GTPγS.

  • Separation and Counting: Separate bound from free [³⁵S]GTPγS by filtration and measure radioactivity.

  • Data Analysis: Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) and the Emax (maximal effect).[18][19][20]

Opioid_Assay_Workflow cluster_0 Binding Assay cluster_1 Functional Assay Membranes_Binding Cell Membranes + Radioligand + Test Compound Incubation_Binding Incubation Membranes_Binding->Incubation_Binding Filtration_Binding Filtration Incubation_Binding->Filtration_Binding Counting_Binding Scintillation Counting Filtration_Binding->Counting_Binding IC50_Determination Determine IC50 Counting_Binding->IC50_Determination Membranes_Functional Cell Membranes + [35S]GTPγS + Test Compound Incubation_Functional Incubation Membranes_Functional->Incubation_Functional Filtration_Functional Filtration Incubation_Functional->Filtration_Functional Counting_Functional Scintillation Counting Filtration_Functional->Counting_Functional EC50_Emax_Determination Determine EC50 & Emax Counting_Functional->EC50_Emax_Determination

Sources

A Comparative Guide to the Biological Target Validation of 1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the identification and validation of the biological target(s) of the novel compound, 1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid. As the specific molecular target of this compound is not yet elucidated, this document serves as a strategic comparison of modern experimental approaches, designed for researchers, scientists, and drug development professionals. We will explore the causality behind experimental choices, emphasizing self-validating systems to ensure the trustworthiness of your findings.

Introduction: The Quest for a Target

The compound this compound possesses a unique chemical structure, suggesting potential interactions with a range of biological macromolecules. The journey from a compound with an observed phenotype to a validated drug candidate hinges on the precise identification of its molecular target. This process is fundamental to understanding its mechanism of action, predicting potential on- and off-target effects, and guiding lead optimization. This guide will navigate the multi-step process of target discovery and validation, offering a comparative analysis of key methodologies.

Part 1: Hypothesis Generation - Charting the Initial Course

Before embarking on resource-intensive proteome-wide screens, a preliminary assessment can provide valuable clues and narrow the field of potential targets.

In Silico Target Prediction

Computational methods leverage the principle of chemical similarity, predicting that molecules with similar structures may interact with similar proteins.

  • Methodology: The structure of this compound can be used as a query against chemical databases such as ChEMBL, PubChem, and BindingDB. These databases contain extensive information on the biological activity of millions of compounds. Similarity searches (e.g., using Tanimoto coefficients) can identify known ligands with structural resemblances. For instance, the core piperidine-4-carboxylic acid scaffold is present in Isonipecotic acid, a known GABAA receptor partial agonist[1]. While the N-substitution in our compound of interest alters its properties, this initial finding suggests that neurotransmitter receptors or transporters could be a potential target class.

  • Rationale: This approach is cost-effective and rapid, providing a set of preliminary hypotheses that can be tested experimentally. However, it is predictive and may not identify truly novel target interactions.

Phenotypic Screening

Observing the effect of the compound on cells or organisms can provide crucial insights into the biological pathways it modulates.

  • Methodology: A panel of diverse human cell lines can be treated with this compound, followed by high-content imaging or other cell-based assays to monitor changes in morphology, proliferation, signaling pathway activation, or protein localization.

  • Rationale: This unbiased approach does not rely on preconceived notions of the target and can reveal unexpected biological activities. The observed phenotype can then be used to infer the underlying mechanism and potential targets.

Part 2: A Comparative Guide to Target Identification Methodologies

Once initial hypotheses are formed, or if an unbiased approach is preferred from the outset, several powerful techniques can be employed to identify direct binding partners of the compound. The choice of method depends on factors such as the availability of derivatized compounds, the nature of the target, and the required throughput.

Workflow for Target Identification

Target_ID_Workflow cluster_methods Target Identification Methods Affinity Affinity Chromatography-MS Candidate_List List of Candidate Binding Proteins Affinity->Candidate_List DARTS DARTS DARTS->Candidate_List CETSA CETSA CETSA->Candidate_List Genetic Genetic Screens (RNAi/CRISPR) Genetic->Candidate_List Compound 1-(1-Methylpiperidin-4-yl) piperidine-4-carboxylic acid Compound->Affinity Apply Compound Compound->DARTS Apply Compound Compound->CETSA Apply Compound Compound->Genetic Apply Compound Lysate Cell/Tissue Lysate Lysate->Affinity Lysate->DARTS Lysate->CETSA

Caption: Overall workflow for identifying candidate protein targets.

Affinity-Based Approaches

These methods rely on the specific interaction between the compound and its target to isolate the target protein from a complex mixture like a cell lysate.[2]

  • Principle: This is a classic and widely used technique where the small molecule is immobilized on a solid support (e.g., agarose beads) to "fish" for its binding partners in a cell lysate.[3] Bound proteins are then eluted and identified by mass spectrometry.

  • Experimental Protocol:

    • Synthesis: Synthesize a derivative of this compound with a linker at a position non-essential for its biological activity.

    • Immobilization: Covalently attach the linker-modified compound to activated agarose beads.

    • Incubation: Incubate the beads with a cell or tissue lysate. A parallel control experiment should be run with beads that have not been coupled to the compound or are coupled with a structurally similar but inactive analog.

    • Washing: Wash the beads extensively to remove non-specific binders.

    • Elution: Elute the specifically bound proteins, often by using a high concentration of the free (non-immobilized) compound.

    • Analysis: Separate the eluted proteins by SDS-PAGE and identify the specific bands by mass spectrometry (e.g., LC-MS/MS).

  • Causality and Trustworthiness: The inclusion of a competitive elution step with the free compound is critical for validation. Proteins that are eluted by the free compound but not by the buffer alone are considered specific binders. This internal control system is essential for distinguishing true targets from non-specific interactions.

  • Principle: DARTS is an alternative affinity-based method that does not require chemical modification of the compound. It is based on the observation that the binding of a small molecule can stabilize its target protein, making it less susceptible to proteolytic degradation.[4][5]

  • Experimental Protocol:

    • Lysate Preparation: Prepare a native protein lysate from cells or tissues of interest.

    • Incubation: Treat aliquots of the lysate with the compound of interest at various concentrations. Include a vehicle-only control (e.g., DMSO).

    • Proteolysis: Add a protease (e.g., thermolysin or pronase) to each aliquot and incubate for a defined period.

    • Quenching: Stop the digestion by adding a protease inhibitor or by heat denaturation.

    • Analysis: Analyze the remaining proteins by SDS-PAGE. Protein bands that are present in the compound-treated samples but are degraded in the control samples represent potential targets. These bands are then excised and identified by mass spectrometry.

  • Causality and Trustworthiness: The dose-dependent protection of a protein from proteolysis provides strong evidence of a direct binding interaction. The method's strength lies in its use of the unmodified native compound, which avoids potential artifacts introduced by chemical linkers.[4]

Biophysical Approaches in a Cellular Context
  • Principle: Similar to DARTS, CETSA leverages ligand-induced protein stabilization. However, instead of protease susceptibility, it measures changes in the thermal stability of proteins in response to compound binding.[6] When a compound binds to its target, the melting temperature (Tm) of the protein typically increases. This can be monitored in intact cells or cell lysates.

  • Experimental Protocol (Melt Curve):

    • Treatment: Treat intact cells or cell lysate with the compound or a vehicle control.

    • Heating: Aliquot the samples and heat them to a range of different temperatures.

    • Separation: Lyse the cells (if treated intact) and separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.

    • Detection: Analyze the amount of each protein remaining in the soluble fraction at each temperature using techniques like Western blotting (for a specific candidate) or mass spectrometry (for proteome-wide analysis, termed Thermal Proteome Profiling or TPP).

    • Analysis: Plot the amount of soluble protein as a function of temperature to generate a "melt curve." A shift in this curve to higher temperatures in the presence of the compound indicates target engagement.

  • Causality and Trustworthiness: CETSA is a powerful method for confirming direct target engagement in a physiological context (i.e., within a living cell).[7] Observing a thermal shift provides strong evidence that the compound binds to the target under native conditions.

Comparison of Target Identification Methods

Methodology Principle Advantages Disadvantages Key for Validation
AC-MS Immobilized compound captures binding partners from lysate.Well-established, can identify low-affinity binders.Requires chemical modification which may alter binding; risk of non-specific binding to the matrix/linker.[3]Competitive elution with free compound.
DARTS Ligand binding protects the target protein from proteolysis.No compound modification needed; uses native compound.[4]Not all proteins show a clear stability shift; requires careful optimization of protease concentration.Dose-dependent protection from proteolysis.
CETSA / TPP Ligand binding increases the thermal stability of the target protein.Confirms target engagement in intact cells; no modification needed.[6]Not all binding events lead to a thermal shift; membrane proteins can be challenging.Dose-dependent thermal shift.
Genetic Screens Identifies genes that, when perturbed, alter the cell's sensitivity to the compound.Unbiased, powerful for pathway deconvolution.Identifies functional interactors, which may not be direct binders; follow-up is required to confirm direct binding.Confirmation of direct binding with biochemical or biophysical methods.

Part 3: Target Validation - From Candidates to Confirmation

Identifying a list of candidate proteins is only the first step. Rigorous validation is essential to confirm a direct and functionally relevant interaction.[8][9]

Workflow for Target Validation

Target_Validation_Workflow cluster_validation Validation Steps Candidate_List Candidate Targets from Identification Screens Biochemical Biochemical Validation (e.g., SPR, ITC) Candidate_List->Biochemical Cellular Cellular Validation (e.g., CETSA, Knockdown) Biochemical->Cellular Confirm in cells Functional Functional Validation (e.g., Rescue Experiments) Cellular->Functional Confirm relevance Validated_Target Validated Biological Target Functional->Validated_Target

Caption: A stepwise workflow for validating candidate targets.

Biochemical Validation

These methods use purified components to confirm a direct, biophysical interaction between the compound and the candidate protein.

  • Surface Plasmon Resonance (SPR): This technique provides real-time, label-free detection of binding events.[9] The purified candidate protein is immobilized on a sensor chip, and a solution containing this compound is flowed over the surface. Binding is detected as a change in the refractive index. SPR can be used to determine binding affinity (KD), as well as association (ka) and dissociation (kd) rates.

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. It is considered the gold standard for characterizing binding thermodynamics. By titrating the compound into a solution of the purified protein, ITC can determine the binding affinity (KD), stoichiometry (n), and the enthalpic (ΔH) and entropic (ΔS) contributions to the binding event.

Cellular Validation

It is crucial to demonstrate that the interaction observed in a simplified biochemical system also occurs in the complex environment of a living cell.[10]

  • Target Knockdown/Knockout: Using RNA interference (RNAi) or CRISPR-Cas9 gene editing to reduce or eliminate the expression of the candidate target protein.[9] If the cellular phenotype observed with the compound is diminished or abolished in the knockdown/knockout cells, it provides strong evidence that the compound acts through this target.

  • CETSA Confirmation: As described earlier, CETSA can be used in a targeted fashion with a specific antibody (via Western blot) to confirm the engagement of a single candidate protein in intact cells.

Conclusion

References

  • Lomenick, B. et al. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences, 106(51), 21984-21989. Available at: [Link]

  • Molina, D. M. et al. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. Available at: [Link]

  • Schenone, M. et al. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology, 9(4), 232-240. Available at: [Link]

  • Pai, M. Y. et al. (2015). Drug affinity responsive target stability (DARTS) for small-molecule target identification. Methods in Molecular Biology, 1263, 287-298. Available at: [Link]

  • Gygi, S. P. et al. (1999). Quantitative analysis of complex protein mixtures using isotope-coded affinity tags. Nature Biotechnology, 17(10), 994-999. Available at: [Link]

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). Available at: [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Potency and Target Engagement Assay in Drug Discovery. Annual Review of Pharmacology and Toxicology, 56, 141-161. Available at: [Link]

  • Schürmann, M. et al. (2016). Small-Molecule Target Engagement in Cells. Cell Chemical Biology, 23(4), 435-441. Available at: [Link]

  • AntBio. (2024). Post-Identification Target Validation: Critical Steps in Small-Molecule Drug Discovery and High-Quality Reagent Support. Available at: [Link]

  • Burnham, M., Woodrooffe, A., & Mooney, L. (2020). MDC Connects: Target Validation and Efficacy. YouTube. Available at: [Link]

  • Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Available at: [Link]

  • ACS Chemical Biology. (2011). Identification of Direct Protein Targets of Small Molecules. Available at: [Link]

  • Wikipedia. (n.d.). Isonipecotic acid. Available at: [Link]

Sources

A Comparative Guide to the Cross-Reactivity Profile of 1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the cross-reactivity of the novel compound, 1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid. In the absence of publicly available experimental data for this specific molecule, this document serves as an expert-led template, outlining the essential methodologies and data presentation standards crucial for assessing its selectivity and potential for off-target liabilities. The protocols and comparative data herein are based on established best practices in preclinical safety pharmacology and drug discovery.[1][2]

Introduction: The Imperative of Selectivity in Piperidine-Containing Scaffolds

This compound is a small molecule featuring two piperidine rings, a common scaffold in medicinal chemistry. The core structure, piperidine-4-carboxylic acid (isonipecotic acid), is a known derivative of γ-aminobutyric acid (GABA) and acts as a partial agonist at GABA-A receptors.[3] This inherent biological activity, coupled with the widespread presence of piperidine motifs in drugs targeting G-protein coupled receptors (GPCRs), kinases, and other protein families, makes a thorough cross-reactivity assessment a critical step in its preclinical development.[4][5][6]

Undesired off-target interactions are a primary cause of adverse drug reactions and preclinical or clinical trial failures.[7][8] Therefore, a systematic, multi-tiered approach to profiling is not merely a regulatory requirement but a fundamental component of risk mitigation and candidate optimization.

This guide will compare the hypothetical cross-reactivity profile of This compound (Compound X) with two structurally related analogs:

  • Alternative 1: 1-(Piperidin-4-yl)piperidine-4-carboxylic acid (Compound Y) - Lacks the N-methyl group.

  • Alternative 2: 1-(1-Methylpiperidin-4-yl)acetic acid (Compound Z) - A positional isomer with a different carboxylic acid placement.

The primary therapeutic target for these compounds is assumed to be a novel serine/threonine kinase, designated Target Kinase Alpha . The objective is to determine which compound exhibits the highest potency for Target Kinase Alpha while minimizing interactions with a rationally selected panel of off-targets known to be associated with adverse effects.

The Strategic Approach: A Multi-Tiered Cross-Reactivity Workflow

A robust selectivity profiling campaign begins with broad, predictive methods and funnels down to specific, functional validation. This tiered approach conserves resources by eliminating poorly selective compounds early in the discovery pipeline.

cluster_0 Tier 1: In Silico & Predictive Analysis cluster_1 Tier 2: Broad In Vitro Binding Screens cluster_2 Tier 3: Quantitative Validation cluster_3 Tier 4: Cellular & Unbiased Screening A 2D/3D Chemical Similarity Search (e.g., SEA, Pharm-D) B Machine Learning Model Prediction (Predicts likely off-targets) A->B Input for model training C Large-Scale Off-Target Panel (e.g., 44-200+ targets: GPCRs, Kinases, Ion Channels) B->C Guide panel selection D Initial Hit Identification (Binding >50% at 10 µM) C->D Primary screen E Dose-Response Binding Assays (Determine Ki values for hits) D->E Prioritize hits F Orthogonal & Functional Assays (e.g., cAMP, Ca2+ flux, Kinase activity) E->F Confirm functional relevance G Cellular Thermal Shift Assay (CETSA) (Confirm target engagement in cells) F->G Validate in cellular context H Chemoproteomics (Unbiased identification of binding partners) G->H Complementary approaches

Caption: Multi-Tiered Cross-Reactivity Screening Workflow.

Off-Target Panel Selection: A Rationale-Driven Approach

Based on the structural motifs of Compound X and data from related molecules, the following off-target classes are prioritized for initial screening.

Target ClassRationale for InclusionPotential Clinical Implication
Pim Kinases (Pim-1, -2, -3) Piperidine-containing compounds are known to have cross-reactivity with Pim kinases, which are constitutively active serine/threonine kinases.[9]Oncogenic signaling, cell survival, and proliferation.[10]
Serotonin Receptors (5-HT2A) A structurally related compound containing a 1-methylpiperidin-4-yl moiety is a potent 5-HT2A inverse agonist.CNS effects, mood, psychosis.
GABA-A Receptors The core piperidine-4-carboxylic acid structure is a known GABA-A receptor partial agonist.[3]Sedation, anxiolysis, CNS depression.
hERG Ion Channel A critical off-target for cardiovascular safety assessment; blockade can lead to QT prolongation and torsades de pointes.Cardiac arrhythmia.
Muscarinic Receptors (M1-M5) Piperidine is a classic scaffold for muscarinic antagonists.[6]Anticholinergic side effects (dry mouth, blurred vision, tachycardia).
Orphan GPCRs (e.g., GPR151) GPR151 is expressed in the CNS and peripheral tissues and is implicated in metabolism and pain.[11][12] Piperidine scaffolds are promiscuous GPCR ligands.Unpredictable effects on metabolism, pain perception, or reward pathways.[13]

Experimental Methodologies & Protocols

Radioligand Binding Assay for Off-Target Affinity (Ki) Determination

This protocol describes a competitive displacement assay to quantify the binding affinity of a test compound for a specific receptor. The principle relies on the competition between the unlabeled test compound and a known radiolabeled ligand for binding to the target protein.

prep Prepare Reagents: - Membrane homogenate (with target) - Radioligand ([3H]-Ketanserin for 5-HT2A) - Test compounds (serial dilutions) - Assay Buffer incubate Incubation: Combine membrane, radioligand, and test compound in 96-well plate. Incubate at 25°C for 60 min. prep->incubate Step 1 filter Termination & Filtration: Rapidly filter plate contents through GF/B filter plate using a cell harvester. Wash 3x with ice-cold buffer. incubate->filter Step 2 detect Detection: Add scintillation cocktail to dried filter plate. Measure radioactivity (CPM) using a scintillation counter. filter->detect Step 3 analyze Data Analysis: Plot % Inhibition vs. Log[Compound]. Fit to sigmoidal curve to find IC50. Calculate Ki using Cheng-Prusoff equation. detect->analyze Step 4

Caption: Workflow for a Competitive Radioligand Binding Assay.

Detailed Protocol: 5-HT2A Receptor Binding Assay

  • Reagent Preparation :

    • Membrane Source : Use commercially available membrane preparations from CHO or HEK293 cells stably expressing the human 5-HT2A receptor. Thaw on ice and dilute in assay buffer to a final concentration of 5-10 µg protein per well.

    • Assay Buffer : 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM EDTA. The choice of buffer is critical to maintain protein stability and physiological ionic strength.

    • Radioligand : [³H]-Ketanserin, a well-characterized 5-HT2A antagonist. Prepare a working solution at 2x the final concentration (e.g., 1 nM final concentration, so prepare a 2 nM solution). The concentration should be at or below the Kd for high-affinity binding.

    • Test Compounds : Prepare a 10 mM stock in 100% DMSO. Perform a serial dilution series in assay buffer to achieve final concentrations ranging from 0.1 nM to 100 µM.

  • Assay Procedure :

    • In a 96-well plate, add 50 µL of assay buffer (for total binding) or a non-radiolabeled antagonist like cinanserin (for non-specific binding).

    • Add 50 µL of the test compound dilutions to the respective wells.

    • Add 50 µL of the diluted radioligand solution to all wells.

    • Initiate the binding reaction by adding 50 µL of the diluted membrane preparation to all wells. The final volume is 200 µL.

    • Incubate the plate at room temperature (25°C) for 60 minutes with gentle agitation. This allows the binding to reach equilibrium.

  • Termination and Separation :

    • Terminate the reaction by rapid filtration through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester. This step is crucial to separate the bound radioligand (trapped on the filter) from the free radioligand.[14]

    • Wash the filters three times with 300 µL of ice-cold assay buffer to remove any unbound radioligand.

  • Detection and Analysis :

    • Dry the filter plate and add liquid scintillation cocktail to each well.

    • Measure the retained radioactivity in counts per minute (CPM) using a liquid scintillation counter.

    • Calculate the half-maximal inhibitory concentration (IC50) by performing a non-linear regression analysis of the competition binding curves.

    • Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]

Comparative Data Analysis (Hypothetical)

The following tables summarize hypothetical data generated from the described assays. This data is for illustrative purposes to demonstrate how results would be presented and interpreted.

Table 1: Comparative Binding Affinity (Ki, nM) at Prioritized Off-Targets

TargetCompound X (Test)Compound Y (-Methyl)Compound Z (Isomer)Rationale
Target Kinase Alpha 15 120250Primary Target
Pim-1 Kinase850790>10,000Methyl group may contribute to Pim-1 interaction.
5-HT2A Receptor45025001800N-methyl group is critical for 5-HT2A affinity.[4]
GABA-A Receptor (α1β2γ2)>10,000>10,000>10,000Core structure shows low affinity in this context.
hERG Channel>10,000>10,000>10,000Clean profile for all analogs.
Muscarinic M2 Receptor12009503500All compounds show weak affinity.
GPR15121001800>10,000Isomer Z shows no affinity.

Table 2: Selectivity Profile of Compound X

Off-TargetKi (nM)Selectivity Index (Ki Off-Target / Ki Primary Target)
Target Kinase Alpha 15 1
Pim-1 Kinase85057-fold
5-HT2A Receptor45030-fold
Muscarinic M2 Receptor120080-fold
GPR1512100140-fold

Interpretation and Conclusion

Based on the hypothetical data, Compound X (this compound) demonstrates the most promising profile.

  • Potency : It is the most potent inhibitor of the primary Target Kinase Alpha (Ki = 15 nM).

  • Selectivity : It maintains a favorable selectivity window against the tested off-targets. A selectivity index of >30-fold is generally considered a good starting point in early discovery to minimize the risk of off-target effects at therapeutic concentrations. The 80-fold selectivity over the Muscarinic M2 receptor suggests a low risk of anticholinergic side effects.

  • Structure-Activity Relationship (SAR) : The N-methyl group appears crucial for high-affinity binding to both the primary target and the 5-HT2A receptor, as evidenced by the significantly weaker potency of Compound Y. The arrangement of the carboxylic acid is also critical, as Compound Z is substantially less active against the primary target.

Path Forward: While Compound X shows a promising in vitro profile, the 30-fold selectivity against the 5-HT2A receptor warrants further investigation. A functional assay should be conducted to determine if this binding translates to agonistic or antagonistic activity. If functional activity is observed, further medicinal chemistry efforts could be directed at improving selectivity by modifying the piperidine moieties to disrupt the 5-HT2A pharmacophore while retaining primary target potency. Finally, advanced methods like CETSA can confirm target engagement in a more physiologically relevant cellular environment.[1]

This systematic comparison guide provides a robust blueprint for de-risking novel chemical entities, enabling data-driven decisions, and ultimately selecting safer, more effective drug candidates for further development.

References

  • Lu KY. (2020). Chemoproteomics-based Off-Target Screening of Small Molecule Drugs. Vertex AI Search Grounding API.
  • Lounkine, E., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Vertex AI Search Grounding API.
  • Bowes, J., et al. (2018). Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals. PubMed.
  • Muthas, D., et al. (2022). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. MDPI.
  • Kumar, A., et al. (2016). A review on PIM kinases in tumors. PMC - NIH.
  • Wikipedia. GPR151. Wikipedia.
  • Bielinska, K., et al. (2017).
  • Su, C., et al. (2025). The Orphan Receptor GPR151: Discovery, Expression, and Emerging Biological Significance. PMC - PubMed Central.
  • Zhang, L., et al. (2023). PIM1 kinase and its diverse substrate in solid tumors. PMC - PubMed Central.
  • Vanover, K.E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. PubMed.
  • Majd, H., et al. (2022).
  • BenchChem. (2025). A Comparative Guide to the Cross-Reactivity Profile of (4-Methylpiperidin-1-yl)acetic Acid. BenchChem.
  • Wikipedia. Isonipecotic acid. Wikipedia.
  • Abe, Y., et al. (2004). Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][1][8]benzothiazine as orally-active adhesion molecule inhibitors. PubMed.

  • Waelbroeck, M., et al. (1990). Binding Properties of Nine 4-diphenyl-acetoxy-N-methyl-piperidine (4-DAMP) Analogues to M1, M2, M3 and Putative M4 Muscarinic Receptor Subtypes. PubMed.

Sources

A Researcher's Guide to the In Vitro and In Vivo Validation of 1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

For drug discovery researchers and scientists, the journey from a novel chemical entity to a validated lead compound is paved with rigorous experimental scrutiny. This guide provides a comprehensive framework for the in vitro and in vivo validation of 1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid, a compound with a piperidine scaffold suggestive of potential activity at various central nervous system (CNS) targets. Given the novelty of this specific molecule, we will proceed with a structured validation cascade, comparing its hypothetical performance against established reference compounds.

Introduction: Deconstructing the Molecule and Postulating Targets

The structure of this compound incorporates two piperidine rings, a common motif in ligands for G-protein coupled receptors (GPCRs) and sigma receptors. The presence of a carboxylic acid group may influence its pharmacokinetic properties and potential interactions with target proteins. The N-methylated piperidine is a feature found in numerous CNS-active compounds.

Based on these structural alerts, our validation strategy will initially focus on two prominent receptor families:

  • Sigma Receptors (σ1 and σ2): These intracellular chaperone proteins are implicated in a range of neurological disorders, and many piperidine derivatives exhibit high affinity for them.[1][2][3][4]

  • G-Protein Coupled Receptors (GPCRs): As the largest family of cell surface receptors, GPCRs are the target of a significant portion of approved drugs.[5][6] The piperidine scaffold is a key pharmacophore for many GPCR ligands.

Our investigation will therefore follow a logical progression from broad, unbiased screening to focused pharmacological characterization and finally to in vivo proof-of-concept studies.

The In Vitro Validation Cascade: From Hit Identification to Lead Characterization

The primary goal of in vitro testing is to determine if and how this compound interacts with specific biological targets, its affinity, and its functional effect.

Initial Target Screening: Casting a Wide Net

A broad-based initial screening is crucial to identify potential primary targets and any off-target liabilities early in the discovery process. We recommend a comprehensive radioligand binding assay panel, such as the Eurofins Discovery BioPrint® panel, which covers a wide array of receptors, ion channels, and transporters.

Experimental Workflow: Initial Target Identification

compound 1-(1-Methylpiperidin-4-yl)piperidine- 4-carboxylic acid panel Broad Receptor Screening Panel (e.g., Radioligand Binding Assays) compound->panel data Binding Affinity Data (% Inhibition at a fixed concentration) panel->data hit_id Hit Identification (Primary Target(s) with >50% Inhibition) data->hit_id selectivity Selectivity Profiling (Identification of potential off-targets) hit_id->selectivity

Caption: Workflow for initial target screening of the test compound.

For the purpose of this guide, let us hypothesize that the initial screening reveals significant binding affinity for the sigma-1 receptor (σ1R) .

Focused In Vitro Pharmacology: Characterizing the Sigma-1 Receptor Interaction

Once a primary target is identified, a detailed pharmacological workup is necessary. This will involve determining the binding affinity (Ki) and functional activity (agonist, antagonist, or allosteric modulator).

2.2.1. Radioligand Competition Binding Assay

This "gold standard" assay quantifies the affinity of the test compound for the σ1R by measuring its ability to displace a known high-affinity radioligand.[7]

Protocol: Sigma-1 Receptor Radioligand Binding Assay

  • Prepare Receptor Membranes: Utilize cell membranes prepared from a cell line overexpressing the human sigma-1 receptor (e.g., HEK293-σ1R).

  • Incubation: In a 96-well plate, combine the receptor membranes, the radioligand (e.g., -pentazocine), and varying concentrations of this compound.

  • Equilibration: Incubate the mixture to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filtermat to separate bound from unbound radioligand.

  • Scintillation Counting: Quantify the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displacement against the concentration of the test compound. Fit the data to a one-site competition model to determine the IC50, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

2.2.2. Functional Assays: Determining the Mode of Action

Binding affinity alone does not reveal the functional consequence of the interaction. We must determine if our compound activates (agonism), blocks (antagonism), or modulates the receptor's activity.

A. Calcium Mobilization Assay

Sigma-1 receptors are known to modulate intracellular calcium signaling.[4] This assay measures changes in intracellular calcium concentration in response to the test compound.

Protocol: Fluo-4 Calcium Flux Assay

  • Cell Culture: Plate cells expressing σ1R (e.g., SH-SY5Y neuroblastoma cells) in a black-walled, clear-bottom 96-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM.

  • Compound Addition: Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure baseline fluorescence, then add varying concentrations of this compound.

  • Fluorescence Monitoring: Continuously monitor the fluorescence intensity. An increase in fluorescence indicates a rise in intracellular calcium, suggesting agonistic activity. To test for antagonism, pre-incubate the cells with the test compound before adding a known σ1R agonist (e.g., PRE-084).

B. Allosteric Modulation Assay

Some compounds may not bind to the primary ligand binding site but can still modulate the receptor's function. A competition binding assay with phenytoin (DPH), a known allosteric modulator of σ1R, can help differentiate between agonists and antagonists.[4]

Comparative In Vitro Data

To contextualize our findings, we will compare the hypothetical data for our test compound with well-characterized σ1R ligands: PRE-084 (a selective agonist) and NE-100 (a selective antagonist).

Compoundσ1R Binding Affinity (Ki, nM)Functional Activity (Calcium Flux)Potency (EC50/IC50, nM)
This compound (Hypothetical) 15.2Agonist45.8
PRE-084 (Reference Agonist) 2.2Agonist8.5
NE-100 (Reference Antagonist) 0.8Antagonist3.1 (IC50)

This hypothetical data suggests our compound is a σ1R agonist with moderate affinity and potency, albeit lower than the reference agonist PRE-084.

In Vivo Validation: Assessing Therapeutic Potential

Positive in vitro results warrant progression to in vivo models to assess the compound's efficacy, safety, and pharmacokinetic/pharmacodynamic (PK/PD) relationship in a whole organism. Based on the role of σ1R in neuropathic pain and neuroprotection, we will propose a relevant animal model.[4]

Experimental Workflow: In Vivo Validation

invitro Positive In Vitro Profile (e.g., σ1R Agonist) pk_studies Pharmacokinetic (PK) Studies (Absorption, Distribution, Metabolism, Excretion) invitro->pk_studies model_selection Selection of In Vivo Model (e.g., Neuropathic Pain Model) pk_studies->model_selection efficacy_study Efficacy Study (Dose-Response Assessment) model_selection->efficacy_study data_analysis Data Analysis & Interpretation (Therapeutic Window, Target Engagement) efficacy_study->data_analysis

Caption: A streamlined workflow for the in vivo validation phase.

Neuropathic Pain Model: Chronic Constriction Injury (CCI)

The CCI model in rodents is a widely used and well-validated model of neuropathic pain that is sensitive to the effects of σ1R modulators.

Protocol: CCI Model and Behavioral Testing

  • Surgical Procedure: In anesthetized rats, the sciatic nerve is loosely ligated at four locations to induce a chronic nerve compression injury.

  • Post-Operative Recovery: Animals are allowed to recover for a period of 7-14 days, during which they develop signs of neuropathic pain.

  • Behavioral Assessment (Baseline): Measure baseline pain responses, such as mechanical allodynia (von Frey filaments) and thermal hyperalgesia (Hargreaves test).

  • Compound Administration: Administer this compound or a vehicle control via an appropriate route (e.g., intraperitoneal or oral).

  • Post-Dosing Behavioral Assessment: Re-evaluate pain responses at various time points after dosing to determine the compound's analgesic effect.

  • Dose-Response Analysis: Test multiple dose levels to establish a dose-response relationship and determine the ED50 (the dose that produces 50% of the maximal effect).

Comparative In Vivo Data

We will compare the hypothetical efficacy of our test compound to the reference σ1R agonist, PRE-084, in the CCI model.

CompoundRoute of AdministrationPeak Analgesic Effect (% Reversal of Allodynia)ED50 (mg/kg)
This compound (Hypothetical) Intraperitoneal75%10
PRE-084 (Reference Agonist) Intraperitoneal90%3

This hypothetical in vivo data supports the in vitro findings, indicating that our compound is an effective analgesic in a model of neuropathic pain, though less potent than the reference compound.

Conclusion and Future Directions

This guide outlines a systematic and scientifically rigorous approach to validating the activity of a novel compound, this compound. By progressing from broad screening to focused in vitro pharmacology and finally to in vivo efficacy models, researchers can build a comprehensive data package to support further development.

Our hypothetical results position this compound as a moderate-potency sigma-1 receptor agonist with analgesic properties. Future work should include:

  • Selectivity Profiling: A broader panel of GPCRs and ion channels to confirm selectivity for the sigma-1 receptor.

  • Pharmacokinetic Studies: Detailed analysis of its absorption, distribution, metabolism, and excretion (ADME) properties to optimize dosing regimens.

  • Mechanism of Action Studies: Deeper investigation into the downstream signaling pathways modulated by the compound.

By following a logical, data-driven validation pathway and continually comparing against established standards, the therapeutic potential of novel chemical entities can be thoroughly and efficiently evaluated.

References

  • Recent progress in assays for GPCR drug discovery. (n.d.). National Institutes of Health.
  • Advances in G Protein-Coupled Receptor High-throughput Screening - PMC. (n.d.). National Institutes of Health.
  • Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation | ACS Measurement Science Au. (2023, July 7). American Chemical Society.
  • GPCR Functional Assays, Understanding On/Off-target Activity. (n.d.). Eurofins Discovery.
  • GPCR Screening & Profiling with Binding Assays. (n.d.). Creative Biogene.
  • The Intriguing Sigma-1 and Sigma-2 Receptors and Their Potential Therapeutic Roles 2.0 - PMC. (2023, November 1). National Institutes of Health.
  • The activity of selective sigma-1 receptor ligands in seizure models in vivo. (2017). ResearchGate.
  • The activity of selective sigma-1 receptor ligands in seizure models in vivo. (2017, June 15). PubMed.
  • In vitro and in vivo sigma 1 receptor imaging studies in different disease states - PMC. (2020, October 8). National Institutes of Health.
  • Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. (2020, September 1). RSC Publishing.

Sources

A Comparative Guide to N-Methylisonipecotic Acid and GABA Analog Efficacy in Modulating GABAergic Neurotransmission

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of neuropharmacology, the modulation of the γ-aminobutyric acid (GABA) system remains a cornerstone for the development of therapeutics targeting a spectrum of neurological and psychiatric disorders. This guide provides a detailed comparison of the efficacy and mechanisms of N-Methylisonipecotic acid, a competitive GABA uptake inhibitor, with established GABA analogs: Gabapentin, Pregabalin, and Baclofen. While direct comparative clinical data for N-Methylisonipecotic acid is limited, this analysis synthesizes preclinical evidence and structure-activity relationships to offer a scientifically grounded perspective on its potential therapeutic utility.

The Central Role of GABAergic Signaling

GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), crucial for maintaining the delicate balance between neuronal excitation and inhibition. Disruptions in GABAergic signaling are implicated in numerous pathological states, including epilepsy, anxiety disorders, neuropathic pain, and spasticity. Consequently, pharmacological agents that enhance GABAergic tone represent a significant area of therapeutic interest.

N-Methylisonipecotic Acid: A GABA Reuptake Inhibitor

N-Methylisonipecotic acid, a derivative of isonipecotic acid, functions by competitively inhibiting the GABA transporters (GATs). These transporters are responsible for the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells, thereby terminating its inhibitory signal. By blocking this reuptake, N-Methylisonipecotic acid increases the synaptic concentration and prolongs the action of GABA.[1]

The N-methylation of the parent compound, isonipecotic acid, is a critical modification. While isonipecotic acid itself is a partial agonist at GABA-A receptors, it possesses poor blood-brain barrier permeability.[2] The addition of a methyl group to the piperidine nitrogen is anticipated to increase lipophilicity, a key factor in enhancing CNS penetration.[3] This structural alteration shifts its primary mechanism towards GABA reuptake inhibition, akin to its isomer, nipecotic acid, the backbone of the clinically used GAT-1 inhibitor, Tiagabine.[4]

GABA Analogs: Diverse Mechanisms of Action

In contrast to the direct modulation of GABA availability by N-Methylisonipecotic acid, the commonly prescribed GABA analogs—Gabapentin, Pregabalin, and Baclofen—exert their effects through distinct molecular targets.

  • Gabapentin and Pregabalin : Despite being structural analogs of GABA, Gabapentin and Pregabalin do not exert their primary effects through direct interaction with GABA receptors or by inhibiting GABA uptake or metabolism. Instead, they bind with high affinity to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs). This interaction reduces the influx of calcium into presynaptic nerve terminals, which in turn diminishes the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P.[5]

  • Baclofen : Baclofen is a selective agonist of the GABA-B receptor, a G-protein coupled receptor. Activation of presynaptic GABA-B receptors inhibits calcium influx, leading to a decrease in the release of excitatory neurotransmitters. Postsynaptically, Baclofen-mediated GABA-B receptor activation opens potassium channels, resulting in hyperpolarization and a reduction in neuronal excitability.[6]

Comparative Efficacy: A Mechanistic Perspective

A direct head-to-head comparison of the clinical efficacy of N-Methylisonipecotic acid with Gabapentin, Pregabalin, and Baclofen is not currently possible due to the lack of clinical trial data for N-Methylisonipecotic acid. However, a comparative analysis based on their distinct mechanisms of action and the known efficacy of related compounds provides valuable insights.

Table 1: Mechanistic and Therapeutic Comparison
FeatureN-Methylisonipecotic Acid (Predicted)GabapentinPregabalinBaclofen
Primary Mechanism Competitive GABA Transporter (GAT) Inhibitionα2δ-1 Subunit of VGCC Bindingα2δ-1 Subunit of VGCC BindingGABA-B Receptor Agonism
Effect on GABA Levels Increases synaptic GABA concentrationNo direct effectNo direct effectMimics GABA at GABA-B receptors
Primary Therapeutic Use Anticonvulsant (based on related compounds)Neuropathic pain, epilepsyNeuropathic pain, fibromyalgia, anxietySpasticity, muscle relaxant
Blood-Brain Barrier Permeability Potentially enhanced by N-methylationYesYesYes

Experimental Protocols for Efficacy Assessment

The evaluation of compounds targeting the GABAergic system involves a combination of in vitro and in vivo assays to determine their potency, selectivity, and therapeutic potential.

In Vitro GABA Uptake Inhibition Assay

This assay is fundamental to characterizing the efficacy of compounds like N-Methylisonipecotic acid.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on GABA transporter activity.

Methodology:

  • Cell Culture: Utilize cell lines (e.g., HEK293) stably expressing specific GABA transporter subtypes (GAT-1, GAT-2, GAT-3, BGT-1).

  • Assay Preparation: Plate the cells in a suitable format (e.g., 96-well plates) and allow them to adhere.

  • Compound Incubation: Pre-incubate the cells with varying concentrations of the test compound (e.g., N-Methylisonipecotic acid).

  • Radiolabeled GABA Addition: Add a known concentration of radiolabeled GABA (e.g., [³H]GABA) to initiate the uptake reaction.

  • Incubation and Termination: Incubate for a defined period to allow for GABA uptake. Terminate the reaction by rapidly washing the cells with ice-cold buffer to remove extracellular [³H]GABA.

  • Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vivo Models of Neuropathic Pain and Spasticity

Objective: To assess the therapeutic efficacy of a compound in animal models that mimic human disease states.

  • Neuropathic Pain (e.g., Chronic Constriction Injury Model):

    • Induce neuropathy in rodents by loosely ligating the sciatic nerve.

    • Assess baseline pain thresholds (e.g., mechanical allodynia using von Frey filaments, thermal hyperalgesia using a plantar test).

    • Administer the test compound (e.g., N-Methylisonipecotic acid, Gabapentin, Pregabalin) via a relevant route (e.g., oral, intraperitoneal).

    • Measure pain thresholds at various time points post-administration to evaluate the analgesic effect.

  • Spasticity (e.g., Modified Ashworth Scale in a Rodent Model of Spinal Cord Injury):

    • Induce spinal cord injury in rodents.

    • After a period of recovery and development of spasticity, assess muscle tone using a standardized scale (e.g., Modified Ashworth Scale).

    • Administer the test compound (e.g., N-Methylisonipecotic acid, Baclofen).

    • Evaluate changes in muscle tone at different time points to determine the antispasmodic effect.

Visualizing the Mechanisms of Action

The following diagrams illustrate the distinct signaling pathways modulated by N-Methylisonipecotic acid and the compared GABA analogs.

GABA_Uptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_release GABA_vesicle->GABA_release GABA_synapse GABA GABA_release->GABA_synapse Exocytosis GAT1 GABA Transporter (GAT1) GABA_synapse->GAT1 Reuptake GABA_receptor GABA Receptor GABA_synapse->GABA_receptor Binding Inhibition Inhibition GABA_receptor->Inhibition Inhibitory Signal NMA N-Methylisonipecotic Acid NMA->GAT1 Inhibits

Figure 1: Mechanism of N-Methylisonipecotic Acid.

GABA_Analog_Mechanisms cluster_presynaptic_gabapentin Presynaptic Neuron (Gabapentin/Pregabalin) cluster_presynaptic_baclofen Presynaptic Neuron (Baclofen) cluster_postsynaptic_baclofen Postsynaptic Neuron (Baclofen) VGCC Voltage-Gated Ca²⁺ Channel (α2δ-1) Excitatory_release VGCC->Excitatory_release Ca²⁺ Influx (Reduced) Excitatory_vesicle Glutamate Vesicle Excitatory_vesicle->Excitatory_release GABAB_pre GABA-B Receptor Excitatory_release2 GABAB_pre->Excitatory_release2 Inhibits Release Excitatory_vesicle2 Glutamate Vesicle Excitatory_vesicle2->Excitatory_release2 GABAB_post GABA-B Receptor K_channel K⁺ Channel GABAB_post->K_channel Opens Hyperpolarization Hyperpolarization K_channel->Hyperpolarization K⁺ Efflux Gabapentin Gabapentin/ Pregabalin Gabapentin->VGCC Binds & Inhibits Baclofen Baclofen Baclofen->GABAB_pre Activates Baclofen->GABAB_post Activates

Sources

A Head-to-Head Comparison of Piperidine Carboxylic Acid Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the landscape of heterocyclic compounds, piperidine carboxylic acids represent a critical class of molecules. Their rigid, saturated ring structure provides a valuable scaffold in medicinal chemistry, offering a constrained framework for presenting pharmacophoric features. The seemingly subtle shift of a single carboxylic acid group around the piperidine ring gives rise to three distinct isomers—pipecolic acid (2-substituted), nipecotic acid (3-substituted), and isonipecotic acid (4-substituted)—each with a unique profile of physicochemical properties, biological activities, and analytical behaviors.

This guide provides an in-depth, head-to-head comparison of these three isomers. Moving beyond a simple cataloging of data, we will explore the causal relationships between structure and function, offering field-proven insights into their differentiation and application. Every analytical protocol described herein is designed as a self-validating system, ensuring scientific integrity and reproducibility.

Structural and Physicochemical Properties: The Foundation of Functional Divergence

The position of the carboxylic acid moiety is the primary determinant of the distinct chemical personality of each isomer. This seemingly minor structural variance has profound implications for their polarity, acidity, and three-dimensional shape, which in turn governs their biological interactions.

The proximity of the acidic carboxyl group to the basic ring nitrogen in pipecolic acid (the α-amino acid) creates a distinct electronic environment compared to the more separated β-amino acid (nipecotic acid) and γ-amino acid (isonipecotic acid) analogues. This directly influences their acidity (pKa) and lipophilicity (LogP), key parameters in predicting pharmacokinetic behavior.

Comparative Physicochemical Data
PropertyPipecolic Acid (2-)Nipecotic Acid (3-)Isonipecotic Acid (4-)
Molecular Formula C₆H₁₁NO₂C₆H₁₁NO₂C₆H₁₁NO₂
Molecular Weight 129.16 g/mol 129.16 g/mol 129.16 g/mol
Melting Point (°C) 268[1]251-255[2]>300[3]
pKa (carboxyl) ~2.98[4]~4.5[5]~4.3 (estimated)
pKa (amino) ~10.8 (estimated)~10.4 (estimated)~10.2 (estimated)
LogP -2.31[6]-1.8 (estimated)-3.05[7]
Solubility in Water Soluble[4]Moderately soluble[5]Soluble[8]

Note: Some values are estimated or compiled from various sources and should be considered as representative.

The higher melting point of isonipecotic acid suggests a more stable crystal lattice, likely due to efficient intermolecular hydrogen bonding facilitated by the symmetrical structure. Pipecolic acid, with the lowest LogP value, is the most hydrophilic of the three, a critical factor in its pharmacokinetic profile.

Biological Activity: A Tale of Three Targets

The distinct spatial arrangement of the carboxyl and amino groups in each isomer dictates their interaction with biological targets, leading to vastly different pharmacological profiles.

G cluster_0 Isomer cluster_1 Primary Biological Role cluster_2 Key Molecular Interaction Pipecolic Pipecolic Acid (2-) Metabolite Metabolite & Precursor Pipecolic->Metabolite is a Nipecotic Nipecotic Acid (3-) GAT_Inhibitor GABA Transporter (GAT) Inhibitor Nipecotic->GAT_Inhibitor acts as a Isonipecotic Isonipecotic Acid (4-) GABA_Agonist GABA-A Receptor Agonist Isonipecotic->GABA_Agonist functions as a Biosynthesis Biosynthetic Pathways (e.g., Lysine degradation) Metabolite->Biosynthesis involved in GATs Blocks GABA Reuptake GAT_Inhibitor->GATs by blocking GABA_R Partial Agonist at GABA-A Receptor GABA_Agonist->GABA_R via interaction with

Pipecolic Acid (Piperidine-2-carboxylic acid): This isomer is a key metabolite in the degradation pathway of L-lysine in mammals.[9][10] Elevated levels of pipecolic acid in bodily fluids are a diagnostic marker for certain metabolic disorders, including Zellweger syndrome.[9][10][11] In plants, it plays a crucial role in systemic acquired resistance, an immune response to pathogens.[11] In drug development, its chiral nature makes it a valuable building block for the synthesis of more complex pharmaceuticals.[11]

Nipecotic Acid (Piperidine-3-carboxylic acid): Nipecotic acid is best known as a gamma-aminobutyric acid (GABA) uptake inhibitor.[12][13][14] By blocking GABA transporters (GATs), it increases the concentration of GABA in the synaptic cleft, thereby enhancing inhibitory neurotransmission.[13] However, its clinical utility is limited by its hydrophilic and zwitterionic nature, which prevents it from efficiently crossing the blood-brain barrier.[12] This has led to the development of more lipophilic derivatives, such as the anticonvulsant drug Tiagabine.

Isonipecotic Acid (Piperidine-4-carboxylic acid): In contrast to nipecotic acid, isonipecotic acid acts as a partial agonist at the GABA-A receptor.[11][15] Its structure is a conformationally constrained derivative of GABA itself.[11][15] Like nipecotic acid, its ability to penetrate the central nervous system is poor.[15] It serves as a valuable research tool for probing the structure and function of the GABA-A receptor.[11]

Analytical Differentiation: Spectroscopic and Chromatographic Fingerprints

Unambiguous identification of these isomers is critical in both research and quality control settings. Their structural similarity presents an analytical challenge that can be overcome by leveraging subtle differences in their spectroscopic and chromatographic behaviors.

Spectroscopic Comparison
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectra of the three isomers, while sharing the broad features of a piperidine ring, exhibit distinct chemical shifts and coupling patterns, particularly for the protons on the carbons bearing the carboxylic acid and the adjacent methylene groups.

  • Pipecolic Acid (2-): The proton on C2 (α to both the nitrogen and the carboxyl group) is the most downfield of the methine protons among the three isomers, typically appearing around 3.5-4.0 ppm.[16]

  • Nipecotic Acid (3-): The proton on C3 is shifted upfield relative to C2 in pipecolic acid, generally found in the 2.5-3.0 ppm range. The protons on C2 and C6 (α to the nitrogen) will show distinct splitting patterns due to their proximity to the chiral center at C3.[17][18]

  • Isonipecotic Acid (4-): Due to its symmetry, the ¹H NMR spectrum is the simplest of the three. The proton on C4 is typically observed around 2.4-2.8 ppm. The protons on C2/C6 and C3/C5 are chemically equivalent, leading to fewer signals compared to the other isomers.[19][20][21]

Mass Spectrometry (MS)

Under electron ionization (EI), the primary fragmentation pathway for all three isomers involves the loss of the carboxylic acid group (a loss of 45 Da).[22][23] The key to differentiation lies in the subsequent fragmentation of the remaining piperidine ring.

G cluster_0 Common Primary Fragmentation cluster_1 Isomer-Specific Secondary Fragmentation M [M]+. m/z 129 M_minus_COOH [M-COOH]+. m/z 84 M->M_minus_COOH Loss of -COOH Fragments Further Ring Fragmentation M_minus_COOH->Fragments α-cleavage & ring opening

  • α-Cleavage: The piperidine ring is prone to α-cleavage adjacent to the nitrogen atom, leading to the formation of stable iminium ions. The position of the initial carboxyl loss influences which α-cleavage pathways are favored, producing a unique fingerprint of fragment ions for each isomer.[22]

Chromatographic Separation

The separation of these polar, isomeric compounds can be challenging. Reversed-phase HPLC often requires ion-pairing agents or derivatization for adequate retention and resolution. Hydrophilic interaction liquid chromatography (HILIC) is a powerful alternative for underivatized analysis. For gas chromatography (GC), derivatization is mandatory due to the low volatility of these amino acids.[24][25][26]

Experimental Protocol: HPLC-MS Method for Isomer Separation

This protocol provides a robust method for the simultaneous separation and quantification of pipecolic, nipecotic, and isonipecotic acids using HILIC coupled with mass spectrometry.

1. Objective: To achieve baseline separation of the three piperidine carboxylic acid isomers for accurate identification and quantification.

2. Materials:

  • Columns: A HILIC column (e.g., SeQuant ZIC-HILIC, 150 x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 5.0 with Acetic Acid.

  • Mobile Phase B: Acetonitrile.

  • Sample Diluent: 75:25 (v/v) Acetonitrile:Water.

  • Standards: Reference standards of Pipecolic acid, Nipecotic acid, and Isonipecotic acid.

3. Instrumentation:

  • HPLC system with a binary pump and autosampler.

  • Mass spectrometer with an electrospray ionization (ESI) source.

4. Chromatographic Conditions:

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Gradient Program:

    Time (min) %B (Acetonitrile)
    0.0 90
    10.0 50
    12.0 50
    12.1 90

    | 18.0 | 90 |

5. Mass Spectrometry Conditions:

  • Ionization Mode: ESI Positive.

  • Scan Mode: Selected Ion Monitoring (SIM) for the protonated molecule [M+H]⁺ at m/z 130.08.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 400 °C.

6. Rationale for Experimental Choices:

  • HILIC Column: HILIC is chosen for its superior retention of polar analytes like amino acids without the need for derivatization.[6] The zwitterionic stationary phase provides a good balance of hydrophilic and electrostatic interactions.

  • Mobile Phase: The acetonitrile gradient allows for the elution of the isomers based on their subtle differences in polarity. Ammonium acetate is a volatile buffer, making it compatible with MS detection.

  • ESI Positive Mode: The basic nitrogen of the piperidine ring is readily protonated, leading to high sensitivity in positive ion mode.

G Sample Sample Injection HILIC HILIC Column (Acetonitrile Gradient) Sample->HILIC Separation ESI ESI Source (Positive Ion Mode) HILIC->ESI Ionization MS Mass Spectrometer (SIM m/z 130.08) ESI->MS Detection Data Chromatogram (Separated Isomers) MS->Data Data Acquisition

Stability, Reactivity, and Pharmacokinetics

The stability of the piperidine ring is generally high, but it can be susceptible to oxidation, particularly at elevated temperatures or in the presence of strong oxidizing agents.[27] The presence of the carboxylic acid group can influence the reactivity of the ring, but for most pharmaceutical applications, the core scaffold is considered robust.

The pharmacokinetic profiles of these isomers are largely governed by their high polarity.

  • Absorption: As polar, zwitterionic molecules, their oral bioavailability is generally low.

  • Distribution: Their ability to cross the blood-brain barrier is very limited, a significant hurdle for centrally acting drugs like nipecotic acid.[12] This has prompted the development of prodrug strategies, such as esterification of the carboxylic acid, to increase lipophilicity and facilitate CNS penetration.[28]

  • Metabolism: The piperidine ring itself can undergo oxidative metabolism.[29] L-pipecolic acid is metabolized in the liver and kidney as part of the lysine degradation pathway.[10][30] The metabolism of nipecotic and isonipecotic acids is less extensively documented but is expected to involve pathways common to xenobiotic carboxylic acids.

  • Excretion: Due to their water solubility, these compounds and their metabolites are primarily excreted via the kidneys.[30]

Conclusion

Pipecolic, nipecotic, and isonipecotic acids, while sharing a common molecular formula, are distinct chemical entities with unique properties and applications. The position of the carboxylic acid group dictates their three-dimensional structure, physicochemical characteristics, and ultimately, their biological function. Pipecolic acid serves as a crucial metabolite and chiral building block, nipecotic acid as a foundational structure for GABA uptake inhibitors, and isonipecotic acid as a tool for probing GABA-A receptors.

For the researcher, a thorough understanding of their comparative analytical profiles is essential for unambiguous identification and quantification. The strategic application of spectroscopic techniques like NMR and MS, coupled with robust chromatographic methods such as HILIC, provides the necessary tools to differentiate these closely related isomers and advance their application in drug discovery and metabolic research.

References
  • Hueso-Falcón, I., et al. (2021). Amino Acid Analysis in Physiological Samples by GC-MS with Propyl Chloroformate Derivatization and iTRAQ-LC-MS/MS. Methods in Molecular Biology. Available at: [Link]

  • BIOSYNCE. (2023). What is the stability of piperidine? BIOSYNCE Blog. Available at: [Link]

  • Kuballa, T., et al. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Metabolites. Available at: [Link]

  • Yin, X., et al. (2014). Quantitation of Amino Acids in Human Hair by Trimethylsilyl Derivatization Gas Chromatography/Mass Spectrometry. Journal of Analytical Methods in Chemistry. Available at: [Link]

  • Egle, J. F., et al. (2000). Systemic availability and brain delivery after nasal administration of nipecotic acid and n-butyl nipecotate to rats. Pharmaceutical Research. Available at: [Link]

  • Foti, R. S., & Dalvie, D. K. (2016). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]

  • Abraham, R. J., et al. (1983). Conformational analysis. Part 34. An NMR investigation of the conformational equilibrium and intramolecular hydrogen bonding in nipecotic acid derivatives. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Çiçek, B., et al. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Journal of Chromatography A. Available at: [Link]

  • Grijalva-Verdugo, C., et al. (2021). Influence of piperidine ring on stability and reactivity of piperine. ResearchGate. Available at: [Link]

  • Al-Shehri, M. M., et al. (2022). Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification... ACS Omega. Available at: [Link]

  • Al-Shehri, M. M., et al. (2022). Underivatized Amino Acid Chromatographic Separation... ACS Omega. Available at: [Link]

  • ContaminantDB. (n.d.). 1H NMR Spectrum (CHEM022801). ContaminantDB. Available at: [Link]

  • Imtakt. (2021). Amino Acid Isomer Separation Using the Intrada Amino Acid Column. LCGC International. Available at: [Link]

  • Grove, J., et al. (1970). The Metabolism of D- And L-pipecolic Acid in the Rabbit and Rat. Biochemical Journal. Available at: [Link]

  • Wikipedia. (n.d.). Pipecolic acid. Wikipedia. Available at: [Link]

  • Bouling Chemical Co., Limited. (n.d.). Piperidine-3-Carboxylic Acid. Bouling Chemical. Available at: [Link]

  • PubChem. (n.d.). 4-Piperidinecarboxylic acid. PubChem. Available at: [Link]

  • Grokipedia. (n.d.). Pipecolic acid. Grokipedia. Available at: [Link]

  • ResearchGate. (n.d.). Recent Advances in the Synthesis of Piperidines... ResearchGate. Available at: [Link]

  • Human Metabolome Database. (n.d.). Pipecolic acid (HMDB0000070). HMDB. Available at: [Link]

  • Wikipedia. (n.d.). Piperidine. Wikipedia. Available at: [Link]

  • Szerb, J. C. (1982). Effect of Nipecotic Acid, a Gamma-Aminobutyric Acid Transport Inhibitor... Journal of Neurochemistry. Available at: [Link]

  • ChemBK. (n.d.). piperidine-4-carboxylic acid. ChemBK. Available at: [Link]

  • PubChem. (n.d.). L-Pipecolic acid. PubChem. Available at: [Link]

  • Wikipedia. (n.d.). Nipecotic acid. Wikipedia. Available at: [Link]

  • Chemistry LibreTexts. (2021). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • ResearchGate. (n.d.). Mass fragmentation pattern of compounds 3a and 3b. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Isonipecotic acid. Wikipedia. Available at: [Link]

  • Taylor & Francis. (n.d.). Nipecotic acid – Knowledge and References. Taylor & Francis Online. Available at: [Link]

  • BTC. (2023). What are the storage stability of Piperidine Series compounds over time? BTC Blog. Available at: [Link]

  • PubChem. (n.d.). (3S)-piperidine-3-carboxylic acid hydrochloride. PubChem. Available at: [Link]

  • Gottumukkala, A. L., et al. (2019). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Available at: [Link]

  • PubChem. (n.d.). Nipecotic Acid. PubChem. Available at: [Link]

Sources

Benchmarking 1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic Acid Against Standard Serotonergic Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the novel compound, 1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid, against two well-established serotonergic drugs: Lasmiditan and Pimavanserin. As the pharmacological profile of this compound is not yet publicly documented, this guide is structured around a logical, hypothesis-driven approach to its initial characterization. We postulate a potential interaction with serotonin (5-HT) receptors based on its structural motifs, which are prevalent in centrally-acting agents.

The purpose of this document is to provide researchers, scientists, and drug development professionals with a robust framework for evaluating new chemical entities. We will detail the necessary experimental protocols, present a hypothetical yet plausible dataset for comparative purposes, and offer insights into the interpretation of such data.

Introduction and Rationale for Comparator Selection

The piperidine scaffold is a cornerstone in medicinal chemistry, frequently appearing in compounds targeting the central nervous system. The test compound, this compound, features this core structure. Given that related piperidine-containing molecules have demonstrated activity at serotonin receptors, a primary screening against a panel of these receptors is a logical first step in its characterization.

To create a meaningful benchmark, we have selected two standard compounds with distinct mechanisms of action at different serotonin receptor subtypes:

  • Lasmiditan : A selective agonist for the 5-HT1F receptor, approved for the acute treatment of migraine.[1][2][3] Its mechanism is neurally-mediated, inhibiting the release of pro-inflammatory neuropeptides like CGRP without causing vasoconstriction, a common side effect of older migraine therapies.[4][5][6]

  • Pimavanserin (ACP-103) : A selective inverse agonist/antagonist for the 5-HT2A receptor.[7] It is approved for the treatment of hallucinations and delusions associated with Parkinson's disease psychosis and notably lacks activity at dopaminergic receptors, differentiating it from typical antipsychotics.[7][8]

By comparing our test compound to both a selective agonist and a selective inverse agonist for different 5-HT receptor subtypes, we can gain initial insights into its potential mode of action and receptor preference.

Experimental Methodologies

To ascertain the pharmacological profile of this compound, a series of in vitro assays are proposed. These experiments are designed to determine the compound's binding affinity, functional activity (as both an agonist and antagonist), and selectivity.

Radioligand Binding Assays

Radioligand binding assays are a fundamental tool for determining the affinity of a compound for a specific receptor. In this context, we will assess the ability of our test compound and the standards to displace a known radiolabeled ligand from the 5-HT1F and 5-HT2A receptors.

Experimental Protocol: Radioligand Displacement Assay

  • Cell Culture and Membrane Preparation :

    • HEK293 cells stably expressing either the human 5-HT1F or 5-HT2A receptor are cultured to ~80-90% confluency.

    • Cells are harvested, washed with phosphate-buffered saline (PBS), and centrifuged.

    • The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenized.

    • The homogenate is centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the Bradford assay.

  • Binding Assay :

    • In a 96-well plate, add a constant concentration of the appropriate radioligand:

      • For 5-HT1F receptors: [³H]-LY334370

      • For 5-HT2A receptors: [³H]-Ketanserin[7]

    • Add increasing concentrations of the test compound or the unlabeled standard compounds (Lasmiditan for 5-HT1F, Pimavanserin for 5-HT2A).

    • To determine non-specific binding, add a high concentration of a known unlabeled ligand (e.g., methiothepin for 5-HT1F, ketanserin for 5-HT2A).

    • Add the prepared cell membranes to initiate the binding reaction.

    • Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Detection and Data Analysis :

    • The reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound from the free radioligand.

    • The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

    • The filters are dried, and a scintillation cocktail is added.

    • The radioactivity retained on the filters is quantified using a scintillation counter.

    • The data are analyzed using non-linear regression to determine the concentration of the compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).

    • The binding affinity (Ki) is calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (HEK293 with target receptor) membrane_prep Membrane Preparation (Homogenization & Centrifugation) cell_culture->membrane_prep plate_setup Plate Setup (Radioligand, Test Compound) membrane_prep->plate_setup incubation Incubation (Binding Equilibrium) plate_setup->incubation filtration Filtration (Separate Bound/Free Ligand) incubation->filtration scintillation Scintillation Counting (Quantify Radioactivity) filtration->scintillation data_analysis Data Analysis (IC50 -> Ki Calculation) scintillation->data_analysis

Caption: Workflow for the radioligand binding assay.

Functional Assays

Functional assays are essential to determine whether a compound that binds to a receptor acts as an agonist (activates the receptor), an antagonist (blocks the action of an agonist), or an inverse agonist (reduces the basal activity of the receptor).

Experimental Protocol: G-Protein Coupled Receptor (GPCR) Functional Assay (cAMP Measurement for 5-HT1F)

The 5-HT1F receptor is a Gi-coupled receptor, meaning its activation leads to a decrease in intracellular cyclic AMP (cAMP).

  • Cell Culture :

    • Use HEK293 cells stably expressing the human 5-HT1F receptor.

    • Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Agonist Mode Assay :

    • Treat the cells with increasing concentrations of the test compound or Lasmiditan.

    • Include a step to stimulate adenylyl cyclase with forskolin to generate a measurable cAMP signal.

    • Incubate for a specified time (e.g., 30 minutes).

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).

    • Analyze the data using non-linear regression to determine the EC₅₀ (concentration for 50% of maximal response) and the Emax (maximal effect).

  • Antagonist Mode Assay :

    • Pre-incubate the cells with increasing concentrations of the test compound.

    • Add a fixed, sub-maximal concentration (e.g., EC₈₀) of a known 5-HT1F agonist (e.g., 5-CT).

    • Incubate and measure cAMP levels as described above.

    • Analyze the data to determine the IC₅₀ for the inhibition of the agonist response.

Experimental Protocol: GPCR Functional Assay (Calcium Flux for 5-HT2A)

The 5-HT2A receptor is a Gq-coupled receptor, and its activation leads to an increase in intracellular calcium (Ca²⁺).

  • Cell Culture and Dye Loading :

    • Use HEK293 cells stably expressing the human 5-HT2A receptor.

    • Plate the cells in a 96-well plate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Agonist Mode Assay :

    • Measure the baseline fluorescence using a plate reader with an integrated fluid dispenser (e.g., FLIPR).

    • Inject increasing concentrations of the test compound or a known 5-HT2A agonist (e.g., serotonin).

    • Measure the change in fluorescence over time.

    • Determine the EC₅₀ and Emax from the dose-response curve.

  • Antagonist/Inverse Agonist Mode Assay :

    • For antagonist mode, pre-incubate the cells with increasing concentrations of the test compound or Pimavanserin.

    • Add a fixed concentration (e.g., EC₈₀) of serotonin and measure the calcium flux.

    • For inverse agonist mode, measure the effect of the compound on the basal (unstimulated) calcium levels.

    • Determine the IC₅₀ for the inhibition of the agonist response.

Functional_Assay_Workflow cluster_agonist Agonist Mode cluster_antagonist Antagonist Mode agonist_treatment Treat cells with increasing [Compound] agonist_measurement Measure downstream signal (e.g., cAMP, Ca2+) agonist_treatment->agonist_measurement agonist_analysis Calculate EC50 & Emax agonist_measurement->agonist_analysis antagonist_pretreatment Pre-treat cells with increasing [Compound] agonist_addition Add fixed [Agonist] antagonist_pretreatment->agonist_addition antagonist_measurement Measure downstream signal agonist_addition->antagonist_measurement antagonist_analysis Calculate IC50 antagonist_measurement->antagonist_analysis start Start start->agonist_treatment start->antagonist_pretreatment

Caption: General workflow for functional GPCR assays.

Comparative Data Analysis (Hypothetical Data)

The following tables summarize the hypothetical results obtained from the described assays. This data is presented to illustrate how this compound would be benchmarked against the standard compounds.

Table 1: Receptor Binding Affinity (Ki, nM)

Compound5-HT1F Receptor5-HT2A Receptor
This compound >10,0008.5
Lasmiditan 2.2>10,000
Pimavanserin >10,0000.087

Table 2: Functional Activity (EC₅₀/IC₅₀, nM)

Compound5-HT1F Agonist (EC₅₀)5-HT2A Inverse Agonist (IC₅₀)
This compound No activity15.2
Lasmiditan 15No activity
Pimavanserin No activity0.4

Table 3: Selectivity Profile

CompoundPrimary TargetSelectivity over other tested receptor
This compound 5-HT2A>1000-fold
Lasmiditan 5-HT1F>1000-fold
Pimavanserin 5-HT2A>1000-fold

Interpretation of Results and Scientific Insights

  • Target Identification : The compound demonstrates high affinity and selectivity for the 5-HT2A receptor, with a Ki value of 8.5 nM. It shows no significant binding to the 5-HT1F receptor.

  • Mechanism of Action : In the functional assay, the compound acts as an inverse agonist at the 5-HT2A receptor, with an IC₅₀ of 15.2 nM. This profile is similar to that of Pimavanserin.[7][9]

  • Comparative Performance :

    • Compared to Pimavanserin (Ki = 0.087 nM), our test compound has a lower binding affinity for the 5-HT2A receptor.

    • Functionally, it is also less potent than Pimavanserin (IC₅₀ = 0.4 nM).

    • Like both standard compounds, it exhibits high selectivity for its primary target over the other receptor tested.

This hypothetical profile suggests that this compound is a selective 5-HT2A inverse agonist, albeit with lower potency than the established drug Pimavanserin. This initial characterization would justify further investigation, including screening against a broader panel of receptors to confirm its selectivity and in vivo studies to assess its therapeutic potential and pharmacokinetic properties.

The causality behind these experimental choices lies in a tiered approach to drug discovery. Initial binding assays provide a rapid and cost-effective way to identify potential targets. Subsequent functional assays are crucial to elucidate the compound's effect on receptor signaling, which is a key determinant of its physiological effect.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous framework for the initial benchmarking of a novel compound, this compound. By leveraging a hypothesis-driven selection of standard compounds and employing validated in vitro assays, we can efficiently determine the primary pharmacological characteristics of a new chemical entity.

The presented protocols and hypothetical data demonstrate a clear path from an unknown compound to a preliminary but informative pharmacological profile. This approach, grounded in the principles of expertise, trustworthiness, and authoritative referencing, is fundamental to modern drug discovery and development.

References

  • Vanover, K. E., Weiner, D. M., Makhay, M., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-918. [Link]

  • Perry, C. R. (2020). Lasmiditan mechanism of action: review of a selective 5-HT1F agonist. Headache: The Journal of Head and Face Pain, 60(S1), 5-14. [Link]

  • Stahl, S. M. (2023). Pimavanserin. In StatPearls. StatPearls Publishing. [Link]

  • Snyder, G. L., & Vanover, K. E. (2016). Mechanism of action of pimavanserin in Parkinson's disease psychosis: targeting serotonin 5HT2A and 5HT2C receptors. CNS Spectrums, 21(S1), 1-10. [Link]

  • Patsnap. (2024). What is the mechanism of Ketanserin?. Patsnap Synapse. [Link]

  • Wikipedia. (n.d.). Ketanserin. In Wikipedia. [Link]

  • Janssen, P. A. (1985). Ketanserin. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in hypertension and peripheral vascular disease. Drugs, 29(3), 199-228. [Link]

  • Patsnap. (2024). What is Ketanserin used for?. Patsnap Synapse. [Link]

  • Patsnap. (2024). What is the mechanism of Lasmiditan Succinate?. Patsnap Synapse. [Link]

  • ResearchGate. (n.d.). Mechanism of action of lasmiditan. SELECTIVE 5-HT1F AGONIST. [Link]

  • Steris Healthcare Pvt Ltd. (n.d.). Understanding Lasmiditan: A New Era in Migraine Relief. [Link]

  • ResearchGate. (2020). Lasmiditan mechanism of action - Review of a selective 5-HT1Fagonist. [Link]

  • Meadowcroft, A. M. (2017). Pimavanserin for Treatment of Hallucinations and Delusions Associated With Parkinson Disease Psychosis. Annals of Long-Term Care, 25(6), 46-50. [Link]

  • Acadia Pharmaceuticals Inc. (n.d.). NUPLAZID® (pimavanserin): Proposed Mechanism of Action. [Link]

  • National Center for Biotechnology Information. (2021). Lasmiditan for the Treatment of Migraines With or Without Aura in Adults. Cureus, 13(10), e18536. [Link]

  • National Center for Biotechnology Information. (2022). “Selective” serotonin 5-HT2A receptor antagonists. Biochemical Pharmacology, 199, 115028. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). lasmiditan. [Link]

  • ResearchGate. (n.d.). “Selective” serotonin 5-HT2A receptor antagonists | Request PDF. [Link]

  • National Center for Biotechnology Information. (2020). Lasmiditan mechanism of action – review of a selective 5-HT1F agonist. The Journal of Headache and Pain, 21(1), 71. [Link]

  • National Center for Biotechnology Information. (2019). Lasmiditan: A New Promising Drug in Migraine. Neurology India, 67(6), 1433-1434. [Link]

  • National Center for Biotechnology Information. (n.d.). Lasmiditan. In PubChem. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid. As a Senior Application Scientist, this guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a culture of safety and regulatory compliance in your laboratory.

I. Hazard Assessment & Profile: Understanding the Compound

While a specific Safety Data Sheet (SDS) for this compound is not consistently available, a reliable hazard profile can be synthesized by examining structurally similar piperidine derivatives. This analysis informs every subsequent safety and disposal protocol. The primary hazards are extrapolated from compounds like 1-Methylpiperidine-4-carboxylic acid and piperidine-4-carboxylic acid.[1][2]

Rationale: Understanding the potential hazards is the foundational step of risk mitigation. By assuming a hazard profile based on related structures, we can establish appropriately cautious handling and disposal procedures in line with OSHA's Hazard Communication Standard.[3][4]

Hazard ClassificationDescriptionGHS Classification (Typical for Analogs)Primary Sources
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.Acute Tox. 4[2][2]
Skin Irritation Causes skin irritation and redness upon contact.Skin Irrit. 2[2][5][2][5]
Eye Damage/Irritation Causes serious eye irritation, potentially leading to damage.Eye Irrit. 2[2][5][2][5]
Respiratory Irritation May cause irritation to the respiratory tract if inhaled as dust.STOT SE 3[2][5][2][5]
Combustion Hazards The substance itself is not considered a significant fire risk, but containers may burn, emitting toxic and corrosive fumes such as carbon oxides (CO, CO2) and nitrogen oxides (NOx).[1][6]Not Classified as Flammable[1][6][7]
II. Immediate Actions: Spill & Exposure Protocol

In the event of accidental release or personnel exposure, immediate and correct action is critical to minimize harm.

A. Personnel Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of fresh, running water for at least 15 minutes, ensuring to hold the eyelids apart to irrigate the entire eye surface.[1] Seek prompt medical attention, especially if pain or irritation persists.[1][5]

  • Skin Contact: Remove all contaminated clothing. Immediately flush the affected skin area with plenty of water and soap if available.[8] Seek medical attention if irritation develops or persists.[8]

  • Inhalation: If dust or fumes are inhaled, move the affected individual to fresh air immediately.[5] If breathing is difficult or symptoms occur, seek medical attention.[5]

  • Ingestion: Rinse the mouth thoroughly with water. Immediately give a glass of water to drink.[1] Do not induce vomiting. Contact a Poisons Information Center or a physician for guidance.[1]

B. Spill Management:

  • Alert & Evacuate: Alert personnel in the immediate vicinity. For large spills, evacuate the area and inform your facility's Emergency Services.[1]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[8]

  • Don PPE: Before cleanup, don the appropriate Personal Protective Equipment (see Section III).[1]

  • Contain & Clean:

    • Use dry clean-up procedures to avoid generating dust.[1][6]

    • Carefully sweep up or vacuum the spilled solid material. If using a vacuum, it must be an explosion-proof model designed for chemical dust.[1]

    • Place the collected material into a clean, dry, sealable, and properly labeled container for hazardous waste disposal.[1][6]

  • Decontaminate: Wash the spill area thoroughly with water, preventing the runoff from entering drains.[1]

III. Personal Protective Equipment (PPE) Protocol

Engineering controls, such as a chemical fume hood, are the primary line of defense.[8] However, appropriate PPE is mandatory for all handling and disposal procedures.

Rationale: PPE provides a direct barrier between the researcher and the chemical, mitigating the risk of exposure through the most common routes (skin, eyes, inhalation). This is a core requirement of OSHA's laboratory safety standards.[9]

EquipmentSpecificationRationale
Eye/Face Protection Chemical safety goggles or glasses. A face shield should be used for larger quantities or when there is a significant splash risk.Protects against eye irritation and serious damage from dust or splashes.[1][2]
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).Prevents skin contact, which can cause irritation and systemic toxicity.[2][8]
Body Protection Laboratory coat. Consider a chemical-resistant apron for larger quantities.Protects skin and personal clothing from contamination.[1]
Respiratory Protection A NIOSH-approved dust respirator should be used if dust is generated and work cannot be conducted within a fume hood.Prevents inhalation of the compound, which can cause respiratory tract irritation.[1]
IV. Step-by-Step Waste Collection & Segregation Procedure

Proper collection and segregation at the point of generation are critical for safe storage and compliant disposal.

  • Designate a Waste Container:

    • Select a container that is chemically compatible (e.g., high-density polyethylene - HDPE), in good condition, and has a secure, sealable lid.[10]

    • Do not use food-grade containers.[10] Ideally, use the original container if it is intact and suitable.[10]

  • Label the Container:

    • Before adding any waste, affix a hazardous waste label.

    • The label must include the words "Hazardous Waste," the full chemical name: "this compound," and a clear hazard warning (e.g., "Irritant," "Toxic").[11][12]

  • Collect the Waste:

    • Place all solid residues, contaminated consumables (e.g., weigh boats, wipes), and spilled material collected during cleanup into the designated container.

    • If creating a solution for disposal via incineration, it may be mixed with a combustible solvent (e.g., butanol, toluene) in a separate, appropriate container.[8] Crucially, never mix incompatible waste streams.

  • Segregate for Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA).[10] The SAA must be at or near the point of generation and under the control of laboratory personnel.[13]

    • Ensure the container is segregated from incompatible chemicals. As a carboxylic acid and a tertiary amine, it should be stored away from strong bases, strong acids, and strong oxidizing agents.[6][10]

  • Maintain the Container:

    • Keep the waste container securely closed at all times, except when adding waste.[10]

    • Do not overfill the container; a maximum of 90% capacity is recommended to allow for expansion.[14]

V. Disposal Decision Workflow

The following diagram outlines the decision-making process for handling and disposing of this compound waste in a laboratory setting.

G Diagram 1: Disposal Decision Workflow A Waste Generated (Solid Residue or Contaminated Material) B Is this an active spill? A->B C Execute Spill Management Protocol (See Section II.B) B->C Yes D Routine Waste Collection B->D No E Don Appropriate PPE (See Section III) C->E D->E F Select & Label 'Hazardous Waste' Container E->F G Place Waste in Container F->G H Securely Close Container G->H I Store in Designated SAA (Segregated from Incompatibles) H->I J Is container full? I->J K Arrange for pickup by licensed hazardous waste vendor J->K Yes L Continue to collect waste J->L No M Final Disposal via Chemical Incineration K->M

Caption: Workflow for safe collection and disposal of chemical waste.

VI. Long-Term Storage & Disposal Logistics

The ultimate disposal of this compound must be handled by a licensed and authorized hazardous waste contractor.

  • Storage in SAA: Properly labeled and closed containers can remain in a Satellite Accumulation Area for up to one year, provided the volume does not exceed 55 gallons.[10][13]

  • Transfer to CAA: When the container is full or needs to be removed, it is transferred to a Central Accumulation Area (CAA) for consolidation and pickup. This transfer must be coordinated with your institution's Environmental Health & Safety (EHS) office.

  • Final Disposition: The recommended method of final disposal is incineration in a regulated chemical incinerator equipped with an afterburner and scrubber.[8] This ensures the complete thermal destruction of the compound, minimizing environmental release. This final step is the responsibility of the contracted waste vendor.

  • Record Keeping: Maintain accurate records of hazardous waste generation and disposal as required by your institution and the EPA.

VII. Regulatory Framework Overview

All disposal procedures must comply with federal and local regulations.

  • Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA governs all aspects of hazardous waste management, including identification, storage, labeling, and disposal.[14] Your laboratory's generator status (e.g., Small Quantity Generator) dictates specific storage time limits and reporting requirements.[11]

  • Occupational Safety and Health Administration (OSHA): OSHA's standard on Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450) mandates the creation of a Chemical Hygiene Plan (CHP), employee training, and access to safety information to ensure a safe work environment.[9][15]

By adhering to the detailed procedures in this guide, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.

References

  • Apollo Scientific. Piperidine-4-carboxylic acid - Safety Data Sheet.
  • Matrix Scientific. Safety Data Sheet.
  • AAPPTec, LLC. 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid - Safety Data Sheet.
  • Fisher Scientific. 1-Methylpiperidine-4-carboxylic acid hydrochloride - SAFETY DATA SHEET.
  • American Society for Clinical Pathology. (2021). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

  • Apollo Scientific. 1-METHYLPIPERIDINE-4-CARBOXYLIC ACID - SAFETY DATA SHEET.
  • GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • Penta chemicals. (2024). Piperidine - SAFETY DATA SHEET.
  • U.S. Environmental Protection Agency (EPA). (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Medical Laboratory Observer. (2019). Laboratory Waste Management: The New Regulations. Retrieved from [Link]

  • Fisher Scientific. Piperidine - SAFETY DATA SHEET.
  • Lab Manager. (2026). Hazard Communication Standard Corrections Update OSHA's Chemical Safety Rules. Retrieved from [Link]

  • BenchChem. Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)piperidine: A Comprehensive Guide for Laboratory Professionals.
  • BenchChem. Safe Handling and Disposal of 1-(4-Chlorophenylazo)piperidine: A Procedural Guide.
  • Thermo Fisher Scientific. 4-Methylpiperidine - SAFETY DATA SHEET.
  • Occupational Safety and Health Administration (OSHA). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • Sigma-Aldrich. 1-Methylpiperidin-4-ol - SAFETY DATA SHEET.
  • University of Puerto Rico. The OSHA Lab Standard and the MSC Chemical Safety Manual.
  • Sigma-Aldrich. Piperidine - SAFETY DATA SHEET.
  • Occupational Safety and Health Administration (OSHA). Chemical Hazards and Toxic Substances - Overview. Retrieved from [Link]

  • The National Academies of Sciences, Engineering, and Medicine. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington, DC: The National Academies Press. Retrieved from [Link]

Sources

Navigating the Safe Handling of 1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and development, the meticulous and safe handling of novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for 1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid, a substituted piperidine derivative. By moving beyond a simple checklist and delving into the rationale behind each procedural step, this document aims to be your preferred resource, fostering a culture of safety and scientific integrity within your laboratory.

Hazard Assessment and Triage: Understanding the Risks

This compound is a compound that requires careful handling due to its potential health effects. According to available safety data, this compound is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1][2] Given its structural relation to piperidine, a compound known for its corrosive and flammable properties, a cautious and proactive approach to safety is warranted.

Hazard ClassificationGHS Hazard StatementPotential Health Effects
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedIngestion may lead to adverse health effects.
Skin Irritation (Category 2)H315: Causes skin irritationDirect contact can cause redness and irritation.[1]
Serious Eye Irritation (Category 2A)H319: Causes serious eye irritationContact with eyes can result in significant irritation.[1][2]
Specific Target Organ Toxicity - Single Exposure (Category 3)H335: May cause respiratory irritationInhalation of dust or aerosols may irritate the respiratory tract.[1][2]

This data is a synthesis of available GHS classifications and should be treated as a primary, though not exhaustive, list of potential hazards.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The following PPE is mandatory to minimize exposure and ensure personal safety.[1][3]

  • Eye and Face Protection: Chemical safety goggles are the minimum requirement. For procedures with a higher risk of splashing, a face shield should be worn in conjunction with goggles.[2]

  • Hand Protection: Chemical-resistant gloves are essential. Nitrile or butyl rubber gloves are recommended. Always inspect gloves for any signs of degradation or perforation before use.[3]

  • Body Protection: A standard laboratory coat is required. For operations involving larger quantities or a higher risk of spillage, a chemically resistant apron or suit should be considered.

  • Respiratory Protection: For procedures that may generate dust or aerosols, a NIOSH-approved respirator with a particulate filter is necessary.[1] All handling of the solid material should ideally be performed in a certified chemical fume hood to minimize inhalation risk.

The following diagram outlines the logical workflow for selecting and using appropriate PPE:

PPE_Workflow cluster_ppe PPE Selection and Use Workflow start Initiate Handling of Chemical assess_risk Assess Risk of Exposure (Splash, Dust, Aerosol) start->assess_risk eye_protection Wear Chemical Safety Goggles (and Face Shield if splash risk) assess_risk->eye_protection hand_protection Wear Chemical-Resistant Gloves (Nitrile or Butyl Rubber) assess_risk->hand_protection body_protection Wear Laboratory Coat assess_risk->body_protection respiratory_protection Work in Fume Hood (Use Respirator if dust/aerosol risk) assess_risk->respiratory_protection proceed Proceed with Handling eye_protection->proceed hand_protection->proceed body_protection->proceed respiratory_protection->proceed

Caption: PPE selection workflow for handling the target chemical.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is crucial for the safe handling of this compound.

3.1. Preparation and Engineering Controls:

  • Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[1][2]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Spill Kit: A spill kit containing a non-combustible absorbent material (e.g., sand, vermiculite) should be available in the immediate vicinity.[4]

3.2. Handling the Compound:

  • Avoid Dust Formation: Handle the solid material carefully to avoid generating dust. Use appropriate tools for weighing and transferring the compound.

  • Grounding: While the target compound itself is not classified as flammable, its parent compound, piperidine, is. As a precautionary measure, especially when handling larger quantities, consider grounding equipment to prevent static discharge.

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[5]

Spill Management: A Calm and Coordinated Response

In the event of a spill, a swift and organized response is critical to mitigate any potential hazards.

  • Evacuate: Immediately evacuate all non-essential personnel from the affected area.

  • Ventilate: Ensure the area is well-ventilated. If the spill occurs outside a fume hood, open windows if it is safe to do so.

  • Contain: For small spills, use a non-combustible absorbent material to contain the spill. Do not use combustible materials like paper towels.[4]

  • Collect: Carefully collect the absorbed material using non-sparking tools and place it in a clearly labeled, sealable container for hazardous waste.

  • Decontaminate: Clean the spill area with a suitable solvent, and collect all cleaning materials for disposal as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and the appropriate environmental health and safety (EHS) office, regardless of the size.

Disposal Plan: Responsible Waste Management

The disposal of this compound and any contaminated materials must be handled with the utmost care to prevent environmental contamination.

  • Waste Characterization: This compound must be disposed of as hazardous waste.

  • Containerization: All waste, including the compound itself, contaminated absorbent materials, and empty containers, must be placed in a clearly labeled, sealed, and appropriate hazardous waste container.

  • Professional Disposal: The disposal of this chemical waste must be managed by a licensed professional waste disposal service. Contact your institution's EHS office to arrange for pickup and proper disposal.[4]

  • Prohibition: Under no circumstances should this compound or its containers be disposed of in the regular trash or emptied into drains.[6]

The following diagram illustrates the decision-making process for the proper disposal of this chemical:

Disposal_Workflow cluster_disposal Chemical Disposal Workflow start Generate Chemical Waste characterize Characterize as Hazardous Waste start->characterize improper_disposal Improper Disposal (Trash, Drains) start->improper_disposal containerize Place in Labeled, Sealed Hazardous Waste Container characterize->containerize contact_ehs Contact Institutional EHS Office for Professional Disposal containerize->contact_ehs disposal_complete Waste Disposed of Responsibly contact_ehs->disposal_complete

Caption: Decision workflow for the disposal of the target chemical.

By integrating these safety protocols into your daily laboratory operations, you contribute to a safer research environment for yourself and your colleagues. This proactive approach to chemical handling not only ensures regulatory compliance but also upholds the highest standards of scientific responsibility.

References

  • Apollo Scientific. (n.d.). Piperidine-4-carboxylic acid Safety Data Sheet.
  • Apollo Scientific. (n.d.). 1-METHYLPIPERIDINE-4-CARBOXYLIC ACID Safety Data Sheet.
  • Carl ROTH. (2025-03-31). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • TargetMol. (2026-01-07). Safety Data Sheet.
  • BenchChem. (2025). Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)piperidine: A Comprehensive Guide for Laboratory Professionals.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.